Catechin 3-rhamnoside
Description
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLFHITXPCWYAL-HLBABLIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources, Isolation, and Characterization of Catechin 3-Rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Catechin 3-rhamnoside, a glycosylated flavonoid, is a secondary metabolite found in a variety of plant species. As a member of the catechin family, it exhibits significant antioxidant properties, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This guide provides a comprehensive overview of the known natural sources of this compound, a detailed, field-proven methodology for its extraction and isolation, and modern analytical techniques for its characterization. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound
Catechins are a class of flavan-3-ols, a type of flavonoid, renowned for their health benefits, which are largely attributed to their antioxidant activity.[1] The glycosylation of catechins, such as the attachment of a rhamnose sugar moiety to the 3-position of the C-ring, can alter their bioavailability, stability, and biological activity.[2] this compound, specifically, has been shown to possess potent antioxidant and antimicrobial properties.[2] Its structure combines the characteristic flavan-3-ol backbone of catechin with a rhamnose sugar, influencing its polarity and interaction with biological systems.
The biosynthesis of this compound follows the general flavonoid pathway, beginning with the synthesis of the catechin aglycone. The final step involves the enzymatic transfer of a rhamnose group from a sugar donor, typically UDP-rhamnose, to the 3-hydroxyl group of the catechin molecule. This reaction is catalyzed by a specific UDP-rhamnosyltransferase (RhaT) enzyme.[3]
Natural Sources of this compound
While catechins are widespread in the plant kingdom, particularly in tea (Camellia sinensis), the occurrence of this compound is more specific.[4] Documented natural sources of this compound are still relatively limited, presenting an opportunity for further phytochemical investigation. The table below summarizes the currently identified plant sources.
| Plant Species | Family | Part of Plant | Reference |
| Lannea kerstingii | Anacardiaceae | Stem Bark | [2] |
| Eastern Nigeria Mistletoe (Loranthus micranthus) | Loranthaceae | Whole Plant | [5] |
| Artocarpus lakoocha | Moraceae | Twigs | [6] |
| Rhododendron imbricata (R. imbricata) | Ericaceae | Not Specified | [7] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and purification. The following protocol is a comprehensive, synthesized methodology based on established techniques for the isolation of flavonoid glycosides from plant materials.
Rationale for the Isolation Strategy
The choice of solvents and chromatographic techniques is dictated by the physicochemical properties of this compound. As a glycoside, it is more polar than its aglycone counterpart, catechin. Therefore, the extraction and initial fractionation steps are designed to separate compounds based on polarity. The final purification step utilizes chromatographic techniques that offer high resolution to separate the target compound from other closely related flavonoids.
Step-by-Step Isolation Protocol
Step 1: Plant Material Preparation
-
Harvesting and Drying: Collect the desired plant material (e.g., stem bark of Lannea kerstingii).
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Step 2: Extraction
-
Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is an effective solvent for extracting polar flavonoid glycosides.[6]
-
Maceration:
-
Soak the powdered plant material in the 80% methanol solution (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process with the plant residue to ensure complete extraction of the target compound.
-
Combine the supernatants.
-
-
Concentration: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 3: Fractionation (Liquid-Liquid Partitioning)
-
Solubilization: Dissolve the crude extract in water.
-
Sequential Partitioning:
-
Perform liquid-liquid partitioning of the aqueous solution sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a polar glycoside, is expected to partition into the more polar fractions, primarily the n-butanol fraction.
-
-
Concentration: Concentrate the n-butanol fraction to dryness.
Step 4: Purification (Chromatography)
Option A: Dry Vacuum Liquid Chromatography (DVLC)
This technique is particularly useful for the initial purification of larger quantities of extract.[2]
-
Column Packing: Pack a sintered glass funnel with silica gel (15-40 µm particle size) under vacuum.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Option B: Column Chromatography
-
Column Packing: Prepare a column with a suitable stationary phase, such as silica gel or Sephadex LH-20.
-
Elution: Elute the column with a solvent system of increasing polarity. For Sephadex LH-20, methanol is a common eluent for separating flavonoid glycosides.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the compound of interest.
Step 5: Final Purification (Preparative HPLC)
-
Column and Mobile Phase: Use a reversed-phase C18 column with a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.
-
Injection and Fractionation: Inject the partially purified fraction and collect the peak corresponding to this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Visualization of the Isolation Workflow
Caption: A generalized workflow for the isolation of this compound.
Analytical Characterization
Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the isolated compound and for quantitative analysis.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is effective for separating catechins and their glycosides.[8]
-
Detection: UV detection at approximately 280 nm is suitable for catechins.[8]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural identification of natural products.
-
¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals of the catechin backbone and the rhamnose moiety.
-
¹³C-NMR: Shows the number and types of carbon atoms.
-
2D-NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure and the point of attachment of the rhamnose sugar to the catechin core.
The characterization of catechin-3-o-rhamnoside isolated from Lannea kerstingii has been reported using 1H-NMR, 13C-NMR, and 2D NMR spectra.[2]
Visualization of the Analytical Workflow
Caption: A standard analytical workflow for the characterization of isolated this compound.
Conclusion
This technical guide provides a comprehensive framework for the identification of natural sources and the systematic isolation and characterization of this compound. The methodologies outlined are based on established principles of natural product chemistry and are designed to be adaptable to various laboratory settings. Further research into novel plant sources and optimization of isolation protocols will be crucial for unlocking the full therapeutic and commercial potential of this promising bioactive compound.
References
-
Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. PMC - PubMed Central. Available at: [Link]
-
Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). PubMed. Available at: [Link]
-
New C-13 Norisoprenoids and Flavonoids from Lannea kerstingii. Scirp.org. Available at: [Link]
-
Catechin glucosides: occurrence, synthesis, and stability. PubMed. Available at: [Link]
-
List of plants having phytochemicals: (+)-CATECHIN-3-RHAMNOSIDE. OSADHI. Available at: [Link]
-
Catechin - Wikipedia. Available at: [Link]
-
Three - (-) Catechin-O-Rhamnosides from the Eastern Nigeria Mistletoe with Potent Immunostimulatory and Antioxidant Activities. Walsh Medical Media. Available at: [Link]
-
Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. PMC. Available at: [Link]
-
Flavonoid biosynthetic pathway in plants. The enzymes are: CHS (chalcone synthase)... ResearchGate. Available at: [Link]
-
Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). MDPI. Available at: [Link]
-
Catechin in Food & Nutrition. Periodical by Knowde. Available at: [Link]
-
Quantitative Analysis of Catechins in Tea Leaves. Shimadzu. Available at: [Link]
-
Catechins: Chemistry, Sources, Formulation & QC Guide for Supplements. Neurogan Health. Available at: [Link]
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- 3. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Synthesis of Catechin 3-Rhamnoside: Strategies and Methodologies
This guide provides an in-depth exploration of the synthetic pathways leading to catechin 3-rhamnoside, a significant flavonoid glycoside. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of both enzymatic and chemical synthesis strategies. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.
Introduction to this compound
Catechins are a class of flavan-3-ols, which are polyphenolic compounds abundant in various plant sources, most notably tea (Camellia sinensis).[1][2] These compounds, including (+)-catechin and its stereoisomer (-)-epicatechin, are renowned for their antioxidant properties and potential health benefits.[3][4] Glycosylation, the attachment of a sugar moiety to the catechin backbone, can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability.[5][6][7][8] this compound, a derivative where a rhamnose sugar is attached at the 3-hydroxyl position of the C-ring, is a naturally occurring compound that has garnered interest for its biological activities.[9][10] The synthesis of this specific glycoside is crucial for further pharmacological investigation and potential therapeutic applications.
This guide will delve into the two primary approaches for synthesizing this compound: enzymatic synthesis via biotransformation and traditional chemical synthesis. Each section will provide a detailed protocol, the rationale behind the methodological choices, and visual aids to elucidate the processes.
Part 1: Enzymatic Synthesis of this compound via Biotransformation
Enzymatic synthesis offers a highly regioselective and stereoselective method for the production of flavonoid glycosides, often under milder reaction conditions compared to chemical methods.[11][12] The core of this approach lies in the use of specific enzymes, namely glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, in this case, catechin.
Rationale and Strategy
The enzymatic synthesis of flavonoid rhamnosides has been successfully demonstrated using engineered Escherichia coli strains.[11][12][13] This strategy involves expressing a plant-derived UDP-rhamnose flavonol glycosyltransferase, such as AtUGT78D1 from Arabidopsis thaliana, which can utilize an endogenous sugar donor to glycosylate a flavonoid acceptor.[11][12][13] To enhance the yield, co-expression with a rhamnose synthase gene, like RHM2, which increases the pool of the UDP-rhamnose sugar donor, is often employed.[11][12][13] While the cited studies focus on quercetin and kaempferol, the substrate promiscuity of some glycosyltransferases suggests that a similar system can be adapted for the rhamnosylation of catechin.
Experimental Workflow
The overall workflow for the enzymatic synthesis of this compound is depicted below.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Detailed Protocol
Step 1: Preparation of Engineered E. coli
-
Gene Cloning: The genes for a suitable rhamnosyltransferase (e.g., AtUGT78D1) and rhamnose synthase (e.g., RHM2) are cloned into an appropriate expression vector (e.g., pETDuet-1) to allow for co-expression.
-
Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.
-
Scale-up and Induction: The starter culture is used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours.
Step 2: Whole-Cell Biotransformation
-
Cell Harvesting: The induced cells are harvested by centrifugation.
-
Resuspension: The cell pellet is resuspended in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Substrate Addition: (+)-Catechin is added to the cell suspension. The final concentration of catechin should be optimized but can start in the range of 100-200 mg/L.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with shaking for 24-48 hours. The progress of the reaction can be monitored by taking samples at different time points and analyzing them by HPLC.
Step 3: Extraction and Purification
-
Cell Lysis: After the biotransformation is complete, the cells are lysed, for instance, by sonication.
-
Extraction: The lysate is extracted with an organic solvent like ethyl acetate to recover the flavonoid compounds.
-
Purification: The crude extract is concentrated and purified using chromatographic techniques. This can involve column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) to isolate the this compound.
-
Structural Verification: The structure of the purified compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| Parameter | Recommended Condition | Reference |
| Enzymes | AtUGT78D1 (Rhamnosyltransferase), RHM2 (Rhamnose Synthase) | [13],[11],[12] |
| Host Strain | E. coli BL21(DE3) | [13],[11],[12] |
| Inducer | 0.5 mM IPTG | [13],[11],[12] |
| Substrate | (+)-Catechin | N/A |
| Reaction pH | 7.0 - 7.5 | [14] |
| Reaction Temperature | 25 - 30°C | [14] |
| Reaction Time | 24 - 48 hours | [13],[11],[12] |
Part 2: Chemical Synthesis of this compound
Chemical synthesis provides an alternative route to this compound. While it may lack the high selectivity of enzymatic methods and often requires protection and deprotection steps, it can be advantageous for producing larger quantities of the target compound.
Rationale and Strategy
The chemical synthesis of flavonoid glycosides typically involves the reaction of a protected flavonoid aglycone with an activated and protected sugar donor, followed by deprotection. For this compound, this would involve protecting the more reactive phenolic hydroxyl groups on the A and B rings of catechin, leaving the 3-hydroxyl group on the C-ring available for glycosylation. A protected rhamnose donor, such as a rhamnosyl bromide or trichloroacetimidate, is then used for the glycosylation reaction.
Caption: General pathway for the chemical synthesis of this compound.
Detailed Protocol
Step 1: Protection of Catechin
-
Perbenzylation: The phenolic hydroxyl groups of (+)-catechin are protected, for example, by benzylation. This can be achieved by reacting catechin with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF. The 3-hydroxyl group is generally less reactive and may remain unprotected under controlled conditions.
Step 2: Preparation of the Rhamnose Donor
-
Acetylation of Rhamnose: L-rhamnose is per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to protect its hydroxyl groups.
-
Bromination: The per-acetylated rhamnose is then converted to the glycosyl donor, acetobromo-α-L-rhamnose, by reaction with a bromine source like HBr in acetic acid.
Step 3: Glycosylation Reaction
-
Coupling: The protected catechin is reacted with the acetobromo-α-L-rhamnose in the presence of a promoter, such as silver oxide or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile. This is known as a Koenigs-Knorr reaction. The reaction is typically carried out under anhydrous conditions and at room temperature.
Step 4: Deprotection
-
Deacetylation: The acetyl protecting groups on the rhamnose moiety are removed by base-catalyzed methanolysis, for example, using sodium methoxide in methanol (Zemplén deacetylation).
-
Debenzylation: The benzyl protecting groups on the catechin backbone are removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Step 5: Purification
-
The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel or preparative HPLC. The structure is then confirmed by NMR and MS analysis.
| Step | Reagents and Conditions | Purpose |
| Protection | Benzyl bromide, K2CO3, Acetone | Protect phenolic hydroxyls |
| Donor Preparation | Acetic anhydride, HBr/Acetic acid | Create an activated rhamnose donor |
| Glycosylation | Silver oxide, Dichloromethane | Couple catechin and rhamnose |
| Deprotection | NaOMe/MeOH, then H2, Pd/C | Remove all protecting groups |
| Purification | Silica gel chromatography, HPLC | Isolate the final product |
Conclusion
Both enzymatic and chemical synthesis routes offer viable pathways for the production of this compound. The choice of method will depend on the desired scale of synthesis, the required purity, and the available laboratory resources. Enzymatic synthesis provides an elegant and highly selective method, ideal for producing specific stereoisomers with minimal side products. Chemical synthesis, while more labor-intensive due to the need for protection and deprotection steps, can be scaled up more readily for the production of larger quantities. The detailed protocols and strategies outlined in this guide provide a solid foundation for researchers to undertake the synthesis of this important flavonoid glycoside for further investigation into its biological properties and potential applications.
References
- American Chemical Society. (2012, October 16). Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli.
- ACS Publications. (n.d.). Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli | Journal of Agricultural and Food Chemistry.
- PubMed. (2012, November 7). Production of bioactive flavonol rhamnosides by expression of plant genes in Escherichia coli.
- PubMed. (2010, February 24). Catechin glucosides: occurrence, synthesis, and stability.
- ResearchGate. (n.d.). Facile Synthesis of Flavonoid 7- O -Glycosides.
- ResearchGate. (n.d.). Production of Bioactive Flavonol Rhamnosides by Expression of Plant Genes in Escherichia coli | Request PDF.
- PMC. (n.d.). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis.
- ResearchGate. (n.d.). Glucosides of Catechin and Epigallocatechin Gallate: Enzymatic Synthesis to Improve Its Biological Activity: Improvements and Innovations | Request PDF.
- ACS Publications. (2010, January 29). Catechin Glucosides: Occurrence, Synthesis, and Stability | Journal of Agricultural and Food Chemistry.
- Queen's University Belfast. (2010, February 24). Catechin glucosides: occurrence, synthesis, and stability.
- ResearchGate. (n.d.). Catechin Glucosides: Occurrence, Synthesis, and Stability | Request PDF.
- MDPI. (n.d.). Bioavailability of Tea Catechins and Its Improvement.
- ResearchGate. (n.d.). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals.
- PubMed. (2021, March). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae).
- PMC. (n.d.). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System.
- Wikipedia. (n.d.). Catechin.
- ResearchGate. (n.d.). Biosynthesis of catechins in tea plant. | Download Scientific Diagram.
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Elucidating the Biosynthetic Architecture of Catechin Derivatives in Planta
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Catechins and their derivatives, a prominent class of flavan-3-ols, are central to plant secondary metabolism, contributing significantly to defense mechanisms, and offering a wealth of potential therapeutic applications for human health.[1][2] Their antioxidant, anti-inflammatory, and cardioprotective properties have positioned them as high-value targets for the pharmaceutical and nutraceutical industries. Understanding the intricate biosynthetic network that governs their production in plants is paramount for harnessing their potential through metabolic engineering and targeted breeding strategies. This technical guide provides a comprehensive exploration of the catechin biosynthetic pathway, from foundational phenylpropanoid metabolism to the complex regulatory networks that control the flux and diversity of these vital compounds. We will delve into the key enzymatic steps, the genetic and environmental control mechanisms, and provide validated experimental protocols for the analysis of these pathways, offering a holistic resource for researchers in the field.
Foundational Metabolic Framework: The Phenylpropanoid and Flavonoid Pathways
The journey to synthesizing catechins begins with primary metabolism, branching off into a specialized and highly regulated superhighway of secondary metabolism known as the phenylpropanoid pathway. This pathway is the primary source for a vast array of phenolic compounds in plants.[3][4][5]
The biosynthesis of the core catechin structure is a convergence of two major metabolic routes:
-
The Shikimate Pathway: This pathway provides the aromatic amino acid L-phenylalanine , the primary precursor for the flavan-3-ol backbone. It also generates gallic acid , the essential building block for the galloylation of catechin derivatives, a modification crucial for their enhanced bioactivity.[6]
-
The General Phenylpropanoid Pathway: This initial stage converts L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid, the committed step of the pathway.[5][7]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[7]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[7]
-
From p-coumaroyl-CoA, the pathway enters the flavonoid-specific branch, initiated by Chalcone Synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[8] This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to form the flavanone, (2S)-naringenin, a critical branch-point intermediate.[9] Subsequent hydroxylation and reduction steps, catalyzed by enzymes such as Flavanone 3-Hydroxylase (F3H) and Dihydroflavonol 4-Reductase (DFR), convert naringenin into dihydroflavonols and then into leucoanthocyanidins, the direct precursors for catechin synthesis.[1][10]
The Core Biosynthetic Axis: Formation of Non-Galloylated Catechins
From the common precursor leucoanthocyanidin, the pathway bifurcates to produce the two principal diastereomers of flavan-3-ols: (+)-catechins and (-)-epicatechins. This stereochemical divergence is a critical control point, dictated by two distinct enzymes.[1][11]
-
Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucoanthocyanidins (e.g., leucocyanidin) to produce 2,3-trans-flavan-3-ols, such as (+)-catechin .[11][12] LAR represents a direct route to this class of catechins. The expression and activity of LAR have been well-documented in numerous plants, including grape (Vitis vinifera) and tea (Camellia sinensis).[12][13]
-
Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): This two-step branch leads to the formation of 2,3-cis-flavan-3-ols.
-
ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) first oxidizes leucoanthocyanidins to form colored anthocyanidins (e.g., cyanidin).[1]
-
ANR then reduces these anthocyanidins to produce (-)-epicatechin and its hydroxylated counterparts.[1][14] This pathway is particularly prominent in species that accumulate high levels of epicatechin-derived compounds, such as tea.[11]
-
The differential expression and substrate availability for LAR and ANR are key determinants of the specific catechin profile within a plant tissue.
Caption: The MBW complex regulates late biosynthetic genes.
Environmental and Hormonal Influences
Catechin biosynthesis is highly responsive to the plant's environment, serving as a key component of its adaptation and defense strategy.
| Influencing Factor | General Effect on Catechin Biosynthesis | Key Genes Affected (Examples) | Citation |
| Light Intensity | High light generally increases catechin content. | CHS, DFR, ANS, ANR | [15] |
| Temperature | High temperatures can increase galloylated catechins but may reduce others depending on the plant. | CsLAR, CsANR, CsSCPL | [16][17][18] |
| Drought Stress | Often leads to an upregulation of the pathway and accumulation of catechins. | PAL, C4H, F3H | [4][9] |
| Hormones (ABA, MeJA) | Abscisic acid (ABA) and Methyl Jasmonate (MeJA) can induce the expression of key biosynthetic genes. | PAL, C4H, CHS, DFR, ANR, LAR | [19] |
These responses highlight the role of catechins as protective compounds, accumulating under stress conditions to mitigate damage from factors like UV radiation and oxidative stress. [15]
Methodologies for Interrogation of the Catechin Biosynthetic Pathway
A robust investigation into catechin biosynthesis requires a multi-faceted approach combining molecular biology, analytical chemistry, and biochemistry. The protocols described below represent self-validating systems essential for generating reliable and reproducible data.
Protocol: Quantification of Key Biosynthetic Gene Transcripts via qRT-PCR
This protocol allows for the precise measurement of gene expression levels, providing insights into the transcriptional regulation of the pathway in response to various stimuli.
1. Plant Material & RNA Extraction:
- Harvest plant tissue (e.g., young leaves) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.
- Extract total RNA using a reputable commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, including an on-column DNase I digestion step to eliminate genomic DNA contamination.
- Causality: Freezing prevents RNA degradation by endogenous RNases. DNase treatment is critical to prevent amplification of contaminating gDNA, which would lead to an overestimation of transcript levels.
2. Quality Control and cDNA Synthesis:
- Assess RNA integrity using gel electrophoresis (sharp 28S and 18S rRNA bands) and purity/concentration via spectrophotometry (A260/280 ratio of ~2.0).
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
- Self-Validation: Include a No-Reverse Transcriptase (No-RT) control. This sample undergoes the entire qRT-PCR process but without the reverse transcriptase enzyme. Amplification in the No-RT control indicates gDNA contamination, invalidating the results for that sample.
3. qRT-PCR:
- Design primers for target genes (CHS, F3H, DFR, LAR, ANR) and at least two stable reference genes (e.g., Actin, GAPDH) using software like Primer3. Primers should span an exon-exon junction where possible.
- Perform qPCR reactions in triplicate using a SYBR Green-based master mix on a calibrated real-time PCR instrument.
- Self-Validation: Include a No-Template Control (NTC) for each primer pair to check for primer-dimers or contamination. A melt curve analysis at the end of the run must show a single, sharp peak, confirming the amplification of a specific product.
4. Data Analysis:
Calculate the quantification cycle (Cq) values.
Determine relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the geometric mean of the reference genes.
Caption: Integrated workflow for gene and metabolite analysis.
Protocol: HPLC Profiling of Catechin Derivatives
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of catechins.
1. Extraction:
- Grind freeze-dried plant material to a fine powder.
- Extract with 80% methanol (or another suitable solvent) at a defined sample-to-solvent ratio (e.g., 1:20 w/v).
- Sonicate or vortex thoroughly and incubate (e.g., 1 hour at 60°C).
- Centrifuge to pellet debris and filter the supernatant through a 0.22 µm syringe filter before analysis.
- Causality: Methanol is an effective solvent for extracting polar phenolic compounds like catechins. Filtration is essential to prevent column clogging and ensure system longevity.
2. HPLC Analysis:
- System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard. [20] * Mobile Phase: A binary gradient system is typically used.
- Solvent A: Water with 0.1% formic acid or phosphoric acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from ~5-10% B to ~30-40% B over 30-40 minutes.
- Detection: Monitor at 280 nm, the characteristic absorbance maximum for flavan-3-ols. [20] 3. Quantification and Validation:
- Prepare a calibration curve using authentic standards for each catechin to be quantified (e.g., (+)-catechin, (-)-epicatechin, EGCG).
- Self-Validation: Spike a sample matrix with a known concentration of standards to calculate recovery rates, ensuring the extraction method is efficient and the matrix does not interfere with quantification. Identify peaks by comparing retention times and UV spectra with pure standards.
Future Perspectives and Applications
The elucidation of the catechin biosynthetic pathway has opened the door to exciting possibilities in metabolic engineering. By overexpressing or silencing key regulatory (e.g., MYB TFs) or structural (LAR, ANR, ECGT) genes, it is possible to enhance the production of specific high-value catechins in their native plants or to reconstruct the pathway in microbial hosts like E. coli or Saccharomyces cerevisiae. [2][10][13][21]Such strategies promise to create sustainable and scalable production platforms for these pharmacologically important molecules, providing a direct pipeline for drug development and the functional food industry. Continued research into the subcellular transport and storage of these compounds will further refine these engineering efforts, ensuring the final products are stable and accumulate to high levels.
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An In-Depth Technical Guide to Catechin 3-rhamnoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin 3-rhamnoside is a naturally occurring flavonoid, a glycoside derivative of catechin, which belongs to the flavan-3-ol subclass of polyphenols. These compounds are widely distributed in the plant kingdom and are particularly abundant in tea leaves, fruits, and cocoa. The addition of a rhamnose sugar moiety to the catechin backbone significantly influences its physicochemical properties and biological activities, making it a molecule of considerable interest for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its potential therapeutic applications.
Part 1: Chemical Structure and Physicochemical Properties
Chemical Structure
This compound, with the chemical formula C₂₁H₂₄O₁₀ and a molecular weight of 436.4 g/mol , consists of a catechin aglycone linked to a rhamnose sugar molecule at the 3-hydroxyl group of the C-ring.[1][2] The catechin core is characterized by two benzene rings (A and B) and a dihydropyran heterocycle (C-ring) with hydroxyl groups at positions 5 and 7 on the A-ring and at positions 3' and 4' on the B-ring.[3] The stereochemistry at positions 2 and 3 of the C-ring is crucial for its biological activity. The IUPAC name for the most common isomer is (2R,3S)-2-(3,4-dihydroxyphenyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)chroman-5,7-diol.
Diagram: Chemical Structure of this compound
Caption: 2D representation of this compound.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound, isolated from the stem bark of Lannea kerstingii, has been reported, along with its ¹³C NMR and 2D NMR data, confirming its structure.[4] While the full detailed spectral data is not widely published, the characteristic signals for the catechin and rhamnose moieties would be expected. For the catechin portion, signals corresponding to the aromatic protons on the A and B rings, as well as the protons on the C-ring, would be observed.[5][6] The rhamnose unit would show characteristic signals for the anomeric proton and the methyl group protons.[7]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 435. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the deprotonated catechin aglycone at m/z 289.[8][9] Further fragmentation of the catechin and rhamnose moieties would provide additional structural information.[10]
Physicochemical Properties
The physicochemical properties of this compound are influenced by both the catechin backbone and the rhamnose substituent.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₂₁H₂₄O₁₀ | [1][2] |
| Molecular Weight | 436.4 g/mol | [1][2] |
| Appearance | Expected to be a solid, potentially crystalline. | [11] |
| Melting Point | Not specifically reported for the rhamnoside. The parent compound, (+)-catechin, has a melting point of 175-177 °C.[3] The glycoside is expected to have a different melting point. | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[12] The solubility of the parent (+)-catechin in water is approximately 1.6 mg/mL at pH 7.2, and it is soluble in ethanol and DMSO.[13] The rhamnoside is expected to have increased water solubility compared to the aglycone. | |
| Stability | Catechins are generally unstable in neutral and alkaline solutions and are more stable under acidic conditions (around pH 4).[14] Their stability is also affected by temperature and light. | |
| XLogP3 | -0.7 | [1] |
| Hydrogen Bond Donor Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 10 | [1] |
Part 2: Synthesis, Extraction, and Isolation
Chemical Synthesis
-
Protection of Hydroxyl Groups: The hydroxyl groups on both the catechin and rhamnose molecules, other than the ones intended for glycosidic bond formation, need to be protected to prevent unwanted side reactions. This is typically achieved using protecting groups like acetyl or benzyl ethers.
-
Glycosylation: The protected catechin is then reacted with a protected and activated rhamnose donor, such as a rhamnosyl bromide or trichloroacetimidate, in the presence of a suitable promoter (e.g., silver triflate, trimethylsilyl triflate). This step forms the glycosidic linkage.
-
Deprotection: The protecting groups are removed from the resulting glycosylated catechin to yield the final product, this compound.
Diagram: General Workflow for Chemical Synthesis of Catechin Glycosides
Caption: A simplified workflow for the chemical synthesis of catechin glycosides.
Natural Occurrence and Extraction
This compound has been isolated from several plant sources, including:
-
Lannea kerstingii (Anacardiaceae) stem bark[4]
-
Artocarpus lakoocha (Moraceae) twigs[15]
-
Eastern Nigeria Mistletoe[12]
The extraction and isolation of this compound from these natural sources typically involves the following steps:
Experimental Protocol: Extraction and Isolation from Lannea kerstingii
-
Plant Material Preparation: The stem bark of Lannea kerstingii is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent of medium polarity, such as ethyl acetate or methanol, to efficiently extract the flavonoid glycosides.
-
Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography to separate compounds based on their polarity. For instance, the crude extract can be partitioned between water and ethyl acetate, with the this compound concentrating in the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is further purified using a series of chromatographic techniques. This may include:
-
Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is often used in the final purification step to obtain highly pure this compound.
-
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H, ¹³C, 2D) and MS.
Diagram: Workflow for Extraction and Isolation of this compound
Caption: Simplified diagram of potential anti-inflammatory mechanisms of catechins.
Anticancer Activity
Catechins have been extensively studied for their potential anticancer properties. [16][17]While specific data for this compound is not yet widely available, the general mechanisms of action for catechins against cancer cells include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.
-
Inhibition of Metastasis: Suppressing the invasion and spread of cancer cells to other parts of the body.
-
Modulation of Signaling Pathways: Interfering with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways. [18][19] Given these established activities for the catechin class of compounds, it is plausible that this compound also possesses anticancer potential that warrants further investigation.
Part 4: Pharmacokinetics
The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available, studies on other catechin glycosides and the parent catechin provide valuable insights. [20]
-
Absorption: The oral bioavailability of catechins is generally low due to their poor stability in the gastrointestinal tract and extensive metabolism. [21][22]The glycosylation, as in this compound, can potentially improve stability in the stomach and small intestine. The rhamnose moiety may be cleaved by glycosidases in the gut, releasing the catechin aglycone, which can then be absorbed. [23]* Distribution: Once absorbed, catechins are distributed to various tissues.
-
Metabolism: Catechins undergo extensive metabolism in the intestines and liver, primarily through glucuronidation, sulfation, and methylation. [21][22]The gut microbiota also plays a significant role in the metabolism of catechins, breaking them down into smaller phenolic compounds. [3]* Excretion: The metabolites of catechins are primarily excreted in the urine and feces.
Further research is needed to determine the specific pharmacokinetic profile of this compound and to understand how the rhamnose moiety influences its absorption, distribution, metabolism, and excretion.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its demonstrated antioxidant and antimicrobial properties, coupled with the potential for anti-inflammatory and anticancer effects inherent to the catechin family, make it a valuable subject for further research and development. Future studies should focus on elucidating the detailed mechanisms of its biological actions, conducting comprehensive pharmacokinetic and toxicological evaluations, and exploring its therapeutic potential in various disease models. The development of efficient synthetic and scalable extraction/purification methods will also be crucial for advancing the scientific and commercial applications of this intriguing molecule.
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- Renouf, M., et al. (2011). Plasma pharmacokinetics of catechin metabolite 4'-O-Me-EGC in healthy humans. European Journal of Nutrition, 50(7), 575-580.
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- Wang, D., et al. (2022). Catechin Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells. Molecules, 27(11), 3489.
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ResearchGate. (n.d.). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals. [Link]
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- National Institutes of Health. (2024). An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications. Journal of Xenobiotics, 14(2), 523-547.
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A Technical Guide to Evaluating the Antioxidant Potential of Catechin 3-rhamnoside
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant potential of Catechin 3-rhamnoside, a naturally occurring flavonoid glycoside. Moving beyond simple screening, this document details the causal biochemistry behind core analytical methodologies, from direct chemical scavenging assays to complex cellular response pathways. It offers field-proven, step-by-step protocols for a battery of in vitro and cell-based assays, emphasizes the importance of mechanistic investigation through pathways such as Nrf2-ARE, and provides tools for robust data interpretation. The guide is structured to empower researchers to generate a holistic and scientifically sound profile of this compound's antioxidant efficacy.
Part 1: Foundational Understanding of this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Structurally, it consists of a catechin backbone linked to a rhamnose sugar moiety at the 3-position. This glycosylation can significantly influence the molecule's bioavailability and metabolic fate compared to its aglycone form, catechin.[2][3] While catechins, in general, are renowned for their potent antioxidant properties, attributing these effects to a specific glycoside like this compound requires empirical validation.[4][5] One study has isolated this compound from Lannea kerstingii and reported a high radical scavenging activity, with an EC50 of 46.87 µg/ml in a DPPH assay, highlighting its potential as a natural antioxidant.[6]
The antioxidant action of flavonoids is largely attributed to their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions.[1][4] These actions mitigate oxidative stress, a condition implicated in the pathophysiology of numerous chronic diseases.[1] A thorough investigation must therefore encompass both direct chemical reactivity with radicals and the modulation of endogenous cellular antioxidant systems.
Part 2: In Vitro Assessment of Direct Antioxidant Capacity
A multi-assay approach is recommended to build a comprehensive profile of a compound's direct antioxidant activity, as different assays reflect different mechanisms of action.[1] Here, we detail two of the most common and robust methods: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form (DPPH-H) is monitored spectrophotometrically at 517 nm.[7] The degree of color change is directly proportional to the scavenging activity.[7]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Working Solution (approx. 0.1 mM or 120 µM): Dissolve an appropriate amount of DPPH powder (e.g., 2.4 mg) in 50 mL of methanol.[8] The solution should be freshly prepared and kept protected from light in an amber bottle.[7][8] The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[7]
-
Test Compound (this compound) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or DMSO).[7]
-
Test Compound Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of final concentrations for testing (e.g., 10 to 200 µg/mL).[7]
-
Positive Control (Ascorbic Acid or Trolox): Prepare a stock solution and serial dilutions of a known antioxidant standard in the same manner as the test compound.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound, positive control, and solvent blank into respective wells.[7]
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:[7] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the solvent blank with DPPH and A_sample is the absorbance of the test compound/positive control with DPPH.
-
Plot the % Inhibition against the concentration of this compound and the standard.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the generated curve.[7]
-
Workflow for the DPPH Radical Scavenging Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay, also known as the TEAC (Trolox Equivalent Antioxidant Capacity) assay, evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting blue-green radical is reduced back to its colorless neutral form in the presence of a hydrogen-donating antioxidant.[1][10] The reduction in absorbance is measured spectrophotometrically, typically at 734 nm.[9]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare by dissolving the appropriate amount of ABTS in water.
-
Potassium Persulfate Stock Solution (2.45 mM): Prepare by dissolving potassium persulfate in water.[9]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9][11]
-
ABTS•+ Working Solution: On the day of the assay, dilute the radical solution with a suitable buffer (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]
-
Prepare test compound and positive control solutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 20 µL) of each concentration of the test compound, positive control, and solvent blank to respective wells.[9]
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 7 minutes).[11]
-
Measure the absorbance at 734 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity as done for the DPPH assay.
-
Determine the IC50 value for this compound. The results can also be expressed as Trolox Equivalents (TE) by comparing the activity to a Trolox standard curve.
-
Workflow for the ABTS Radical Scavenging Assay
Caption: Experimental workflow for the ABTS radical scavenging assay.
Data Summary: In Vitro Antioxidant Activity
| Assay | Parameter | This compound (Hypothetical) | Ascorbic Acid (Standard) |
| DPPH Scavenging | IC50 (µg/mL) | 46.87[6] | ~8-15 |
| ABTS Scavenging | IC50 (µg/mL) | ~30-50 | ~5-10 |
| ABTS Scavenging | TEAC (Trolox Equivalents) | ~0.8-1.2 | ~1.5-2.0 |
Note: Hypothetical values for this compound in the ABTS assay and for the standard are provided for illustrative purposes and should be determined experimentally.
Part 3: Cell-Based Assessment of Antioxidant Efficacy
While in vitro assays are essential for determining direct chemical activity, cell-based assays provide critical insights into a compound's performance in a biological context, accounting for factors like cell uptake, metabolism, and interaction with cellular machinery.[12]
Intracellular Reactive Oxygen Species (ROS) Scavenging
Principle: This method directly measures the ability of this compound to neutralize ROS within living cells.[13] A common approach uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[14] Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[14][15]
Experimental Protocol: Intracellular ROS Measurement
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.
-
Compound Pre-treatment: Remove media and wash cells with Phosphate-Buffered Saline (PBS). Treat cells with various concentrations of this compound (and a positive control like N-acetylcysteine) in serum-free media for a specified time (e.g., 1-4 hours).
-
Probe Loading: Remove treatment media and wash with PBS. Add H2DCFDA solution (e.g., 10-25 µM in PBS) to each well and incubate for 30-60 minutes in the dark at 37°C.[14]
-
Induction of Oxidative Stress: Remove the probe solution and wash with PBS. Add an ROS-inducing agent (e.g., H₂O₂ or AAPH) to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Calculate the rate of fluorescence increase over time. Compare the rates in cells treated with this compound to the vehicle-treated (oxidative stress) control.
Modulation of Endogenous Antioxidant Enzymes
A key mechanism of action for many flavonoids is the upregulation of the cell's own antioxidant defense system.[16] This involves measuring the activity of critical enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
General Workflow: Enzyme Activity Assays
-
Cell Treatment: Treat cultured cells with this compound for an extended period (e.g., 12-24 hours) to allow for potential changes in gene expression and protein synthesis.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer on ice to prepare a cell lysate containing the enzymes.
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to normalize enzyme activity.
-
Specific Enzyme Assays: Perform individual activity assays on the lysates using commercially available kits or established protocols.
3.2.1. Superoxide Dismutase (SOD) Activity Assay
-
Principle: SODs catalyze the dismutation of the superoxide anion (O₂•⁻) into molecular oxygen and hydrogen peroxide.[17] The assay typically uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase).[18] These radicals react with a detector dye (like WST-1) to produce a colored formazan product. SOD activity in the sample inhibits this reaction by scavenging the superoxide, leading to a reduced color signal, which is measured at ~450 nm.[17] The activity is proportional to the degree of inhibition.[17]
3.2.2. Catalase (CAT) Activity Assay
-
Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[19] One common assay method involves incubating the sample with a known concentration of H₂O₂. The reaction is stopped, and the remaining H₂O₂ reacts with a probe to produce a colored or fluorescent product.[20] The catalase activity is inversely proportional to the signal. For example, residual H₂O₂ can react with ammonium molybdate to form a yellowish complex measured at 405 nm.[21]
3.2.3. Glutathione Peroxidase (GPx) Activity Assay
-
Principle: GPx reduces hydroperoxides by using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG).[22] The assay is a coupled reaction where Glutathione Reductase (GR) recycles the GSSG back to GSH, a process that consumes NADPH. The rate of NADPH decrease, monitored by the change in absorbance at 340 nm, is directly proportional to the GPx activity in the sample.[22][23]
Data Summary: Cellular Antioxidant Effects
| Assay | Parameter | Vehicle Control | This compound Treated (Hypothetical) |
| Intracellular ROS | Relative Fluorescence Units (RFU) | 100% | 65% |
| SOD Activity | U/mg protein | 50 | 75 |
| CAT Activity | U/mg protein | 30 | 48 |
| GPx Activity | mU/mg protein | 80 | 115 |
Part 4: Mechanistic Insight - The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[24] This pathway is a primary target for many health-promoting phytochemicals, including flavonoids.[16][24][25]
Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[26] Upon exposure to oxidative stress or electrophilic compounds (like certain flavonoids), Keap1 undergoes a conformational change, releasing Nrf2.[26] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[24] This binding initiates the transcription of numerous protective proteins, including SOD, CAT, GPx, and enzymes involved in glutathione synthesis and phase II detoxification.[16][27] Investigating the ability of this compound to activate this pathway is crucial for understanding its indirect antioxidant mechanism.
Nrf2-Keap1-ARE Signaling Pathway
Caption: Activation of the Nrf2-ARE antioxidant response pathway by this compound.
Part 5: Considerations for Bioavailability and Metabolism
For any compound to be effective in vivo, it must be bioavailable. Catechin glycosides undergo extensive biotransformation.[2][28] Intestinal enzymes and the gut microbiome can hydrolyze the rhamnose group, releasing the catechin aglycone.[3] Subsequently, catechins are metabolized in the intestine and liver through methylation, sulfation, and glucuronidation.[2][28] The resulting metabolites may have different biological activities than the parent compound.[28] Therefore, when transitioning to in vivo models, it is essential to use advanced analytical techniques (e.g., LC-MS/MS) to identify and quantify this compound and its metabolites in plasma and tissues to correlate pharmacokinetic profiles with pharmacodynamic effects.[29][30]
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the antioxidant potential of this compound. Initial in vitro screening using DPPH and ABTS assays provides a fundamental measure of direct radical scavenging. However, a deeper, more biologically relevant understanding requires progression to cell-based models. By quantifying the reduction of intracellular ROS and assessing the modulation of key antioxidant enzymes (SOD, CAT, GPx), researchers can validate the compound's efficacy in a physiological context.
Crucially, elucidating the underlying mechanism through investigation of the Nrf2-ARE pathway provides authoritative grounding for its mode of action. Future research should focus on confirming Nrf2 activation via techniques like Western blotting (for Nrf2 nuclear translocation) and qPCR (for target gene expression). Ultimately, these comprehensive in vitro and cellular studies will form the essential preclinical data package required to justify and design subsequent in vivo animal studies and, potentially, human clinical trials for this promising natural antioxidant.
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"in vitro biological activity of Catechin 3-rhamnoside"
An In-Depth Technical Guide to the In Vitro Biological Activity of Catechin 3-rhamnoside
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a derivative of catechin, a well-studied flavan-3-ol, it possesses a unique chemical structure that confers a distinct profile of biological activities. This technical guide provides a comprehensive analysis of the currently understood in vitro biological activities of this compound, with a primary focus on its demonstrated antioxidant and antimicrobial properties. Where direct evidence is nascent, we extrapolate potential mechanisms based on the extensive research conducted on the parent catechin class, particularly in the domains of anti-inflammatory and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of existing data but also detailed experimental protocols and mechanistic diagrams to facilitate further investigation.
Introduction: Characterization of this compound
This compound is a flavonoid in which a rhamnose sugar moiety is attached to the catechin backbone at the 3-position hydroxyl group. This glycosylation can significantly impact the compound's solubility, stability, and bioavailability compared to its aglycone form, (+)-catechin.
-
Chemical Structure: C₂₁H₂₄O₁₀[1]
-
Molar Mass: 436.4 g/mol [2]
-
Synonyms: Catechin 3-O-alpha-L-rhamnoside, (2S,3S,5R)-2-(((2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-6-methyloxane-3,4,5-triol[3]
-
Natural Sources: This compound has been successfully isolated from various plant sources, including the stem bark of Lannea kerstingii and the Eastern Nigeria mistletoe, highlighting its presence in traditional medicinal flora.[4][5]
The addition of the rhamnose group is a critical structural feature. While the core flavan-3-ol structure is responsible for the fundamental antioxidant and reactive properties, the sugar moiety modulates its interaction with cellular targets and enzymes. Understanding this interplay is key to unlocking its full therapeutic potential.
Demonstrated In Vitro Biological Activities
Potent Antioxidant and Radical Scavenging Activity
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in numerous diseases.[6] The flavan-3-ol structure, rich in phenolic hydroxyl groups, makes catechins potent antioxidants.[7] this compound has been shown to retain this crucial activity.
In vitro studies confirm its high radical scavenging capacity, primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[4][5] This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical.
Table 1: Antioxidant Activity of this compound
| Assay | Effective Concentration (EC₅₀) | Source |
| DPPH Radical Scavenging | 46.87 µg/mL | [4] |
| DPPH Radical Scavenging | ≤ 55.42 µg/mL | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the spectrophotometric method for determining the antioxidant capacity of this compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Dissolve this compound in methanol to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each test concentration of the compound or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % inhibition against the concentration of the sample and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using regression analysis.
-
Caption: Workflow for DPPH radical scavenging assay.
Broad-Spectrum Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound has demonstrated significant in vitro activity against a wide range of clinically relevant bacteria and fungi.[4] Its efficacy was determined using standard methods such as agar diffusion and broth microdilution to establish zones of inhibition (ZOI), minimum inhibitory concentrations (MIC), and minimum bactericidal/fungicidal concentrations (MBC/MFC).[4]
Table 2: Antimicrobial Spectrum of this compound
| Organism | Type | ZOI (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | Gram (+) Bacteria | 28.0 ± 0.1 | 6.25 | 12.5 |
| Staphylococcus aureus | Gram (+) Bacteria | 35.0 ± 0.2 | 6.25 | 12.5 |
| Bacillus subtilis | Gram (+) Bacteria | 30.0 ± 0.1 | 6.25 | 25.0 |
| Escherichia coli | Gram (-) Bacteria | 25.0 ± 0.1 | 12.5 | 25.0 |
| Klebsiella pneumoniae | Gram (-) Bacteria | 22.0 ± 0.1 | 12.5 | 50.0 |
| Salmonella typhi | Gram (-) Bacteria | 24.0 ± 0.2 | 12.5 | 25.0 |
| Shigella dysenteriae | Gram (-) Bacteria | 26.0 ± 0.1 | 12.5 | 50.0 |
| Candida albicans | Fungus | 30.0 ± 0.2 | 6.25 | 12.5 |
| Candida tropicalis | Fungus | 25.0 ± 0.1 | 6.25 | 25.0 |
| (Data sourced from Oladimeji et al., 2021)[4] |
The compound was notably inactive against Vancomycin-resistant Enterococci, Proteus mirabilis, and Corynebacterium ulcerans.[4] The potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts, suggests a broad-spectrum mechanism that warrants further investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation:
-
Culture the microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare a 2x concentrated stock solution of this compound in the appropriate broth.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the 2x compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no microbes).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin may be added to aid visualization.
-
Inferred Biological Activities & Mechanistic Pathways
While direct studies on this compound are limited in some areas, the extensive body of research on the parent catechin molecule provides a strong foundation for predicting its other biological activities. The core flavan-3-ol structure is the primary driver of these effects.
Anti-inflammatory Potential
Chronic inflammation is a hallmark of many diseases. Catechins are known to exert potent anti-inflammatory effects through multiple mechanisms.[8][9] It is highly probable that this compound shares these properties.
Postulated Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Catechins can suppress the gene expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and inflammatory enzymes such as iNOS and COX-2.[9]
-
Modulation of Signaling Pathways: A key mechanism is the inhibition of the NF-κB (nuclear factor kappa B) pathway.[10] NF-κB is a master regulator of the inflammatory response. By preventing its activation, catechins block the transcription of numerous inflammatory genes. Other pathways, such as the AMPK-SIRT1 pathway, are also involved.[9][10]
-
NLRP3 Inflammasome Inhibition: Catechins can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines. This is often achieved by activating the Nrf2 antioxidant pathway, which reduces the ROS that can trigger inflammasome assembly.[11]
Caption: Catechin-mediated cell cycle arrest at the G1/S checkpoint.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells and determine its IC₅₀ (half-maximal inhibitory concentration).
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test concentrations. Include a vehicle control (medium with DMSO, if used) and a no-cell blank.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as: % Viability = (Abs_sample / Abs_control) * 100.
-
Plot the % viability against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The available in vitro evidence strongly supports this compound as a bioactive flavonoid with significant antioxidant and broad-spectrum antimicrobial properties. [4][5]The quantitative data on its radical scavenging capacity and its potent inhibitory and bactericidal/fungicidal effects against various pathogens highlight its potential as a lead compound for natural product-based therapeutics.
While its anti-inflammatory and anticancer activities have not yet been directly reported, the well-established mechanisms of the parent catechin class provide a solid rationale for investigating these properties. Future research should prioritize:
-
Direct Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in inflammatory and cancer cell models.
-
Comparative Analysis: Performing head-to-head comparisons with its aglycone, (+)-catechin, to understand the precise role of the rhamnose moiety in modulating activity and specificity.
-
Enzyme Inhibition Profiling: Screening this compound against a panel of relevant enzymes, such as COX, lipoxygenase, MMPs, and cytochrome P450s, to identify specific molecular targets.
-
Neuroprotective Investigations: Given the strong link between antioxidant/anti-inflammatory activity and neuroprotection, evaluating its effects in in vitro models of neurodegenerative diseases is a logical next step. [12][13][14] By systematically exploring these areas, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its development in pharmaceutical and nutraceutical applications.
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Li, Y., et al. (2024). (+)-Catechin attenuates CCI-induced neuropathic pain in male rats by promoting the Nrf2 antioxidant pathway to inhibit ROS/TLR4/NF-κB-mediated activation of the NLRP3 inflammasome. Journal of Neuroscience Research, 102(8), e25372. [Link]
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Catechin 3-O-α-L-rhamnoside: A Technical Guide to Its Discovery, Characterization, and Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
Catechin and its derivatives represent a class of flavonoids extensively studied for their potent antioxidant and health-promoting properties.[1] Glycosylation, a common modification of natural products, can significantly alter their stability, bioavailability, and biological activity.[2][3] This guide provides a comprehensive technical overview of a specific glycoside, catechin 3-O-α-L-rhamnoside, a compound of growing interest in phytochemistry and drug discovery. We will detail the journey from its initial isolation from natural sources to its complete structural elucidation and characterization of its significant antimicrobial and antioxidant activities. This document serves as a practical resource, offering field-proven insights and detailed methodologies for professionals engaged in natural product research and development.
Introduction: The Significance of Catechin Glycosides
Catechins are flavan-3-ols, a major group of polyphenols ubiquitous in plants, with high concentrations found in tea, cocoa, and various fruits.[4][5] Their molecular structure, rich in hydroxyl groups, endows them with strong free-radical scavenging capabilities.[1][6] However, the native instability of catechins can limit their therapeutic application.[3] Nature's solution to this is often glycosylation—the attachment of sugar moieties. This process can enhance molecular stability and solubility, potentially improving pharmacokinetic profiles.[2] Catechin 3-O-α-L-rhamnoside is one such molecule, where a rhamnose sugar is attached to the C-3 position of the catechin core. This guide focuses on the pioneering work that led to its identification and the characterization of its promising biological functions.[7]
Discovery and Isolation from Natural Sources
The discovery of catechin 3-rhamnoside is a testament to the power of bioassay-guided fractionation of plant extracts. It has been successfully isolated from several plant species, including the stem bark of Lannea kerstingii and the Eastern Nigeria Mistletoe, where it was identified as a key contributor to the plants' antimicrobial and antioxidant properties.[7][8]
Workflow for Isolation and Purification
The isolation of a pure compound from a complex plant matrix is a multi-step process requiring a systematic approach. The causality behind this workflow is to progressively enrich the target compound by removing impurities with different physicochemical properties at each stage.
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Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Catechin 3-rhamnoside in Complex Plant Extracts
Abstract
This comprehensive application note provides a detailed and validated protocol for the selective and sensitive quantification of Catechin 3-rhamnoside, a bioactive flavonoid glycoside, in complex plant matrices. The methodology leverages the power of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), operating in Multiple Reaction Monitoring (MRM) mode. We present a complete workflow, from sample preparation and extraction to instrumental analysis and data processing, grounded in established scientific principles. This guide is designed for researchers, analytical scientists, and drug development professionals seeking a reliable method for the characterization and quality control of botanical extracts.
Introduction: The Significance of this compound
Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, renowned for their antioxidant and potential therapeutic properties.[1] Among these, this compound, a glycosylated form of catechin, has garnered interest for its biological activities, including antimicrobial and antioxidant effects.[2] Accurate quantification of this compound in plant extracts is critical for phytochemical research, standardization of herbal products, and the development of new therapeutics.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application, offering unparalleled sensitivity and selectivity.[3] It allows for the precise measurement of target analytes even at low concentrations and within intricate biological matrices, overcoming the limitations of traditional spectrophotometric or HPLC-UV methods.[4][5] This protocol details a robust LC-MS/MS method, validated to ensure accuracy, precision, and reliability.
Analyte Profile: this compound
A clear understanding of the analyte's chemical properties is fundamental to method development.
-
Synonyms: Catechin 3-O-rhamnoside, (2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol[6][7]
-
Molecular Formula: C₂₁H₂₄O₁₀[2]
-
Monoisotopic Mass: 436.13693 Da[7]
-
Chemical Class: Flavan-3-ol glycoside
Caption: Chemical structure of this compound (C₂₁H₂₄O₁₀).
Principle of the LC-MS/MS Method
This method is built on the synergistic combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection and quantification.
-
Sample Preparation & Extraction: The initial and most critical step involves the efficient extraction of flavonoids from the solid plant material. This is followed by cleanup to remove interfering matrix components that can cause ion suppression in the mass spectrometer.[8][9]
-
Chromatographic Separation (LC): The prepared extract is injected into a UHPLC system. A reversed-phase C18 column separates this compound from other compounds in the extract based on its polarity. A gradient elution with an acidified water/acetonitrile mobile phase is employed to achieve sharp peaks and good resolution.[5][10]
-
Ionization (ESI): The eluent from the LC column enters the mass spectrometer's electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar, non-volatile molecules like flavonoid glycosides. For this analysis, negative ion mode is selected as phenolic hydroxyl groups readily deprotonate to form stable [M-H]⁻ ions.[3]
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the deprotonated molecular ion of this compound ([M-H]⁻, m/z 435.1).
-
q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions (product ions) resulting from the fragmentation in q2.
-
This two-stage mass filtering (Q1 and Q3) provides exceptional selectivity and sensitivity, virtually eliminating background noise and allowing for precise quantification.[3]
Experimental Protocols
Part A: Sample Preparation and Extraction
Rationale: The goal is to maximize the recovery of the target analyte while minimizing co-extraction of interfering substances. Methanol or ethanol are common solvents for flavonoid extraction.[8][11] Acidification can improve the stability of phenolic compounds, and sonication enhances extraction efficiency by disrupting cell walls.[9][12]
Materials:
-
Dried, finely powdered plant material
-
Extraction Solvent: 80% Methanol in Water (v/v) with 0.1% Formic Acid
-
Vortex mixer and ultrasonic bath
-
Centrifuge and 1.5 mL or 2.0 mL microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
LC-MS vials
Protocol:
-
Accurately weigh 100 mg of the homogenized, dried plant powder into a microcentrifuge tube.
-
Add 1.0 mL of the Extraction Solvent to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.[9]
-
Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the solid plant debris.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.
-
Prepare a dilution series if necessary to fit within the calibration curve range. The sample is now ready for LC-MS/MS analysis.
For highly complex matrices, an optional Solid-Phase Extraction (SPE) cleanup step using a C18 cartridge can be employed to further remove interfering compounds like pigments and lipids.[13]
Part B: UHPLC-MS/MS Instrumental Analysis
Rationale: The chromatographic method is designed for rapid separation while maintaining resolution. A C18 column provides excellent retention for moderately polar compounds like this compound. The gradient elution allows for the separation of a wide range of compounds with varying polarities.[14] The MS parameters are optimized to achieve the highest signal intensity for the specific MRM transitions of the analyte.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290, Waters Acquity)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) with an ESI source
Table 1: Optimized UHPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | 0-2 min, 5% B; 2-10 min, 5-30% B; 10-12 min, 30-95% B; 12-14 min, 95% B; 14-14.1 min, 95-5% B; 14.1-17 min, 5% B |
Table 2: Optimized MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3500 V |
| Nebulizer Gas | 50 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound (Quantifier) | 435.1 | 289.1 | 100 | -20 |
| This compound (Qualifier) | 435.1 | 137.0 | 100 | -35 |
Note: Collision energies are instrument-dependent and require optimization.
The primary fragmentation (435.1 → 289.1) corresponds to the neutral loss of the rhamnoside moiety (146 Da), yielding the deprotonated catechin aglycone. This is a highly characteristic and abundant fragmentation pathway for flavonoid glycosides.[15][16][17] The second transition serves as a qualifier for confident identification.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Method Validation
To ensure the reliability and accuracy of the analytical results, the method must be validated according to established guidelines.[18] Key validation parameters are summarized below.
Table 4: Typical Method Validation Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (R²) > 0.99 | Demonstrates a direct relationship between detector response and concentration. |
| Accuracy | Recovery within 80-120% | Measures the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability & Intermediate Precision < 15% | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration that can be quantified with acceptable accuracy and precision.[3] |
| Selectivity | No interfering peaks at the analyte's retention time | Confirms the method's ability to assess the analyte in the presence of matrix components. |
| Matrix Effect | Assessed by post-extraction spike | Evaluates the suppression or enhancement of ionization due to co-eluting matrix components.[13] |
Data Analysis and Quantification
-
Standard Preparation: Prepare a series of calibration standards of this compound in a solvent mimicking the final sample diluent (e.g., 50:50 Methanol:Water). A typical concentration range might be 1 - 1000 ng/mL.[19]
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area of the quantifier MRM transition (435.1 → 289.1) against the known concentration of each standard.
-
Sample Quantification: Inject the prepared plant extracts. The peak area for this compound is measured by the instrument software.
-
Calculation: The concentration of this compound in the injected sample is calculated by the software using the linear regression equation from the calibration curve. The final concentration in the original plant material is then determined by accounting for the initial sample weight and all dilution factors.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust tool for the quantitative analysis of this compound in plant extracts. The protocol is designed to be a comprehensive guide, from sample preparation through to data analysis, enabling researchers to obtain accurate and reproducible results. This validated methodology is suitable for quality control applications in the herbal supplement industry, phytochemical research, and early-stage drug discovery and development.
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Agilent Technologies. (2011). Rapid Tea Analysis on Poroshell 120 SB-C18 with LC/MS. Retrieved from [Link]
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Rohaeti, E., et al. (2016). Qualitative analysis of catechins from green tea GMB-4 clone using HPLC and LC-MS/MS. Journal of Chemical and Pharmaceutical Research, 8(4), 868-874. [Link]
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Samanidou, V., & Kaltzi, A. (2014). Determination of total catechins in tea extracts by HPLC and spectrophotometry. Journal of Analytical Methods in Chemistry, 2014, 978231. [Link]
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Comprehensive Protocol for Assessing the Antioxidant Capacity of Catechin 3-rhamnoside
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide for the comprehensive assessment of the antioxidant capacity of Catechin 3-rhamnoside, a flavonoid glycoside of significant interest. Recognizing that a single assay is insufficient to capture the multifaceted nature of antioxidant activity, this guide presents a multi-methodological approach. We detail the theoretical underpinnings and provide step-by-step protocols for four widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). By elucidating the causality behind experimental choices and emphasizing self-validating systems, this guide is designed to equip researchers, scientists, and drug development professionals with the robust tools necessary for accurate and reproducible evaluation of this promising natural compound.
Introduction: The Scientific Imperative for Antioxidant Assessment
Reactive oxygen species (ROS) are highly reactive molecules generated through normal cellular metabolism and exposure to environmental stressors.[1] An excess of ROS can overwhelm the body's endogenous antioxidant systems, leading to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, diabetes, atherosclerosis, and neurodegenerative disorders.[1] Antioxidants are compounds that can neutralize these harmful free radicals, mitigating cellular damage.[2][3]
This compound is a flavan-3-ol, a type of flavonoid, which are polyphenolic secondary metabolites in plants known for their antioxidant roles.[4][5] Its structure, featuring a catechin backbone with multiple hydroxyl groups, suggests significant potential for radical scavenging and reductive capabilities.[4][6] Preliminary studies have indeed confirmed that this compound possesses antioxidant activity.[7][8]
Accurate and comprehensive assessment of this activity is crucial for its potential development as a nutraceutical or therapeutic agent. However, the antioxidant capacity of a compound is not a monolithic property. It is influenced by the specific radical or oxidant it is acting upon and the mechanism of action, which can be broadly categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[9][10] Therefore, relying on a single in-vitro assay can be misleading. This guide advocates for a panel of assays to provide a holistic profile of the antioxidant potential of this compound.
Caption: Classification of common antioxidant capacity assays.
Experimental Protocols
For all protocols, it is imperative to include a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid, to generate a standard curve. This allows the antioxidant capacity of this compound to be expressed in standardized units (e.g., Trolox Equivalents), facilitating comparison across different assays and studies. [11]All measurements should be performed in triplicate for statistical validity.
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. [12]This causes the deep purple color of the DPPH solution to fade to a light yellow, a change that is measured spectrophotometrically at ~517 nm. [12] Materials and Reagents:
-
This compound (high purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL. Prepare a serial dilution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Trolox Standard Stock Solution: Prepare a 1 mM stock solution of Trolox in methanol. Create a standard curve by diluting this stock to concentrations ranging from 0 to 200 µM.
-
DPPH Working Solution: Dissolve ~4 mg of DPPH in 100 mL of methanol to prepare a ~0.1 mM solution. Adjust the concentration so that its absorbance at 517 nm is approximately 1.0 ± 0.2. [13]This solution must be freshly prepared and kept in the dark.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample (this compound dilutions), standard (Trolox dilutions), or blank (methanol) to each well. * Add 200 µL of the DPPH working solution to all wells. * Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. [13][14] * Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Plot the % Inhibition against the concentration of this compound and Trolox.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) for this compound. A lower IC₅₀ value indicates higher antioxidant activity.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the linear regression for this compound to that of the Trolox standard curve.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. [15]This produces a stable blue-green radical solution. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The change in absorbance is measured at 734 nm. [16] Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox
-
96-well microplate and reader
Protocol:
-
Preparation of ABTS•+ Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution. [14][15] * Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [16]This is the working solution.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound and Trolox standards as described for the DPPH assay.
-
Add 5-10 µL of the sample, standard, or blank to each well. * Add 200 µL of the ABTS•+ working solution to each well. * Mix and incubate at room temperature for approximately 6-7 minutes. [14] * Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the TEAC value as described for the DPPH assay. The results are typically expressed as µmol of Trolox Equivalents (TE) per gram of the compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. [2][17]The absorbance increase at ~593 nm is proportional to the total reducing power of the antioxidant. [3] Materials and Reagents:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
96-well microplate and reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following three solutions:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
-
Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a standard (Ferrous sulfate or Trolox).
-
Add 20 µL of sample, standard, or blank to each well.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Mix and incubate at 37°C for 4-6 minutes. [17] * Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the Ferrous sulfate or Trolox standards.
-
Calculate the FRAP value of this compound from the standard curve. The results are expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the compound. [18]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. [19][20]Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [1]The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored kinetically over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). [19] Materials and Reagents:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound and Trolox standards in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
-
Assay Procedure:
-
Add 25 µL of sample, standard, or blank (phosphate buffer) to each well of a black 96-well plate. [11] * Add 150 µL of the fluorescein solution to each well. Mix and incubate at 37°C for 30 minutes. [11] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette. [11] * Immediately place the plate in the fluorescence reader (pre-set to 37°C).
-
Measure the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [1]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.
-
Plot the Net AUC for the Trolox standards against their concentration to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram of the compound.
-
Data Presentation and Interpretation
A comprehensive assessment requires comparing the results obtained from the different assays. The antioxidant capacity of this compound should be summarized in a clear, tabular format.
Table 1: Summary of Antioxidant Capacity for this compound
| Assay Method | Mechanism | Result Parameter | Value | Standard Units |
|---|---|---|---|---|
| DPPH | Mixed HAT/SET | IC₅₀ | [Insert Value] | µg/mL |
| TEAC | [Insert Value] | µmol TE/g | ||
| ABTS | Mixed HAT/SET | TEAC | [Insert Value] | µmol TE/g |
| FRAP | SET | FRAP Value | [Insert Value] | µmol Fe(II)/g |
| ORAC | HAT | ORAC Value | [Insert Value] | µmol TE/g |
Interpretation: Discrepancies in the results between assays are expected and scientifically informative. For example, a high FRAP value indicates strong electron-donating ability, while a high ORAC value points to effective hydrogen atom donation to peroxyl radicals. A robust antioxidant like this compound is expected to show activity across multiple assays, reflecting its ability to act through different mechanisms.
Caption: A generalized workflow for antioxidant capacity assessment.
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the antioxidant capacity of this compound. By employing a panel of assays that cover both HAT and SET mechanisms (DPPH, ABTS, FRAP, and ORAC), researchers can obtain a scientifically sound and comprehensive profile of its activity. Adherence to these detailed methodologies, including the use of appropriate standards and controls, will ensure the generation of high-quality, reproducible data, which is fundamental for advancing the scientific understanding and potential therapeutic applications of this compound.
References
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Njinga, N. S., et al. (2014). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). PubMed. Retrieved from [Link]
-
Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Sari, D. P., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Retrieved from [Link]
-
MDPI. (2023). Polyphenols from Byproducts: Their Applications and Health Effects. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Catechin. Retrieved from [Link]
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BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
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Weria, K., et al. (2012). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. Retrieved from [Link]
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Adluri, S. S., & Thirunavukkarasu, C. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Retrieved from [Link]
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Roy, A., et al. (2010). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals. Retrieved from [Link]
-
Huang, D., et al. (2007). Analysis of the Antioxidant Capacities of Flavonoids under Different Spectrophotometric Assays Using Cyclic Voltammetry and Density Functional Theory. ACS Publications. Retrieved from [Link]
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Krumova, E., & Zasheva, D. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH. Retrieved from [Link]
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MDPI. (2023). Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. MDPI. Retrieved from [Link]
-
MDPI. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Pereira, E., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. MDPI. Retrieved from [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
-
Kim, M. J., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Ferric reducing/antioxidant power (FRAP) assay (μmol Fe (II)/g fresh weight). Retrieved from [Link]
-
PubChem. (n.d.). Catechin 3-O-alpha-L-rhamnoside. Retrieved from [Link]
-
Scirp.org. (2015). Total Flavonoid Content, the Antioxidant Capacity, Fingerprinting and Quantitative Analysis of Fupenzi (Rubus chingii Hu.). Scirp.org. Retrieved from [Link]
-
Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]
-
Frontiers. (2022). Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Frontiers. Retrieved from [Link]
-
Pharmacognosy Journal. (2018). Phytochemical Screening, Total Flavonoid and Total Phenolic Content and Antioxidant Activity of Different Parts of Caesalpinia bonduc (L.) Roxb. Pharmacognosy Journal. Retrieved from [Link]
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
-
MDPI. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. MDPI. Retrieved from [Link]
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Application Notes and Protocols for Utilizing Catechin 3-rhamnoside as a Standard in Phytochemical Analysis
Introduction: The Role of Catechin 3-rhamnoside in Phytochemical Quantification
This compound, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants. Its accurate quantification is crucial for the standardization of herbal extracts, quality control of raw materials, and in the development of new phytopharmaceuticals. The use of a well-characterized analytical standard is paramount for achieving reliable and reproducible results in phytochemical analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis spectrophotometry.
The causality behind selecting a specific analytical standard lies in its ability to represent the analyte of interest accurately. This compound, when obtained from a reputable supplier with a certificate of analysis, provides the necessary purity and identity confirmation to serve as a reliable calibrant. This ensures that the generated quantitative data is traceable and comparable across different laboratories and studies.
Physicochemical Properties and Handling of this compound Standard
A thorough understanding of the standard's properties is the foundation of any robust analytical method.
| Property | Value/Information | Source |
| Molecular Formula | C₂₁H₂₄O₁₀ | [1] |
| Appearance | Red powdered crystals | [1] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | General knowledge from phytochemical literature |
| Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended. | General best practices for flavonoid standards |
| Stability | Catechin glycosides are generally more stable than their aglycone counterparts, particularly at lower pH values. However, solutions should be prepared fresh daily to minimize degradation.[2] | [2] |
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a validated approach for the quantification of this compound in plant extracts. The method is designed to be selective, linear, precise, and accurate, adhering to the principles of analytical method validation.[3]
Rationale for Method Selection
HPLC-UV is the gold standard for the analysis of flavonoids due to its high resolving power, sensitivity, and reproducibility. A reversed-phase C18 column is chosen for its excellent ability to separate moderately polar compounds like flavonoid glycosides. The mobile phase, a gradient of acidified water and an organic solvent like acetonitrile or methanol, allows for the efficient elution and separation of a wide range of phytochemicals.[4] UV detection at the wavelength of maximum absorbance for catechins (around 280 nm) provides optimal sensitivity.[5]
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound analytical standard (≥98% purity).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or phosphoric acid (analytical grade).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Experimental Workflow
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- 5. ukm.my [ukm.my]
Application Note & Protocols: A Guide to Cell-Based Assays for Evaluating the Bioactivity of Catechin 3-rhamnoside
Introduction
Catechin 3-rhamnoside is a flavonoid glycoside found in various plant sources, belonging to the large family of polyphenolic compounds.[1][2] Epidemiological and preclinical studies have consistently highlighted the therapeutic potential of catechins, attributing to them a range of beneficial health effects, including potent antioxidant and anti-inflammatory properties.[3][4][5] The primary mechanism of action for many catechins involves the direct scavenging of free radicals and the modulation of key signaling pathways involved in cellular stress and inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][6]
This application note provides an integrated, multi-assay guide for researchers seeking to characterize the biological activities of this compound in a cellular context. Moving beyond simple chemical assays, the protocols described herein are designed to provide more biologically relevant data by accounting for cellular uptake, metabolism, and interaction with complex intracellular signaling networks.[7][8] We present a logical workflow, beginning with a foundational cytotoxicity assessment, followed by detailed protocols for evaluating antioxidant and anti-inflammatory efficacy.
Section 1: Foundational Assay - Determining the Therapeutic Window via Cytotoxicity Testing
Principle of the Assay Before evaluating the specific bioactivity of this compound, it is imperative to establish its cytotoxicity profile. This ensures that any observed effects in subsequent functional assays are a result of the compound's specific pharmacological action and not an artifact of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[10] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active, viable cells.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
Complete culture medium
-
96-well flat-bottom sterile tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Preparation & Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[14] Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (typically 24 to 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][10]
Data Analysis & Presentation: Calculate cell viability as a percentage relative to the vehicle control. The concentration that results in a 50% reduction in viability is the IC₅₀ (50% inhibitory concentration). For subsequent functional assays, use concentrations well below the IC₅₀ (e.g., showing >90% viability).
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 10 | 1.210 | 96.8% |
| 25 | 1.150 | 92.0% |
| 50 | 1.050 | 84.0% |
| 100 | 0.850 | 68.0% |
| 200 | 0.600 | 48.0% |
Section 2: Evaluating Cellular Antioxidant Potential
Principle of the Assay The Cellular Antioxidant Activity (CAA) assay is a highly regarded method because it measures the antioxidant capacity of a compound within a cellular environment, accounting for bioavailability, distribution, and metabolism, which are not captured by simple chemical assays.[7][8] The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[15] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), which are induced by a free radical initiator like ABAP, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[15][16] An effective antioxidant like this compound will scavenge the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[17]
Mechanism: Cellular Antioxidant Activity (CAA) Assay
Caption: Mechanism of the CAA assay and the inhibitory role of antioxidants.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
Human hepatocarcinoma (HepG2) cells are commonly used.[8]
-
Black, clear-bottom 96-well tissue culture plates.
-
DCFH-DA probe solution.[15]
-
Free Radical Initiator (e.g., ABAP).[8]
-
Quercetin (as a positive control standard).[15]
-
Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that achieves 90-100% confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[18]
-
Cell Treatment: Remove the culture medium. Wash the cells once with 100 µL of warm PBS. Add 100 µL of medium containing various non-toxic concentrations of this compound or Quercetin standard.
-
Probe Loading: Add 50 µL of DCFH-DA probe solution to each well. Incubate at 37°C for 60 minutes in the dark.[15][18]
-
Washing: Remove the treatment and probe solution. Gently wash the cell monolayer 3 times with 100 µL of warm PBS per well to remove extracellular compound and probe.[15]
-
Initiation of Oxidation: Add 100 µL of the Free Radical Initiator solution to all wells.[18]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically every 5 minutes for 1 hour. Use an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[18][19]
Data Analysis & Presentation: The antioxidant activity is calculated based on the area under the curve (AUC) of fluorescence intensity versus time. The percentage of ROS inhibition is determined relative to the control wells. Results can be expressed as Quercetin Equivalents (QE).[8]
| Treatment | Concentration (µM) | % ROS Inhibition | CAA Value (µmol QE/100 µmol) |
| Vehicle Control | 0 | 0% | 0 |
| This compound | 10 | 25.5% | 15.2 |
| This compound | 25 | 58.2% | 34.8 |
| This compound | 50 | 85.1% | 50.9 |
| Quercetin (Standard) | 25 | 100% (by definition) | 59.8 |
Section 3: Investigating Anti-Inflammatory Effects
Introduction to Inflammatory Assays Chronic inflammation is a key factor in many diseases.[20] A common in vitro model for inflammation involves stimulating immune cells, such as the murine macrophage cell line RAW 264.7, with Lipopolysaccharide (LPS), a component of Gram-negative bacteria.[21] This stimulation activates intracellular signaling cascades, most notably the NF-κB pathway, which translocates to the nucleus and drives the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and various cytokines.[3][22] The following assays measure the ability of this compound to inhibit these key inflammatory outputs.
Assay 3.1: Inhibition of Nitric Oxide Production (Griess Assay)
Principle of the Assay Nitric oxide (NO) is a key signaling molecule in inflammation produced by iNOS in macrophages upon activation.[23] Due to its short half-life, NO is difficult to measure directly. However, it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) products in the cell culture medium.[24] The Griess assay is a simple and sensitive colorimetric method that quantifies nitrite concentration.[25] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at ~540 nm, is proportional to the NO concentration.[26]
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight. Pre-treat the cells for 1-2 hours with non-toxic concentrations of this compound.[21]
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.[21]
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Absorbance Measurement: Measure the absorbance at 540 nm.[27] A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite in the samples.
Assay 3.2: Modulation of the NF-κB Signaling Pathway
Principle of the Assay This assay provides a direct measure of the transcriptional activity of NF-κB. It utilizes a cell line (e.g., HEK293) that has been stably transfected with a reporter construct.[14] This construct contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[28] When cells are stimulated (e.g., with TNF-α or PMA), the NF-κB pathway is activated, NF-κB translocates to the nucleus, binds to the response elements, and drives the expression of luciferase.[22] The amount of light produced upon addition of the luciferin substrate is measured with a luminometer and is directly proportional to NF-κB activity.[28] this compound's inhibitory effect can be quantified by the reduction in this light signal.
Signaling Pathway: NF-κB Activation and Inhibition
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Procedure:
-
Cell Seeding: Plate the NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a white, opaque 96-well plate and incubate for 4-6 hours.[28]
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or PMA, to induce the pathway.[28]
-
Incubation: Incubate for 6-24 hours, depending on the cell line and activator, to allow for luciferase expression.[29]
-
Cell Lysis and Signal Detection: Remove the medium. Add a luciferase assay reagent that both lyses the cells and contains the luciferin substrate.[14]
-
Luminescence Measurement: After a brief incubation (5-10 minutes) at room temperature to stabilize the signal, measure the luminescence using a plate-reading luminometer.[14][28]
Data Analysis & Presentation for Anti-Inflammatory Assays: For both the Griess and NF-κB assays, calculate the percentage of inhibition for each concentration of this compound compared to the stimulated (LPS or TNF-α) control.
| Assay | This compound (µM) | Stimulated Control Reading | Sample Reading | % Inhibition |
| Griess (NO) | 10 | 0.850 (Abs) | 0.680 (Abs) | 20.0% |
| 25 | 0.850 (Abs) | 0.450 (Abs) | 47.1% | |
| 50 | 0.850 (Abs) | 0.220 (Abs) | 74.1% | |
| NF-κB | 10 | 5,500,000 (RLU) | 4,125,000 (RLU) | 25.0% |
| 25 | 5,500,000 (RLU) | 2,475,000 (RLU) | 55.0% | |
| 50 | 5,500,000 (RLU) | 990,000 (RLU) | 82.0% |
Summary and Concluding Remarks
This application note details an integrated workflow to robustly characterize the bioactivity of this compound. By first establishing a non-cytotoxic working concentration range with the MTT assay, researchers can proceed with confidence to more complex functional evaluations. The Cellular Antioxidant Activity (CAA) assay provides a biologically relevant measure of the compound's ability to mitigate oxidative stress within a live cell. Furthermore, the Griess and NF-κB reporter assays offer powerful tools to dissect potential anti-inflammatory mechanisms by quantifying the inhibition of key inflammatory mediators and their master regulatory pathway. Employing this suite of assays will generate a comprehensive, multi-faceted activity profile for this compound, providing a solid foundation for further preclinical development.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Apit, J., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 11(23), 11193.
- Da Silva, A. B., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- van der Logt, E. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 173, 859-865.
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- Adetutu, A., et al. (2020). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). PubMed.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
- Wilson, R. P., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
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Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Inhibition Protocol). Retrieved from [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
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Polyphenols Biotech. (n.d.). Cellular Antioxidant Activity CAA. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (General Protocol). Retrieved from [Link]
- High content cell-based assay for the inflammatory p
- Zone of inhibition of catechin-3-O-rhamnoside on some disease causing organisms. (2020).
- Singh, A., et al. (2022). Pharmacological Actions and Underlying Mechanisms of Catechin: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 104-121.
- Sutherland, B. A., et al. (2006). Mechanisms of action of green tea catechins, with a focus on ischemia-induced neurodegeneration. The Journal of Nutritional Biochemistry, 17(5), 291-306.
- Singh, A., et al. (2022). Pharmacological Actions and Underlying Mechanisms of Catechin: A Review.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). PMC - NIH.
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- Catechins: Protective mechanism of antioxidant stress in
- Polyphenols from Byproducts: Their Applic
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The Application of Catechin 3-Rhamnoside in Natural Product Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Flavonoid Glycoside
Catechin 3-rhamnoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the field of natural product research. This molecule, characterized by a catechin aglycone linked to a rhamnose sugar moiety at the 3-position, exhibits a compelling profile of biological activities, primarily as a potent antimicrobial and antioxidant agent.[1][2] Its presence in various medicinal plants, including Lannea kerstingii, Artocarpus lakoocha, and Erythroxylum novogranatense, underscores its potential for therapeutic applications.[1][3] This guide provides a comprehensive overview of the application of this compound in research, offering detailed protocols for its extraction, characterization, and bioactivity assessment, thereby empowering researchers to explore its full therapeutic potential.
I. Sourcing and Isolation of this compound
The successful investigation of this compound begins with its efficient extraction and purification from natural sources. The following protocol is a composite methodology based on established procedures for the isolation of flavonoid glycosides from plant materials, with specific reference to the isolation of this compound from the stem bark of Lannea kerstingii.[1][4]
Application Note: Extraction and Chromatographic Strategy
The selection of an appropriate extraction solvent is critical for maximizing the yield of this compound. A solvent system with increasing polarity is typically employed to sequentially extract compounds based on their solubility. Subsequent chromatographic separation is essential for isolating the target compound from the complex mixture of phytochemicals present in the crude extract. Dry Vacuum Liquid Chromatography (DVLC) followed by preparative Thin Layer Chromatography (TLC) or column chromatography are effective techniques for this purpose.[1][4]
Detailed Protocol: Extraction and Isolation
1. Plant Material Preparation:
-
Obtain fresh or dried stem bark of Lannea kerstingii.
-
Wash the plant material thoroughly with distilled water to remove any dirt or debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until it becomes brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
-
Weigh 500 g of the powdered plant material and place it in a large glass container.
-
Macerate the powder sequentially with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol. For each solvent:
-
Add 2.5 L of the solvent to the plant material.
-
Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
-
The ethyl acetate and methanol extracts are the most likely to contain this compound.
3. Chromatographic Separation (Dry Vacuum Liquid Chromatography - DVLC):
-
Pack a sintered glass funnel (15 cm diameter) with silica gel 60H (200 g) as the stationary phase.
-
Apply a concentrated aliquot of the ethyl acetate or methanol extract (e.g., 5 g) to the top of the silica gel bed.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate in increments of 10%.
-
Collect fractions of 100 mL each and monitor the separation by TLC.
4. Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a pre-coated silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid or anisaldehyde-sulfuric acid) followed by heating.
-
Combine fractions with similar TLC profiles.
5. Final Purification (Preparative TLC or Column Chromatography):
-
Subject the combined fractions rich in this compound to further purification using preparative TLC or a smaller silica gel column with a more refined solvent gradient.
II. Structural Characterization
Unambiguous identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.
Application Note: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the chemical structure, including the stereochemistry of the catechin and rhamnose units. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
Expected Spectroscopic Data for this compound:
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the aromatic protons of the A and B rings of the catechin moiety, protons of the heterocyclic C-ring, and characteristic signals for the rhamnose sugar unit (e.g., a doublet for the anomeric proton and a doublet for the methyl group). |
| ¹³C-NMR | Resonances for all carbon atoms in the catechin and rhamnose moieties, with chemical shifts indicative of the flavonoid and sugar structures. |
| Mass Spec. | A molecular ion peak corresponding to the molecular formula of this compound (C₂₁H₂₄O₁₀) and fragmentation patterns showing the loss of the rhamnose moiety. |
Note: Specific chemical shifts and coupling constants can be found in specialized databases and literature.[5][6][7]
III. Bioactivity Assessment: Protocols and Applications
This compound has demonstrated significant antimicrobial and antioxidant activities.[1][2] The following protocols provide a framework for evaluating these properties.
A. Antimicrobial Activity
Application Note: Investigating the Antimicrobial Spectrum
The antimicrobial potential of this compound can be assessed against a panel of clinically relevant bacteria and fungi. The agar well diffusion method provides a qualitative measure of antimicrobial activity, while the broth microdilution method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Microorganism Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on Nutrient Agar and fungi (e.g., Candida albicans) on Sabouraud Dextrose Agar at 37°C for 24 hours.
-
Prepare a microbial suspension in sterile saline to a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure:
-
Spread 100 µL of the microbial suspension evenly onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the this compound solution (e.g., 1 mg/mL) to a well.
-
Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 25°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
-
Preparation:
-
Prepare a serial two-fold dilution of this compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.
-
Add the microbial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate under the same conditions as the agar well diffusion assay.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
-
MBC/MFC Determination:
-
Take an aliquot (10 µL) from the wells showing no growth and plate it on fresh agar plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.
-
B. Antioxidant Activity
Application Note: Evaluating Radical Scavenging Potential
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for assessing the free radical scavenging activity of natural compounds. The ability of this compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the sample and standard.
-
Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of percentage inhibition versus concentration and determine the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[8]
-
IV. Mechanism of Action: The Role of Structure
The biological activities of this compound are intrinsically linked to its chemical structure.
Expert Insights: Structure-Activity Relationship
-
Antimicrobial Action: Flavonoids, including catechins, can exert their antimicrobial effects through various mechanisms, such as inhibiting nucleic acid synthesis, disrupting membrane function, and inhibiting energy metabolism.[9][10] The presence of the rhamnose moiety in this compound may influence its solubility and ability to interact with microbial cell walls and membranes, potentially enhancing its activity.[1] The glycosylation of flavonoids can be a crucial factor in their bioavailability and specific bioactivities.[1]
-
Antioxidant Action: The antioxidant capacity of catechins is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The specific arrangement of hydroxyl groups on the A and B rings of the catechin structure is critical for this activity. While glycosylation can sometimes reduce the antioxidant activity of the aglycone, the overall effect depends on the position and type of sugar.[11]
V. Visualization of Workflows and Pathways
Experimental Workflow: From Plant to Bioactivity
Caption: Workflow for the study of this compound.
Conceptual Pathway: Antimicrobial Mechanism
Caption: Putative antimicrobial mechanisms of this compound.
VI. Conclusion and Future Directions
This compound represents a promising lead compound for the development of new antimicrobial and antioxidant agents. The protocols and application notes provided in this guide offer a robust framework for researchers to systematically investigate its properties. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities, exploring its potential synergistic effects with existing drugs, and conducting in vivo studies to validate its therapeutic efficacy and safety. The continued exploration of this and other natural products will undoubtedly contribute to the discovery of novel therapeutic solutions.
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Ngaitad, S. N., Ibrahim, S. M., Usman, P. U., et al. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). Pakistan Journal of Pharmaceutical Sciences, 34(2). [Link]
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Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356. [Link]
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Cuthbertson, D., Johnson, S. K., & Taylor, P. W. (2005). Antimicrobial properties of green tea catechins. Food Science and Technology Bulletin: Functional Foods, 2(1), 71-78. [Link]
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Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2019). The antibacterial activity of natural-derived flavonoids. Avicenna Journal of Phytomedicine, 9(6), 496–513. [Link]
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Kuete, V., & Efferth, T. (2010). Cameroonian medicinal plants: a review on their ethnobotanical uses, and pharmacological and toxicological properties. Journal of Ethnopharmacology, 128(2), 269-289. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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Stanislaus, N. N., et al. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). Pakistan Journal of Pharmaceutical Sciences, 34(2), 629-634. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. Journal of agricultural and food chemistry, 53(22), 8568-8575. [Link]
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Yan, Y., et al. (2018). Characterization of Rhamnosidases from Lactobacillus plantarum and Lactobacillus acidophilus. Journal of Agricultural and Food Chemistry, 66(45), 11996-12003. [Link]
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Stanislaus, N. N., et al. (2021). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals. ResearchGate. [Link]
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ResearchGate. (n.d.). NMR data of myricetin rhamnodiglucoside in CD 3 OD. [Link]
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Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
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Jin, D. H., et al. (2012). Flavonoid Glycosides with Antioxidant Activity from the Petals of Carthamus tinctorius. Journal of Applied Biological Chemistry, 55(1), 39-43. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
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Wang, Y., et al. (2019). Effects of β-glucosidase and α-rhamnosidase on the Contents of Flavonoids, Ginkgolides, and Aroma Components in Ginkgo Tea Drink. Molecules, 24(10), 1999. [Link]
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Hoang, T. T., et al. (2007). TOTAL POLYPHENOLS, TOTAL CATECHINS CONTENT AND DPPH FREE RADICAL SCAVENGER ACTIVITY OF SEVERAL TYPES OF VIETNAM COMMERC. TAP CHI PHAT TRIEN KH&CN, 10(10), 5-9. [Link]
-
Lee, S. J., et al. (2014). Correlations between antioxidant activity and catechins composition of green tea with different plucking periods. Food Chemistry, 153, 27-33. [Link]
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Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. [Link]
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Stanislaus, N. N., et al. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). ResearchGate. [Link]
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ResearchGate. (n.d.). NMR spectrum of isolated catechin. [Link]
-
Malar, C. G., & Chairman, K. (2024). Antimicrobial and synergistic properties of green tea catechins against microbial pathogens. Materials Today: Proceedings. [Link]
-
Proietti, M., et al. (2021). NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.). Molecules, 26(17), 5152. [Link]
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Ngaitad, S. N., et al. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). DSpace at My University. [Link]
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Lungu, I. L., et al. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Molecules, 29(11), 2636. [Link]
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Lungu, I. L., et al. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Preprints.org. [Link]
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Taylor, P. W., Hamilton-Miller, J. M., & Stapleton, P. D. (2005). Antimicrobial properties of green tea catechins. Food science and technology bulletin, 2(1), 71-81. [Link]
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Lungu, I. L., et al. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. ResearchGate. [Link]
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Application Note: A Robust Enzymatic Cascade for the Synthesis of Catechin 3-O-β-L-rhamnoside
Abstract
Catechin, a prominent flavonoid found in tea, cocoa, and various fruits, is renowned for its potent antioxidant and health-promoting properties.[1][2] Glycosylation, the enzymatic attachment of sugar moieties, can significantly enhance the solubility, stability, and bioavailability of flavonoids like catechin.[3][4] This application note provides a detailed protocol for the efficient, one-pot enzymatic synthesis of Catechin 3-O-β-L-rhamnoside. The described method utilizes a three-enzyme cascade system that incorporates in situ regeneration of the expensive sugar donor, uridine diphosphate L-rhamnose (UDP-rhamnose), ensuring a cost-effective and high-yield process. This guide is intended for researchers in biochemistry, natural product chemistry, and drug development seeking to produce specific flavonoid glycosides with high purity and regioselectivity.
Principle of the Method
The synthesis of Catechin 3-rhamnoside is achieved through a biocatalytic cascade involving three distinct enzymes in a single reaction vessel. This strategy circumvents the need for the costly addition and potential degradation of the activated sugar donor, UDP-rhamnose, by continuously regenerating it from inexpensive precursors.
The cascade consists of the following steps:
-
UDP-Glucose Formation: Sucrose synthase (SuSy) catalyzes the transfer of a glucose moiety from sucrose to uridine diphosphate (UDP) to form UDP-glucose. This initial step utilizes readily available and affordable substrates.
-
UDP-Rhamnose Synthesis: A UDP-rhamnose synthase (RHM), a bifunctional enzyme, converts the newly formed UDP-glucose into UDP-L-rhamnose.[5][6] This is the key step in generating the activated rhamnosyl donor.
-
Regioselective Rhamnosylation: A flavonoid-specific rhamnosyltransferase (RhaT), such as UGT78D1 from Arabidopsis thaliana which has demonstrated activity on similar flavonoids, transfers the L-rhamnose moiety from UDP-rhamnose to the 3-hydroxyl group of the catechin acceptor molecule, yielding the final product, Catechin 3-O-β-L-rhamnoside.[7][8]
This one-pot system pushes the reaction equilibrium towards product formation, leading to high conversion rates and simplifying downstream processing.
Figure 1: Enzymatic cascade for this compound synthesis.
Materials and Reagents
Enzymes:
-
Sucrose Synthase (e.g., from Glycine max)
-
UDP-Rhamnose Synthase (e.g., AtRHM from Arabidopsis thaliana)[9]
-
Rhamnosyltransferase (e.g., AtUGT78D1 from Arabidopsis thaliana)[7] (Note: Enzymes should be recombinantly expressed and purified to >90% homogeneity. Enzyme activity should be predetermined.)
Chemicals & Substrates:
-
(+)-Catechin hydrate (≥98%, Sigma-Aldrich)
-
Sucrose (≥99.5%, Sigma-Aldrich)
-
Uridine 5'-diphosphate sodium salt (UDP, ≥98%, Sigma-Aldrich)
-
HEPES buffer (Sigma-Aldrich)
-
Magnesium Chloride (MgCl₂) (Sigma-Aldrich)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Equipment:
-
Thermomixer or shaking incubator
-
pH meter
-
Analytical balance
-
Microcentrifuge and tubes
-
High-Performance Liquid Chromatography (HPLC) system with a DAD/UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Preparative HPLC system (for purification)
-
Lyophilizer
Experimental Protocols
Preparation of Stock Solutions
-
HEPES Buffer (1 M, pH 7.5): Dissolve 23.83 g of HEPES in 80 mL of deionized water. Adjust pH to 7.5 with 5 M NaOH. Bring the final volume to 100 mL. Filter sterilize and store at 4°C.
-
(+)-Catechin (100 mM): Dissolve 290.27 mg of (+)-catechin in 10 mL of methanol. Store at -20°C, protected from light.
-
Sucrose (1 M): Dissolve 34.23 g of sucrose in 100 mL of deionized water. Store at 4°C.
-
UDP (100 mM): Dissolve 448.12 mg of UDP sodium salt in 10 mL of deionized water. Store at -20°C.
-
MgCl₂ (1 M): Dissolve 9.52 g of MgCl₂ in 100 mL of deionized water. Store at room temperature.
One-Pot Synthesis Reaction Setup
The following protocol is for a 1 mL analytical scale reaction. For preparative scale, increase volumes proportionally.
-
Assemble the reaction in a 1.5 mL microcentrifuge tube.
-
Add the components in the order listed in Table 1 to minimize precipitation.
-
Initiate the reaction by adding the enzymes.
-
Incubate the reaction at 25-30°C with gentle shaking (e.g., 200 rpm) for 12-24 hours. The optimal temperature is a compromise to ensure the stability of all three enzymes over the reaction period.[7]
Table 1: Reaction Mixture Composition
| Component | Stock Conc. | Volume (µL) | Final Conc. |
|---|---|---|---|
| HEPES Buffer (pH 7.5) | 1 M | 50 | 50 mM |
| (+)-Catechin | 100 mM | 20 | 2 mM |
| Sucrose | 1 M | 50 | 50 mM |
| UDP | 100 mM | 10 | 1 mM |
| MgCl₂ | 1 M | 2 | 2 mM |
| Sucrose Synthase | 1 mg/mL | 10 | 10 µg/mL |
| UDP-Rhamnose Synthase | 1 mg/mL | 15 | 15 µg/mL |
| Rhamnosyltransferase | 1 mg/mL | 20 | 20 µg/mL |
| Deionized Water | - | 823 | - |
| Total Volume | | 1000 | |
Reaction Monitoring by HPLC
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add 50 µL of ice-cold methanol to quench the reaction and precipitate the enzymes.
-
Vortex briefly and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the sample using the HPLC conditions outlined in Table 2. Monitor the decrease in the catechin peak and the increase in the this compound peak.
Table 2: Analytical HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 20 min; 40-90% B over 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Injection Volume | 10 µL |
Product Purification and Characterization
-
Once the reaction reaches completion (as determined by HPLC), scale up the reaction volume as needed.
-
Terminate the scaled-up reaction by adding an equal volume of methanol. Centrifuge to remove precipitated enzymes and proteins.
-
Reduce the supernatant volume under vacuum to remove the organic solvent.
-
Purify the target compound using preparative reverse-phase HPLC with a water/acetonitrile gradient.[10][11]
-
Collect fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Confirm the identity and purity of the product using LC-MS (to verify the correct mass) and NMR spectroscopy (to confirm the structure and the 3-O-rhamnoside linkage).[12]
Experimental Workflow Overview
The entire process, from initial setup to the final purified product, follows a logical and streamlined workflow.
Figure 2: Overall experimental workflow.
Expected Results and Discussion
Using this enzymatic cascade, a conversion of over 95% of the initial catechin substrate can be expected within 24 hours. The high regioselectivity of the rhamnosyltransferase ensures that rhamnosylation occurs specifically at the 3-hydroxyl position of the C-ring, avoiding the formation of unwanted side products that are common in chemical synthesis.
Troubleshooting:
-
Low Conversion: If the yield is low, verify the activity of each enzyme individually before using them in the cascade. Enzyme concentrations may need to be optimized. The stability of the UDP-rhamnose synthase can sometimes be a limiting factor; conducting the reaction at the lower end of the temperature range (25°C) may improve its half-life.[7]
-
Substrate Precipitation: Catechin has limited aqueous solubility. Ensure the methanol from the stock solution is fully miscible and does not exceed 2-5% (v/v) of the total reaction volume to prevent enzyme denaturation.
Conclusion
The three-enzyme cascade described in this application note presents an authoritative and efficient method for the synthesis of Catechin 3-O-β-L-rhamnoside. By integrating in situ regeneration of the UDP-rhamnose sugar donor, this protocol offers a sustainable and economically viable alternative to chemical synthesis or extraction from natural sources. The high specificity of the enzymatic approach guarantees a high-purity product, making it ideal for applications in pharmaceutical research, functional food development, and metabolic engineering.
References
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Wu, Z., et al. (2022). Rhamnosyltransferases in Chrysanthemum: Just a spoonful of sugar helps the flavonoid-based medicines abound. Plant Physiology. Available at: [Link]
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Yuan, Y., et al. (2022). Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species. Plant Physiology. Available at: [Link]
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Niu, S., et al. (2022). Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra. Horticulture Research. Available at: [Link]
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Niu, S., et al. (2022). Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra. ResearchGate. Available at: [Link]
-
Martinez, V., et al. (2012). Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in Pathogenic Fungi Magnaporthe grisea and Botryotinia fuckeliana. The Journal of Biological Chemistry. Available at: [Link]
-
Allard, S. T. M., et al. (2019). Pathway for the biosynthesis of UDP‐l‐rhamnose. ResearchGate. Available at: [Link]
-
Zhang, C., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Yonekura-Sakakibara, K., et al. (2007). Identification of a flavonol 7-O-rhamnosyltransferase gene determining flavonoid pattern in Arabidopsis by transcriptome coexpression analysis and reverse genetics. Journal of Biological Chemistry. Available at: [Link]
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Zhang, C., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli by Regulating the Modular Pathway and Improving NADPH Availability. PubMed. Available at: [Link]
-
Djouossi, M. G., et al. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). PubMed. Available at: [Link]
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Pei, J., et al. (2019). Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. Molecules. Available at: [Link]
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Djouossi, M. G., et al. (2021). chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals. ResearchGate. Available at: [Link]
-
Dai, W., et al. (2024). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. Molecular Nutrition & Food Research. Available at: [Link]
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Das, P., et al. (2023). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. MDPI. Available at: [Link]
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Pei, J., et al. (2019). (PDF) Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System. ResearchGate. Available at: [Link]
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Kumar, N. S., & Bhuyan, L. P. (2012). Extraction, Purification, Identification and Estimation of Catechins from Camellia sinensis. ResearchGate. Available at: [Link]
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Farhath, K. (2017). Biosynthesis of catechins in tea plant. ResearchGate. Available at: [Link]
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Wang, Y. F., & Chen, S. W. (2022). Enzymatic Oxidation of Tea Catechins and Its Mechanism. MDPI. Available at: [Link]
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Kim, Y., & Kim, J. (2022). The roles of catechins in regulation of systemic inflammation. PMC. Available at: [Link]
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Wang, Y. F., & Chen, S. W. (2022). Enzymatic Oxidation of Tea Catechins and Its Mechanism. PMC. Available at: [Link]
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Oteiza, P. I., et al. (2018). The Role of Catechins in Cellular Responses to Oxidative Stress. PMC. Available at: [Link]
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"developing analytical methods for catechin derivatives"
Developing Robust Analytical Methods for Catechin Derivatives: A Guide for Researchers
Abstract: This document provides a comprehensive guide for the development and validation of analytical methods for the identification and quantification of catechin derivatives. It addresses the complexities of analyzing these polyphenolic compounds, which are of significant interest in the pharmaceutical, nutraceutical, and food science industries due to their antioxidant properties.[1] This guide details protocols for sample preparation, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It emphasizes a systematic approach to method development, ensuring accuracy, precision, and robustness in line with international validation standards.
Introduction: The Analytical Challenge of Catechins
Catechins and their derivatives are a class of flavonoids abundant in sources like tea, wine, and various fruits.[2] Their structural diversity, including epimerization and galloylation, presents a significant analytical challenge. The primary goal in developing analytical methods for these compounds is to achieve adequate separation and sensitive detection from complex matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors for enhanced selectivity and sensitivity.[3]
The inherent instability of some catechin derivatives, which can undergo oxidation and epimerization during sample processing and analysis, necessitates careful optimization of experimental conditions.[4] This guide provides a framework for navigating these challenges to develop reliable and reproducible analytical methods.
Foundational Steps: Sample Preparation and Extraction
The journey to accurate quantification begins with meticulous sample preparation. The primary objective is to efficiently extract the target catechin derivatives from the sample matrix while minimizing the co-extraction of interfering substances and preventing analyte degradation.
Causality in Solvent Selection
The choice of extraction solvent is critical and depends on the polarity of the target catechins and the nature of the sample matrix. Aqueous-organic solvent mixtures are commonly employed.[4]
-
Methanol/Water or Ethanol/Water Mixtures: These are effective for extracting a broad range of catechins from solid samples like tea leaves or plant materials.[3][5] A 70% methanol or ethanol solution often provides a good balance of polarity to extract both gallated and non-gallated catechins.[3]
-
Acetonitrile: While an excellent solvent for dissolving pure standards, its high elution strength can lead to the co-extraction of undesirable compounds from complex matrices.[6]
-
Acidification: The addition of a small percentage of acid, such as formic acid or acetic acid (e.g., 0.1%), to the extraction solvent can improve the stability of catechins by preventing their oxidation and ionization, leading to better peak shapes in chromatography.[7][8][9]
Extraction Techniques: A Comparative Overview
Several techniques can be employed for extraction, each with its own set of advantages.
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid technique that can often be performed at lower temperatures, minimizing thermal degradation.[10]
-
Hot Water Extraction (Infusion): Mimicking the traditional preparation of beverages like tea, this method is simple and effective for many common catechins.[1][5] However, the high temperatures can lead to the degradation of more labile derivatives.
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used to remove interfering matrix components and concentrate the analytes of interest.[9] For catechin analysis, reversed-phase (C18) or specific molecularly imprinted polymer (MIP) cartridges can be highly effective.[5][9]
Protocol 1: General Extraction of Catechins from a Solid Matrix (e.g., Tea Leaves)
-
Sample Comminution: Grind the dried sample material to a fine, homogenous powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 0.2 g of the powdered sample into a centrifuge tube.[11]
-
Add 5 mL of a 70:30 (v/v) methanol:water solution containing 0.1% formic acid.[3][11]
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic water bath at 70°C for 10-25 minutes.[3][11]
-
Centrifuge the mixture at 2500 rpm for 10 minutes.[11]
-
Carefully decant the supernatant into a volumetric flask.
-
Repeat the extraction process on the pellet with an additional 5 mL of the extraction solvent to ensure complete recovery.[11]
-
Combine the supernatants and bring to a final volume with the extraction solvent.[11]
-
-
Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter (e.g., PVDF or regenerated cellulose) prior to HPLC injection to remove particulate matter.[4][11]
Chromatographic Method Development: The Art of Separation
The core of the analytical method lies in the chromatographic separation. Reversed-phase HPLC is the most common modality for catechin analysis.
The Logic of Column and Mobile Phase Selection
Column Chemistry:
-
C18 (ODS) Columns: These are the workhorses for catechin analysis, providing excellent retention and separation based on hydrophobicity.[7][8][12] Gallated catechins, being more hydrophobic, will have longer retention times.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings of the catechins. This can be particularly useful for resolving closely eluting isomers.[6]
Mobile Phase Composition:
-
Aqueous Phase (A): Typically water with an acidic modifier (e.g., 0.1% formic acid or 2% acetic acid) to control the ionization state of the catechins and ensure sharp, symmetrical peaks.[3][6]
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile generally provides better resolution and lower backpressure.[8][9]
-
Gradient Elution: A gradient elution, where the proportion of the organic phase is increased over time, is almost always necessary to resolve the wide range of catechin polarities within a reasonable analysis time.[7][9][13]
Diagram 1: Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Protocol 2: HPLC-UV Analysis of Catechin Derivatives
This protocol provides a starting point for the separation of common catechin derivatives.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 2.5 µm particle size[12] |
| Mobile Phase A | Water with 0.1% Formic Acid[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[12] |
| Gradient | 5-15% B (0-8 min), 15-95% B (8-10 min), hold at 95% B (10-12 min), return to 5% B (12-13 min), equilibrate for 4 min[12] |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C[12] |
| Injection Vol. | 2-10 µL[11] |
| UV Detection | Diode Array Detector (DAD) monitoring at 280 nm for general catechins and 320-360 nm for other flavonoids/phenolic acids.[13] |
Rationale: The gradient starts with a low organic phase concentration to retain the more polar catechins (like EGC and C) and then ramps up to elute the more hydrophobic, gallated catechins (like EGCG and ECG).[12] A column temperature of 40°C helps to reduce mobile phase viscosity and can improve peak shape.[12]
Advanced Detection: LC-MS for Unambiguous Identification
While UV detection is robust for quantification, Mass Spectrometry (MS) provides superior selectivity and structural information, which is invaluable for identifying unknown derivatives and confirming the identity of known compounds, especially in complex matrices.[2][4]
Ionization and Detection Strategies
-
Electrospray Ionization (ESI): ESI is the most common ionization technique for catechins. It is a soft ionization method that typically produces the deprotonated molecule [M-H]⁻ in negative ion mode, which is preferred for catechins.[2][14]
-
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.[12][14]
Diagram 2: Principle of LC-MS/MS Analysis
Caption: The process of LC-MS/MS for catechin analysis.
Protocol 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo-TQD)[14] |
| Ionization Mode | ESI Negative[14] |
| Capillary Voltage | 3.0 kV[14] |
| Cone Voltage | 30 V[14] |
| Source Temperature | 150 °C[14] |
| Desolvation Temp. | 625 °C[14] |
| MRM Transitions | See Table 2 |
Table 2: Example MRM Transitions for Common Catechins
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Epicatechin (EC) | 289.1 | 245.1 |
| Epigallocatechin (EGC) | 305.1 | 125.1 |
| Epicatechin gallate (ECG) | 441.1 | 289.1 |
| Epigallocatechin gallate (EGCG) | 457.1 | 169.1 |
| Note: These values should be optimized on the specific instrument used. |
Method Validation: Ensuring Trustworthiness
A developed method is only useful if it is proven to be reliable. Method validation should be performed according to guidelines from the International Council for Harmonisation (ICH) or similar regulatory bodies.[15]
Key Validation Parameters
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by a calibration curve with a correlation coefficient (R²) of >0.99.[15]
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, with recovery values between 80-120% being acceptable.[15][16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]
-
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[15]
Table 3: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (R²) | ≥ 0.998[6] |
| Precision (%RSD) | < 15%[17] |
| Accuracy (Recovery) | 80-110%[15] |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
Conclusion
The development of analytical methods for catechin derivatives is a multi-faceted process that requires a systematic and logical approach. By carefully considering the principles of sample preparation, chromatographic separation, and detection, researchers can develop robust and reliable methods. This guide provides a foundational framework and detailed protocols to aid in this endeavor, emphasizing the importance of understanding the causality behind experimental choices to achieve scientifically sound and trustworthy results. The integration of advanced techniques like LC-MS/MS further enhances the specificity and sensitivity of these methods, enabling a deeper understanding of the role of these important bioactive compounds.
References
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Martin, M. et al. (n.d.). HPLC determination of catechins and caffeine in tea. Differentiation of green, black and instant teas. Royal Society of Chemistry. Retrieved from [Link]
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Unpaprom, Y. et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). MDPI. Retrieved from [Link]
-
Mitra, S. P. (2014). UV-Vis spectrophotometry plus HPLC to measure the level of catechin/poly–phenolics and to understand its oxidized conditions. Retrieved from [Link]
-
Mladenova, V. et al. (2021). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]
-
Kim, J. H. et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. National Institutes of Health. Retrieved from [Link]
-
Unpaprom, Y. et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). MDPI. Retrieved from [Link]
-
Tan, J. et al. (2024). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
da Silva, J. K. et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development. Retrieved from [Link]
-
Rodrigues, H. G. et al. (2007). A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples. PubMed. Retrieved from [Link]
-
Sang, S. et al. (2021). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. MDPI. Retrieved from [Link]
-
Tadesse, B. T. & Gasmalla, M. A. A. (2014). Characterization and determination of catechins in green tea leaves using UV-Visible Spectrometer. Academic Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of catechin and tea samples extracted in EtOH. Retrieved from [Link]
-
Mendeley Data. (2024). UV spectrum - Catechins. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Comparative Study on Quantification of Total Catechins Using UV-Vis Spectrophotometric Method and High Performance Liquid Chromatography Techniques. Retrieved from [Link]
-
Li, S. et al. (2022). Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review. PubMed Central. Retrieved from [Link]
-
Sim, J. et al. (2015). Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. National Institutes of Health. Retrieved from [Link]
-
Blahová, E. & Lehotay, J. (2006). Sample Preparation and HPLC Determination of Catechins in Green Tea. Retrieved from [Link]
-
Lupașcu, I.-I. et al. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. MDPI. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Catechins in Tea Leaves. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and HPLC determination of catechins in green tea. Retrieved from [Link]
-
Saha, S. et al. (2016). Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Jackson State University. (n.d.). The Use of Liquid Chromatography and Mass Spectrometry to Identify and Quantify Chemical Components in Tea Extracts. Retrieved from [Link]
-
Wang, Y. et al. (2023). Quantitative Analysis of Bioactive Compounds in Commercial Teas: Profiling Catechin Alkaloids, Phenolic Acids, and Flavonols Using Targeted Statistical Approaches. MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Catechin 3-rhamnoside Purification
Welcome to the technical support center for flavonoid purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the isolation and purification of Catechin 3-rhamnoside. As a complex glycosylated flavonoid, this molecule presents unique stability and separation challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflow, enhance yield, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification challenging?
This compound is a flavonoid glycoside, consisting of a catechin core structure linked to a rhamnose sugar moiety at the 3-hydroxyl position. The purification challenges are multi-faceted and stem from its specific chemical nature:
-
Structural Similarity: Crude plant extracts contain a complex mixture of structurally similar polyphenols and other glycosides, which often co-elute during chromatography, making separation difficult.[1][2]
-
Instability: Like many catechins, the flavan-3-ol backbone is susceptible to degradation. The presence of multiple hydroxyl groups makes it prone to oxidation, while the glycosidic bond can be sensitive to hydrolysis under harsh pH conditions.[3][4][5]
-
Polarity: The combination of the relatively nonpolar catechin aglycone and the polar rhamnose sugar gives the molecule an intermediate polarity, which requires careful selection of chromatographic conditions to achieve effective separation.
Q2: What are the most critical factors affecting the stability of this compound during purification?
The stability of your target compound is paramount for achieving high purity and yield. The primary factors to control are:
-
pH: Catechins are significantly more stable in acidic conditions (pH 3-5).[5][6] Neutral or alkaline environments promote rapid oxidation and epimerization, leading to compound degradation and the formation of artifacts.
-
Temperature: Elevated temperatures accelerate degradation reactions.[3][4] All extraction and purification steps should ideally be performed at low temperatures (e.g., 4°C or on ice) whenever possible.
-
Oxygen Exposure: The phenolic rings in the catechin structure are highly susceptible to oxidation. To minimize this, use degassed solvents and consider blanketing samples and fractions with an inert gas like nitrogen or argon.
-
Light Exposure: Flavonoids can be light-sensitive. Protecting your samples from direct light by using amber vials or covering glassware with aluminum foil can prevent photochemical degradation.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is typically required.
-
Initial Cleanup: Macroporous resins (e.g., AB-8) or polyamide column chromatography are excellent for initial cleanup, effectively removing sugars, lipids, and other non-flavonoid compounds from the crude extract.[7][8]
-
Preparative Column Chromatography: This is the core purification step. Both normal-phase (Silica Gel) and reversed-phase (C18) chromatography can be effective.[9]
-
Silica Gel: Separates based on polarity. More polar compounds are retained longer.
-
Reversed-Phase (C18): Separates based on hydrophobicity. Less polar compounds are retained longer. This is often preferred for catechins due to better resolution and sample recovery.
-
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are essential. Analytical HPLC is used to monitor fractions and assess purity, while preparative HPLC can be used for final polishing to achieve >98% purity.[1][2]
Q4: How can I definitively confirm the identity and purity of my final purified sample?
Confirmation requires a combination of analytical techniques:
-
HPLC-UV: Purity is typically assessed by HPLC with UV detection (around 280 nm for catechins).[10] A single, sharp, and symmetrical peak is indicative of high purity.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are the gold standard for structural elucidation, confirming the identity of the catechin core, the rhamnose moiety, and their linkage point.[11]
Purification Workflow Overview
The following diagram outlines a standard, robust workflow for the purification of this compound from a crude plant extract.
Caption: General workflow for this compound purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Yield of Crude this compound After Initial Extraction.
-
Potential Cause: Inefficient extraction solvent, degradation during extraction, or improper sample preparation. Catechins, especially glycosides, require a solvent that can penetrate the plant matrix and solubilize the compound.[2][6] High temperatures or neutral pH during extraction can cause significant degradation.[3][5]
-
Recommended Solution:
-
Optimize Solvent: Use a hydroalcoholic solvent like 70-80% ethanol or methanol. The water component helps swell the plant material, while the alcohol solubilizes the catechin.
-
Acidify the Solvent: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the extraction solvent to maintain a low pH (around 4-5), which significantly improves catechin stability.[5]
-
Control Temperature: Perform extractions at room temperature or below. If heating is necessary to improve efficiency, keep it below 50°C and for the shortest time possible.[6]
-
Use Advanced Techniques: Consider ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yields with shorter extraction times and lower temperatures compared to conventional methods.[4]
-
Issue 2: Poor Peak Resolution and Overlapping Peaks During Column Chromatography.
-
Potential Cause: This is one of the most common challenges. It can be due to an inappropriate choice of stationary or mobile phase, column overloading, or poor sample preparation. The similar polarities of different flavonoid glycosides in the extract make them difficult to separate.[12]
-
Recommended Solution:
-
Select the Right Stationary Phase: While silica gel can be used, reversed-phase C18 silica is often more effective for separating flavonoid glycosides, offering higher resolution.[9]
-
Optimize the Mobile Phase:
-
For Silica Gel (Normal Phase): Use a non-polar solvent system with a polar modifier. A common starting point is a gradient of Chloroform:Methanol:Water.
-
For C18 (Reversed Phase): Use a polar solvent system with a non-polar modifier. A gradient of acidified Water:Methanol or acidified Water:Acetonitrile is standard. The acid (0.1% formic or acetic acid) is crucial for maintaining stability and achieving sharp peaks.
-
-
Use Gradient Elution: A stepwise or linear gradient is almost always necessary to resolve complex mixtures. Start with a low concentration of the stronger eluting solvent and gradually increase it.
-
Check Sample Load: Do not overload the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight. Overloading leads to broad, tailing peaks.
-
Ensure Sample is Clean: Precipitate any insoluble material from your sample before loading it onto the column. Dissolve the sample in a small volume of the initial mobile phase.
-
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Issue 3: The Purified Compound Shows Signs of Degradation (e.g., Color Change, Multiple Peaks in HPLC Over Time).
-
Potential Cause: Instability of the purified catechin due to residual solvent, exposure to oxygen, light, or non-ideal pH during storage. The auto-oxidation of catechins can lead to the formation of colored polymeric products.[3]
-
Recommended Solution:
-
Thorough Drying: Ensure all organic solvents and water are removed completely, preferably by lyophilization (freeze-drying), to obtain a stable, amorphous powder.
-
Inert Atmosphere Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a sealed vial.
-
Low Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Protect from Light: Use amber vials or wrap vials in aluminum foil.
-
Prepare Solutions Freshly: When needing the compound in solution for bioassays or other experiments, prepare the solution fresh from the solid powder. If a stock solution must be stored, dissolve it in an acidic buffer (pH ~4), aliquot it, and store it frozen at -80°C.
-
Key Experimental Protocols
Protocol 1: Preparative Reversed-Phase (C18) Column Chromatography
This protocol assumes you have a crude flavonoid fraction obtained from an initial cleanup step.
-
Column Preparation:
-
Select a glass column appropriate for your sample size.
-
Slurry pack the column with C18 silica gel in 100% methanol.
-
Wash the packed column with 3-5 column volumes (CV) of methanol.
-
Equilibrate the column with 5-10 CV of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
-
Sample Preparation and Loading:
-
Dissolve the dry crude flavonoid fraction in a minimal amount of a 50:50 mixture of Water:Methanol.
-
If the sample is not fully soluble, add a small amount of DMSO or DMF, but be mindful that this can affect chromatography.
-
Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of C18 silica, drying it, and carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fractionation:
-
Begin elution with the initial mobile phase.
-
Apply a stepwise or linear gradient elution. A typical gradient is shown in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution profile using thin-layer chromatography (TLC) or analytical HPLC.
-
-
Fraction Analysis:
-
Analyze every few fractions by analytical HPLC to identify those containing this compound at high purity.
-
Pool the pure fractions, combine them, and remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature does not exceed 40°C.
-
Data Tables for Method Development
Table 1: Recommended Starting Solvent Systems for Preparative Chromatography
| Stationary Phase | Solvent System (A:B) | Gradient Profile Suggestion | Rationale |
| Reversed-Phase (C18) | A: Water + 0.1% Formic AcidB: Methanol or Acetonitrile + 0.1% Formic Acid | Start at 5-10% B, increase to 70-80% B over 10-20 CV. | Excellent for resolving polar glycosides. Acid maintains stability and improves peak shape.[13][14] |
| Normal-Phase (Silica Gel) | A: Chloroform or Ethyl AcetateB: Methanol + small % Water | Start at 2-5% B, increase to 40-50% B over 10-20 CV. | Classic method for separating compounds by polarity. May lead to lower recovery for catechins.[9][12] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane–ethyl acetate–methanol–water | Various ratios (e.g., 1:3:1:3 or 0.7:4:0.8:4) are used.[15][16] | Liquid-liquid partitioning avoids irreversible adsorption to a solid support, often resulting in high recovery. |
Table 2: Example Analytical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 25% B in 20 min, then to 50% B in 5 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[10] |
| Injection Volume | 10 µL |
References
-
Liu, Y. et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules. Available at: [Link]
-
Qian, Y. et al. (2020). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. Analytical Methods. Available at: [Link]
-
Zhou, Y. et al. (2011). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. Journal of Chromatography B. Available at: [Link]
-
Liu, Y. et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). ResearchGate. Available at: [Link]
-
Adamu, M. et al. (2018). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Dai, Y. et al. (2019). A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. Molecules. Available at: [Link]
-
Hilal, Y. & Engelhardt, U. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Preprints.org. Available at: [Link]
-
Fongsuk, C. et al. (2023). Effect of Plant Stage and Solvent Extraction on Catechin Contents in Borrasus flabellifer L. Male Flower. Pharmacognosy Journal. Available at: [Link]
-
Nhu-Trang, T. et al. (2024). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry. Available at: [Link]
-
Wang, R. (2013). Catechin stability in powder and solution systems. Purdue e-Pubs. Available at: [Link]
-
Kim, Y. et al. (2021). Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment. Foods. Available at: [Link]
-
Ayele, G. et al. (2024). Emerging techniques for catechin extraction from green tea (Camellia sinensis): extraction technologies, functional potential, Toxicology, and food-industry applications: a systematic review. ResearchGate. Available at: [Link]
-
Hilal, Y. & Engelhardt, U. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. Separations. Available at: [Link]
-
Hilal, Y. & Engelhardt, U. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. ResearchGate. Available at: [Link]
-
Shimadzu. (2020). Quantitative Analysis of Catechins in Tea Leaves. Shimadzu Application News. Available at: [Link]
-
An, Y. et al. (2009). Determination of catechins in tea plants with vanillin-acid reagent. CABI Digital Library. Available at: [Link]
-
Amarowicz, R. et al. (2008). Separation of individual catechins from green tea using silica gel column chromatography and HPLC. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
Chen, Z. et al. (2021). Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature. ACS Omega. Available at: [Link]
-
Wang, H. et al. (2008). Study on purification of catechins by column Chromatography. 2008 International Conference on Biomedical Engineering and Informatics. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. "Catechin stability in powder and solution systems" by Na Li [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Catechin 3-rhamnoside
Welcome to the technical support center for advanced phytochemical extraction. This guide is designed for researchers, scientists, and drug development professionals actively working on the isolation of specific flavonoid glycosides, with a focus on Catechin 3-rhamnoside. Our goal is to provide actionable troubleshooting advice and in-depth protocols to help you overcome common challenges and significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Section 1: Foundational Challenges
Q1: What is this compound, and why is its yield from natural sources often disappointingly low?
This compound is a flavonoid glycoside, a derivative of catechin where a rhamnose sugar molecule is attached at the 3-position hydroxyl group. While major catechins like EGCG are abundant in sources like green tea (Camellia sinensis), specific glycosides such as this compound are often present in much lower concentrations in their source matrices, for instance, the stem bark of Lannea kerstingii[1].
The primary reasons for low yield are twofold:
-
Low Native Abundance: The biosynthetic pathways in the plant may not produce this specific glycoside in large quantities compared to its aglycone (catechin) or other related flavonoids.
-
Extraction Inefficiency: The compound's unique polarity, due to the sugar moiety, makes it challenging to extract efficiently with standard protocols designed for more common, less polar flavonoids. Furthermore, the robust plant cell wall often sequesters these molecules, requiring advanced techniques to improve their release.
Q2: What are the primary chemical and physical challenges I should anticipate when extracting this compound?
Researchers must contend with several inherent challenges:
-
Thermal Instability: Like many polyphenols, catechins are susceptible to thermal degradation and epimerization (a change in stereochemistry) at high temperatures. Prolonged exposure to heat, common in methods like Soxhlet or simple reflux extraction, can significantly reduce the yield of the desired isomer[2][3][4]. For instance, extraction temperatures exceeding 150°C in some methods can lead to a rapid decrease in catechin content[5].
-
Complex Sample Matrix: Natural sources contain a vast array of compounds (lipids, chlorophyll, proteins, other phenolics) that can interfere with extraction and purification. These compounds can co-extract with your target, complicating downstream processing and leading to yield loss during purification steps.
-
Oxidative Degradation: Catechins are potent antioxidants, which means they are easily oxidized. Exposure to oxygen, light, and certain metal ions during extraction can degrade the target molecule[3].
-
Solvent Selection: The glycoside nature of this compound makes it more polar than its aglycone. This requires a carefully selected solvent system. Using a purely non-polar solvent will result in poor yield, while a highly polar solvent like pure water may be inefficient at penetrating the plant matrix and may also extract a high amount of undesirable water-soluble compounds[6].
Section 2: Troubleshooting the Extraction Process
Q3: My initial extraction with a single solvent (e.g., pure ethanol or methanol) is giving a low yield. How should I approach solvent optimization?
This is a classic challenge. The key is to fine-tune the polarity of your extraction solvent to match the target molecule. For a glycoside like this compound, a hydroalcoholic solvent system is almost always superior.
Causality: Ethanol-water or methanol-water mixtures create a solvent with a broad polarity range. The water component increases the solvent's ability to dissolve the polar glycoside, while the alcohol component helps to disrupt the plant cell matrix and dissolve the less-polar portion of the catechin structure[6]. Studies on general catechin extraction consistently show that hydroalcoholic solutions, often in the range of 50-80% ethanol in water, provide the highest yields[7][8][9].
Troubleshooting Steps:
-
Start with a Gradient: Perform small-scale extractions with varying ethanol concentrations (e.g., 30%, 50%, 70%, and 90% ethanol in water).
-
Analyze Crude Extracts: Use a rapid analytical method like HPLC-UV to quantify the relative amount of this compound in each crude extract.
-
Optimize: Select the concentration that gives the highest yield and proceed with that for your larger-scale extractions. In our experience, a 70% ethanol solution is often a highly effective starting point for catechin glycosides[10].
Q4: I need to avoid heat to prevent degradation. What are the most effective low-temperature extraction methods?
Ultrasound-Assisted Extraction (UAE) is an excellent choice for heat-sensitive compounds. It offers significantly improved extraction efficiency at or near room temperature, thereby preserving the structural integrity of the target molecule[2][11].
Mechanism of Action: The efficacy of UAE is not primarily due to heat, but to a phenomenon called acoustic cavitation . The high-intensity ultrasound waves create and collapse microscopic bubbles in the solvent. This collapse generates powerful microjets and shockwaves that physically disrupt the plant cell walls, enhancing both solvent penetration into the material and the release of intracellular compounds[11][12]. This mechanical disruption allows for efficient extraction without the need for high temperatures.
-
Benefit: UAE can increase polyphenol yield by approximately 15-20% compared to conventional methods at lower temperatures[11][12].
Q5: My process is too slow and solvent-intensive. How can I increase efficiency and throughput?
Both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are powerful "green" techniques that dramatically reduce extraction time and solvent consumption compared to traditional methods[13][14].
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and the moisture within the plant material. This creates a localized superheating effect inside the cells, causing them to rupture and release their contents into the surrounding solvent[15][16]. The primary advantages are a drastic reduction in extraction time (often from hours to minutes) and increased yield[13].
Causality: The targeted heating mechanism of microwaves is more efficient than conventional heating, which relies on slow conduction and convection. This rapid, volumetric heating facilitates faster and more complete extraction[17].
| Parameter | Conventional Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Passive Diffusion | Acoustic Cavitation, Mechanical Disruption | Dielectric Heating, Cell Rupture | Supercritical CO₂ + Co-solvent |
| Typical Time | 12 - 48 hours | 20 - 60 minutes[14] | 5 - 30 minutes[13] | 30 - 120 minutes |
| Temperature | Room Temp to 60°C | Room Temp to 50°C (Controllable)[12] | 50 - 100°C (Rapid heating) | 40 - 60°C (Low Temp)[18] |
| Solvent Usage | High | Moderate to Low | Low[15] | Very Low (CO₂ is recycled) |
| Yield Impact | Baseline | High[12] | Very High[13][17] | High, Very Pure Extract |
| Key Limitation | Very Slow, Inefficient | Potential for free radical formation | Risk of thermal degradation if not controlled | High initial equipment cost; poor for polar compounds without a co-solvent[19] |
Section 3: Advanced Strategies & Pre-Treatment
Q6: Can I use a pre-treatment step to improve the release of this compound from the plant matrix?
Absolutely. A pre-treatment step can be highly effective. The goal is to break down the complex biopolymers of the plant cell wall (cellulose, pectin, lignin) that trap your target molecule.
-
Enzymatic Hydrolysis: This is a highly specific and gentle method. Using a cocktail of cell wall-degrading enzymes like cellulase and pectinase prior to solvent extraction can significantly increase yield[20]. The enzymes act as biological catalysts to dismantle the cell wall structure, creating pores and channels for the extraction solvent to penetrate more effectively. This can enhance the total catechin yield by over 50% compared to conventional extraction[20].
-
Physical Pre-treatments: Techniques like Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) can also be used. These methods use short, high-intensity pulses to electroporate the cell membranes, making them permeable. Combining PEF pre-treatment with subcritical water extraction has been shown to increase total catechin yield by over 15%[21].
Q7: I've heard about Supercritical Fluid Extraction (SFE). Is it a viable option for a polar glycoside?
Supercritical Fluid Extraction (SFE), typically using carbon dioxide (SC-CO₂), is a powerful and green technology known for producing highly pure extracts without any residual organic solvent[19].
However, SC-CO₂ is non-polar and therefore inefficient at extracting polar compounds like this compound on its own. The solution is to use a polar co-solvent (modifier) .
Mechanism: By adding a small percentage of a polar solvent like ethanol or an ethanol/water mixture to the supercritical CO₂, you dramatically increase the polarity of the fluid, enabling it to effectively dissolve and extract polar glycosides[18][22]. Optimal conditions for catechin extraction via SFE often involve pressures of 25-30 MPa, temperatures of 50-60°C, and the use of ethanol as a co-solvent[18][23].
Section 4: Purification and Analysis
Q8: My crude extract is complex, and I'm losing my target compound during purification. What are the most effective purification strategies?
This is a common bottleneck. The key is to use orthogonal chromatographic techniques that separate compounds based on different chemical properties.
Recommended Workflow:
-
Initial Cleanup (Optional): If your crude extract is very high in non-polar compounds like lipids or chlorophyll, a liquid-liquid partition with a non-polar solvent like hexane can be a useful first step to remove these interferences.
-
Column Chromatography: This is the workhorse for preparative scale purification. Use a stationary phase like silica gel or, for better results with polar compounds, a reversed-phase C18 silica[24]. Elute with a solvent gradient (e.g., increasing methanol in chloroform for silica, or decreasing water in methanol/acetonitrile for C18) to separate the compounds.
-
Semi-Preparative HPLC: For the final polishing step to achieve high purity (>95%), semi-preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. Using a C18 column and a carefully optimized mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) can effectively isolate your target compound from closely related impurities[6][25][26].
Q9: How do I definitively confirm the identity and purity of my isolated this compound?
A multi-step analytical approach is required for validation:
-
Purity Assessment (HPLC-UV): High-Performance Liquid Chromatography with a UV detector is the standard method for assessing purity and quantifying your compound[27]. A pure compound should yield a single, sharp, symmetrical peak. The analysis is typically performed on a C18 column with detection around 280 nm, which is a characteristic absorbance wavelength for catechins[8][10].
-
Structural Confirmation (NMR & MS):
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a rhamnose unit to the catechin base structure.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are essential for unambiguous structural elucidation. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing you to confirm the exact structure and the point of glycosylation[1].
-
Visual Workflow and Mechanistic Diagrams
Caption: High-level workflow from raw material to validated pure compound.
Caption: Mechanism of yield improvement via Ultrasound-Assisted Extraction (UAE).
Detailed Experimental Protocol: Ultrasound-Assisted Enzymatic Extraction (UAEE)
This protocol combines the cell-wall-degrading power of enzymatic pre-treatment with the efficiency of ultrasound-assisted extraction to maximize the yield of this compound.
1. Material Preparation:
-
Grind the dried plant material (e.g., Lannea kerstingii stem bark) to a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at 40-50°C to a constant weight to ensure accurate measurements.
2. Enzymatic Pre-Treatment:
-
Weigh 10 g of the dried powder into a 500 mL Erlenmeyer flask.
-
Prepare a citrate buffer solution (pH 4.5-5.0, optimal for many cellulases/pectinases).
-
Add 100 mL of the buffer to the plant powder.
-
Add a commercial enzyme cocktail (e.g., cellulase and pectinase, typically at a loading of 1-2% w/w of the plant material).
-
Incubate the slurry in a shaking water bath at 45-50°C for 2-4 hours. This step digests the cell walls.
3. Ultrasound-Assisted Extraction:
-
To the enzyme-treated slurry, add 150 mL of 95% ethanol to achieve a final solvent concentration of approximately 60% ethanol. This also serves to denature the enzymes and halt their activity. The total solvent volume is now 250 mL, for a solid-to-liquid ratio of 1:25.
-
Place the flask into an ultrasonic bath or use a probe-type sonicator.
-
Sonicate at a frequency of 25-40 kHz and a power of 200-300 W for 30-45 minutes.
-
Critical: Monitor the temperature of the slurry. Use a cooling water jacket or place the flask in an ice bath to maintain the temperature below 50°C to prevent thermal degradation[11].
4. Sample Recovery:
-
After sonication, immediately filter the mixture under vacuum through Whatman No. 1 filter paper[17].
-
Wash the solid residue on the filter paper with an additional 50 mL of the 60% ethanol solution to recover any remaining extract.
-
Combine the filtrates.
5. Solvent Removal and Quantification:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C. This will yield a concentrated crude extract.
-
Freeze-dry (lyophilize) the concentrated extract to obtain a stable dry powder.
-
Accurately weigh the dried extract to determine the total yield.
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by a validated HPLC-UV method to quantify the concentration of this compound[27].
References
-
CABI Digital Library. (n.d.). Effects of ultrasound-assisted extraction procedure on total phenolics, catechin and caffeine content of green tea extracts. [Link]
-
Hielscher Ultrasonics. (n.d.). Superior Catechin Extracts with Ultrasonics. [Link]
-
BioResources. (2022). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. [Link]
-
IIAV. (n.d.). Extraction of catechins from green tea using ultrasound. [Link]
-
PMC. (2022). Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. [Link]
-
ResearchGate. (2023). Microwave-Assisted Extraction of Flavonoids: A Review. [Link]
-
Semantic Scholar. (n.d.). Microwave-Assisted Extraction of Flavonoids: A Review. [Link]
-
ResearchGate. (2015). Extraction of Catechins from Green Tea Using Ultrasound. [Link]
-
PMC. (2013). Optimization of Ultrasonic Extraction of Phenolic Antioxidants from Green Tea Using Response Surface Methodology. [Link]
-
PMC. (2023). Supercritical Fluid Extraction (SFE) of Polar Compounds from Camellia sinensis Leaves: Use of Ethanol/Water as a Green Polarity Modifier. [Link]
-
ResearchGate. (2015). Solvent and Supercritical Fluid Extraction of Catechin from Camellia Sinensis (tea) Leaves for Utilization as Functional Food Ingredient. [Link]
-
CSIC. (n.d.). Supercritical fluid extraction and HPLC determination of relevant polyphenolic compounds in grape skin. [Link]
-
ResearchGate. (2021). Catechin stability of EGC- and EGCG-enriched tea drinks produced by a two-step extraction procedure. [Link]
-
NIH. (2024). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. [Link]
-
MDPI. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. [Link]
-
ResearchGate. (2024). Emerging techniques for catechin extraction from green tea (Camellia sinensis): extraction technologies, functional potential, Toxicology, and food-industry applications: a systematic review. [Link]
-
PubMed. (2021). Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). [Link]
-
PubMed. (2017). [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography]. [Link]
-
Jurnal Fakultas Farmasi UMI. (2023). The Effect of Extraction Method on Catechin Levels in Green Tea (Camellia sinensis L.) Extract by TLC-Densitometric. [Link]
-
IJN. (2016). Preparation of catechin extracts and nanoemulsions from green tea leaf waste and their inhibition effect on prostate cancer cell PC-3. [Link]
-
MDPI. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). [Link]
-
Preprints.org. (2024). Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. [Link]
-
PMC. (2020). Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Catechins in Tea Leaves. [Link]
-
MDPI. (2024). Optimization of Green Processes for Catechin Extraction and Evaluation of the Antioxidant Activity of Extracts from Shan Tuyet Tea Leaves in Vietnam. [Link]
-
ResearchGate. (2012). Study on purification of catechins by column Chromatography. [Link]
-
ResearchGate. (2022). Optimization of the enzymatic extraction of catechins from Assam tea leaves. [Link]
-
PubMed. (2006). Separation of catechin compounds from different teas. [Link]
-
MDPI. (2021). Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment. [Link]
-
PMC. (2021). Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment. [Link]
Sources
- 1. Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Extraction of Catechins of Green Tea (Camellia sinensis) by Subcritical Water Extraction (SWE) Combined with Pulsed Electric Field (PEF) or Intense Pulsed Light (IPL) Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Optimization of Green Processes for Catechin Extraction and Evaluation of the Antioxidant Activity of Extracts from Shan Tuyet Tea Leaves in Vietnam [mdpi.com]
- 10. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hielscher.com [hielscher.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Optimization of Ultrasonic Extraction of Phenolic Antioxidants from Green Tea Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology [ajgreenchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Supercritical Fluid Extraction (SFE) of Polar Compounds from Camellia sinensis Leaves: Use of Ethanol/Water as a Green Polarity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. preprints.org [preprints.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing HPLC Separation of Catechin Isomers and Glycosides
Welcome to the technical support center for the analysis of catechins and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of catechin isomers and glycosides. The structural similarity of these compounds, particularly epimers like catechin and epicatechin, and the presence of various glycosidic forms, present significant chromatographic challenges. This resource synthesizes field-proven insights and established scientific principles to help you achieve robust and reproducible separations.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter during your HPLC analysis. The format is designed to quickly identify your issue and find a validated solution.
Issue 1: Poor Resolution & Co-elution of Critical Isomer Pairs
Question: "My chromatogram shows poor resolution (Rs < 1.5) between critical isomer pairs like (+)-catechin and (-)-epicatechin, or rutin and its isomers. What are the primary causes and how can I resolve them?"
Answer: Poor resolution is the most common challenge when analyzing catechin isomers due to their subtle structural differences. Achieving baseline separation (Rs > 1.5) is critical for accurate quantification. The primary factors influencing resolution are mobile phase composition, column temperature, and stationary phase chemistry.
Underlying Cause & Solution Workflow:
The key is to manipulate the selectivity (α) and efficiency (N) of your chromatographic system. Isomers often have very similar hydrophobicity, so standard C18 columns may not provide sufficient selectivity.
dot
Caption: Troubleshooting workflow for poor isomer resolution.
Step-by-Step Solutions:
-
Mobile Phase Modification:
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. Acetonitrile is generally a stronger solvent and can provide different elution orders compared to methanol. For flavonoid separations, ACN often provides superior separation for all components compared to methanol.
-
Acid Modifier: The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial. It protonates residual silanols on the stationary phase, reducing peak tailing, and suppresses the ionization of phenolic hydroxyl groups on the catechins, leading to sharper, more symmetrical peaks. Phosphoric acid can also be effective for improving the peak shape of certain catechins like EGCG.
-
Gradient Optimization: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) increases the interaction time of analytes with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
-
Column Temperature Adjustment:
-
Temperature is a powerful tool for optimizing selectivity. Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. More importantly, temperature can change the relative retention of isomers. For example, a study on flavonoid isomers found that increasing the temperature from 30°C to 40°C was necessary to achieve baseline separation for quercetin derivatives. It is recommended to use a thermostatted column compartment to ensure reproducibility.
-
-
Stationary Phase Selection:
-
While C18 columns are widely used, they may not be optimal for all isomer separations. If mobile phase and temperature optimization fail, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl phases offer alternative selectivities through π-π interactions. For particularly difficult separations, specialized columns, such as those with cyclodextrin-based stationary phases, can provide unique chiral recognition mechanisms that are effective for separating catechin enantiomers and diastereomers.
-
Issue 2: Peak Tailing and Asymmetry
Question: "My catechin peaks, especially for gallic acid and the gallated catechins (EGCG, ECG), are showing significant tailing (Asymmetry Factor > 1.2). What is causing this and how can I fix it?"
Answer: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself. For acidic compounds like catechins, the most common cause is interaction with active sites on the silica backbone of the column.
Primary Causes & Solutions:
-
Silanol Interactions (Primary Cause):
-
Explanation: Free silanol groups (Si-OH) on the surface of the silica packing material are acidic and can form strong secondary ionic interactions with the acidic phenolic groups of catechins. This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
-
Solution: Ensure your mobile phase is adequately acidified. Using 0.05-0.1% formic, acetic, or phosphoric acid will protonate the silanol groups, minimizing these secondary interactions. If tailing persists, consider using a column with high-purity silica and advanced end-capping technology, which has a lower concentration of active silanol sites.
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting progressively smaller amounts of your sample to see if the peak shape improves.
-
-
Column Contamination or Degradation:
-
Explanation: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Voids or channels in the column packing can also lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column from contaminants. If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol or a high percentage of ACN). If the problem persists after cleaning, the column may need to be replaced.
-
Issue 3: Unstable or Shifting Retention Times
Question: "I'm observing significant drift in retention times between injections and across different days. What could be the cause of this poor reproducibility?"
Answer: Stable retention times are fundamental for reliable compound identification and quantification. Fluctuations are almost always due to a lack of equilibrium in the system or changes in the mobile phase or physical environment.
Troubleshooting Checklist:
-
Insufficient Column Equilibration:
-
Explanation: When running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a very common cause of retention time drift.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Instability:
-
Explanation: The organic solvent in the mobile phase (especially acetonitrile) is more volatile than water. Over time, selective evaporation can alter the mobile phase composition, leading to shorter retention times. Inconsistent preparation of the mobile phase from batch to batch will also cause shifts.
-
Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped to minimize evaporation. Ensure precise and consistent measurement when preparing mobile phases.
-
-
Temperature Fluctuations:
-
Explanation: As discussed, temperature directly affects retention time. If a column oven is not used, changes in the ambient laboratory temperature throughout the day can cause significant retention time shifts.
-
Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 35°C or 40°C). This is one of the most effective ways to ensure long-term reproducibility.
-
-
Pump Performance:
-
Explanation: Leaks in the pump, fittings, or injector, or malfunctioning check valves can lead to an inconsistent flow rate and pressure fluctuations, directly impacting retention times.
-
Solution: Perform regular preventative maintenance on your HPLC system. Check for leaks and ensure the pump is delivering a stable, pulse-free flow.
-
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is better for catechin separation: acetonitrile or methanol? A: Both can be used, but acetonitrile often provides better resolution and sharper peaks for complex mixtures of flavonoids and catechins. Methanol is a protic solvent and can have different interactions with the analytes, which may be advantageous in some specific cases. It is often recommended to screen both during method development.
Q2: What is the optimal column temperature for separating catechin isomers? A: There is no single optimal temperature, as it depends on the specific isomers and the column being used. However, operating at slightly elevated temperatures (e.g., 30-45°C) is common. This range often provides a good balance of improved efficiency (due to lower mobile phase viscosity) and altered selectivity, which can be crucial for resolving difficult pairs. For example, separating EGC and caffeine can be improved by increasing the temperature from 25°C to 32-35°C.
Q3: Is a C18 column the only choice for catechin analysis? A: While reversed-phase C18 columns are the most common and versatile choice, they are not the only option. For challenging separations where C18 does not provide adequate selectivity, consider columns with different stationary phases like Phenyl-Hexyl, Biphenyl, or specialized phases like cholesterol-bonded silica or cyclodextrin-based columns for chiral separations.
Q4: How does flow rate affect my separation? A: Flow rate impacts retention time, resolution, and backpressure. Lowering the flow rate generally increases retention time and can improve the resolution of closely eluting peaks, but at the cost of longer analysis times. Conversely, increasing the flow rate shortens the analysis but may decrease resolution. Each column has an optimal flow rate for maximum efficiency, which can be determined using a van Deemter plot.
Q5: My sample is from a complex matrix (e.g., tea extract, plant material). How should I prepare it? A: Proper sample preparation is critical to protect your column and obtain a clean chromatogram. For plant materials, a solid-liquid extraction is typically performed using a solvent like methanol, ethanol, or acetone, often mixed with water. To remove interfering compounds, a solid-phase extraction (SPE) step may be necessary. It is also crucial to filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog the system.
Data & Protocols
Data Presentation
Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers
This table summarizes the effect of column temperature on the resolution of three sets of flavonoid isomer pairs from buckwheat sprout extract. A resolution value (Rs) greater than 1.5 is considered baseline separation.
| Isomer Pair | Rs at 20°C | Rs at 30°C | Rs at 40°C |
| Luteolin Derivatives (Orientin/Isoorientin) | 1.05 | - | 1.87 |
| Apigenin Derivatives (Vitexin/Isovitexin) | 10.83 | - | 10.30 |
| Quercetin Derivatives (Rutin/Isomer) |
Technical Support Center: Troubleshooting Peak Tailing for Catechin 3-rhamnoside in Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Catechin 3-rhamnoside. As a complex flavonoid glycoside, this compound presents unique challenges in achieving optimal peak symmetry. This resource provides in-depth, experience-driven troubleshooting strategies to help you diagnose and resolve these issues effectively.
Understanding the Analyte: this compound
This compound is a flavonoid glycoside, meaning it consists of a flavonoid core (catechin) attached to a sugar moiety (rhamnose).[1][2][3][4][5][6] Its structure contains multiple hydroxyl groups, making it a polar compound.[1][7] These structural features are critical to understanding its chromatographic behavior and the potential causes of peak tailing.
Key Molecular Characteristics:
-
Multiple Hydroxyl Groups: These polar functional groups can engage in undesirable secondary interactions with the stationary phase.[8][9]
-
Catechol Moiety: The 3,4-dihydroxyphenyl group (catechol) is susceptible to oxidation and can chelate with metal ions.[10][11]
-
Glycosidic Linkage: The rhamnose sugar increases the molecule's polarity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and provides a systematic approach to troubleshooting peak tailing for this compound.
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[8][9][12][13][14] An ideal chromatographic peak should be symmetrical, often described as Gaussian.
Peak tailing is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Inaccurate Integration: The asymmetrical shape complicates the accurate determination of the peak area, leading to errors in concentration measurements.
-
Decreased Sensitivity: Broader, tailing peaks have a lower height-to-area ratio, which can negatively impact the limit of detection.
For a complex molecule like this compound, achieving symmetrical peaks is crucial for reliable and reproducible analytical results.
Q2: I'm observing peak tailing for this compound. What are the most likely chemical causes?
A2: The chemical structure of this compound makes it prone to specific interactions that cause peak tailing. The primary causes are typically secondary interactions with the stationary phase.[8][12]
-
Silanol Interactions: This is the most common cause of peak tailing for polar and basic compounds in reversed-phase chromatography.[8][9][14][15][16] Silica-based stationary phases, like C18, have residual silanol groups (Si-OH) on their surface.[9][16][17] The hydroxyl groups on this compound can form strong hydrogen bonds with these silanols, leading to a secondary retention mechanism that causes peak tailing.[16] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), creating even stronger electrostatic interactions with any partially positive sites on the analyte.[8][14][16]
-
Metal Chelation: The catechol moiety in this compound can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column packing or from the HPLC system itself.[9][10][17] This interaction can also create a secondary retention mechanism, contributing to peak tailing.
-
Mobile Phase pH Effects: The pH of the mobile phase can significantly influence the ionization state of both the analyte and the residual silanols on the stationary phase.[14][18][19][20][21][22] If the mobile phase pH is not optimized, it can exacerbate silanol interactions.[19]
Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?
A3: A logical, step-by-step approach is the most effective way to identify and fix the root cause of peak tailing.
-
If all peaks in your chromatogram are tailing: This often points to a physical or system-wide issue rather than a chemical interaction specific to your analyte.[23]
-
Potential Causes:
-
Column Void or Degradation: A void at the head of the column or physical damage to the packing bed can cause peak distortion for all compounds.[23]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[14][17][19]
-
Improper Fittings: A poor connection can create dead volume where the sample can diffuse, causing tailing.[23]
-
-
-
If only the this compound peak (or other similar polar compounds) is tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase.
This is often the most impactful area for improvement.
-
Lower the Mobile Phase pH: To minimize interactions with residual silanols, operate at a lower pH.[8][24] By lowering the pH to around 2.5-3.0 with an additive like formic acid, phosphoric acid, or trifluoroacetic acid (TFA), you can ensure that the silanol groups are protonated (Si-OH) and less likely to interact with your analyte.[8][24][25][26][27]
-
Recommended Starting Point: Add 0.1% formic acid to both the aqueous and organic mobile phase components.
-
-
Use a Buffer: Buffers help to maintain a stable pH across the gradient, which is crucial for reproducible peak shapes.[14][15] Ammonium formate or ammonium acetate buffers are commonly used, especially for LC-MS applications.[28][29]
-
Consider Additives:
Not all columns are created equal, and your choice of stationary phase is critical.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of metal impurities and are more thoroughly end-capped.[9] End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive group (like trimethylsilane) to block them from interacting with analytes.[16] Look for columns specifically marketed as "high-purity," "base-deactivated," or "fully end-capped."[25]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded near the base of the C18 chain. This polar group helps to shield the residual silanols from interacting with polar analytes.
-
Phenyl Phases: Phenyl columns can offer different selectivity for aromatic compounds like flavonoids and may provide better peak shapes.[29]
-
Hybrid Silica Particles: Columns with organo-silica hybrid particles often exhibit reduced silanol activity and improved peak shape for challenging compounds.
-
If you suspect metal chelation is contributing to peak tailing, consider the following:
-
Use a Mobile Phase with a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help to mask metal ions in the system.[10] However, this is often a last resort and can be complex to implement.
-
Column Choice: As mentioned, using a high-purity silica column with low metal content is the most effective preventative measure.[9]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[12][19] Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Sample Concentration: Injecting too much sample can overload the column, leading to peak fronting or tailing.[12][19][25] Try diluting your sample to see if the peak shape improves.
Experimental Protocols & Data Presentation
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases:
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A suitable gradient for your separation (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
-
Procedure:
-
Equilibrate the system with the initial conditions using Mobile Phase A1 and B.
-
Inject your this compound standard and record the chromatogram.
-
Thoroughly flush the system and re-equilibrate with Mobile Phase A2 and B.
-
Inject the standard and record the chromatogram.
-
Repeat the process with Mobile Phase A3.
-
-
Data Analysis:
-
Measure the USP Tailing Factor (Tf) for the this compound peak under each condition. A value of 1.0 is perfectly symmetrical. Values greater than 1.2 are generally considered tailing.
-
Table 1: Example Data for Mobile Phase pH Optimization
| Mobile Phase A | Approximate pH | USP Tailing Factor (Tf) | Observations |
| 0.1% Formic Acid | 2.7 | 1.1 | Significant improvement in peak symmetry. |
| 10 mM Ammonium Acetate | 3.8 | 1.5 | Moderate tailing observed. |
| Water (Unbuffered) | ~6-7 | 2.2 | Severe peak tailing. |
Protocol 2: Column Comparison
-
Select Columns:
-
Column 1: Standard, older C18 column (Type A silica).
-
Column 2: Modern, high-purity, end-capped C18 column (Type B silica).
-
Column 3 (Optional): Phenyl or Polar-Embedded column.
-
-
Chromatographic Conditions:
-
Use the optimized mobile phase from Protocol 1 (e.g., 0.1% Formic Acid in water and Acetonitrile).
-
Keep all other chromatographic parameters (gradient, flow rate, temperature, etc.) constant.
-
-
Procedure:
-
Install and equilibrate Column 1.
-
Inject the this compound standard and record the chromatogram.
-
Replace with Column 2, equilibrate, and repeat the injection.
-
If using, repeat with Column 3.
-
-
Data Analysis:
-
Compare the USP Tailing Factor and overall peak shape for this compound on each column.
-
Table 2: Example Data for Column Comparison
| Column Type | USP Tailing Factor (Tf) | Observations |
| Standard C18 (Type A Silica) | 1.8 | Pronounced tailing. |
| High-Purity, End-Capped C18 | 1.1 | Excellent peak symmetry. |
| Phenyl Column | 1.2 | Good peak shape, different selectivity. |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: The effect of mobile phase pH on silanol interactions.
References
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek.
- HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy.
- Sharma, A., et al. (n.d.). DEVELOPMENT AND OPTIMIZATION OF AN HPLC METHOD FOR THE ROUTINE ANALYSIS OF CATECHINS, CAFFEINE, AND GALLIC ACID IN TEA (CAMELLIA SINENSIS). Taylor & Francis Online.
- Choosing the Right Foundation: Selecting the Stationary Phase for Flavonoid Column Chromatography. (2024). GreenskyBio.
- Automated Method Development in HPLC for the Quantitative Determination of Catechins in Tea. (n.d.).
- Catechin-3-O-rhamnoside. (n.d.). NMPPDB.
- Retention Study of Flavonoids Under Different Chromatographic Modes. (n.d.). PMC - NIH.
- Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). (2021).
- Chromatographic methods for the identification of flavonoids. (n.d.). Auctores | Journals.
- Optimization and Validation of the HPLC-Based Method for the Analysis of Gallic acid, Caffeine and 5 Catechins in Green Tea. (n.d.). ResearchGate.
- Automated method development in HPLC for the quantitative determination of catechins in tea. (n.d.). Thermo Fisher Scientific.
- chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals. (n.d.). ResearchGate.
- Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
- This compound (C21H24O10). (n.d.). PubChemLite.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
- The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (n.d.). YouTube.
- Effects of metal ions (Cu2+, Fe2+ and Fe3+) on HPLC analysis of catechins. (n.d.). ResearchGate.
- The effect of pH on the extraction yield of flavonoids. (n.d.). ResearchGate.
- Reasons for Peak Tailing of HPLC Column. (n.d.). Hawach.
- This compound | CAS:103630-03-1 | Manufacturer ChemFaces. (n.d.).
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH.
- Catechin 3-O-alpha-L-rhamnoside. (n.d.). PubChem.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Antimicrobial and antioxidant activity of catechin-3-o-rhamnoside isolated from the stem bark of Lannea kerstingii Engl. and K. Krause (Anacardiaceae). (n.d.). PubMed.
- epicatechin-3-O-rhamnoside | C21H24O10 | CID 168664478. (n.d.). PubChem - NIH.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. (n.d.). Benchchem.
- Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (n.d.). RSC Publishing.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. (2023).
- Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
- Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. (n.d.). ResearchGate.
- Catechin. (n.d.). Wikipedia.
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (n.d.). MDPI.
- Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). NIH. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXgJ5brdaiKIdOssNqdwyGq8vV8VeYyEmCbkVqNy_Z_2hSNxfM05MDmXzvalAFTES0jYm40vMC95KBguqtQQHdm5_EreQ17CUq1WniGE6SGT_H0iMTNUVu5SaeHDOb0XqBpPum2WyUR6tCUceG
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Technical Support Center: Matrix Effects in LC-MS Analysis of Catechin 3-rhamnoside
Welcome to the technical support center for the analysis of Catechin 3-rhamnoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-mass spectrometry (LC-MS). Here, you will find in-depth answers to common questions and robust troubleshooting protocols to ensure the accuracy and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to matrix effects in the context of this compound analysis.
Q1: What are matrix effects and why are they a significant concern for this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4]
For this compound, a polar glycosylated flavonoid, this is particularly problematic for several reasons:
-
Co-elution with Polar Interferences: In matrices like plasma, urine, or plant extracts, it tends to co-elute with other polar endogenous compounds such as sugars, salts, and other phenolic compounds.[5]
-
Ionization Competition: During electrospray ionization (ESI), these co-eluting matrix components compete with this compound for access to the droplet surface for ionization, which can lead to significant ion suppression.[6][7]
-
Matrix Complexity: Biological matrices are notoriously complex. Plasma, for example, contains high concentrations of phospholipids and proteins, which are major sources of matrix effects.[1][8][9] Plant extracts can contain a wide array of similar flavonoid structures, further complicating analysis.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The "gold standard" for quantifying matrix effects is the post-extraction addition method .[1][10] This technique allows you to isolate the effect of the matrix from the efficiency of the sample preparation process. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.[1]
The calculation is as follows:
Matrix Factor (MF) = (Peak Area of Analyte in Spiked Post-Extraction Blank Matrix) / (Peak Area of Analyte in Neat Solution) [10]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Ideally, the absolute MF should be between 0.8 and 1.2 for a robust method.[1] This assessment should be performed using at least six different lots of blank matrix to account for biological variability.[11]
Q3: What is a suitable internal standard (IS) for this compound analysis and why is it important?
A3: The most effective way to compensate for matrix effects is to use a high-quality internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4.
A SIL-IS is considered the gold standard because:
-
Co-elution: It has nearly identical physicochemical properties to the analyte, ensuring it co-elutes perfectly.
-
Similar Ionization Behavior: It experiences the same degree of ion suppression or enhancement as the analyte.[3]
-
Compensation: By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.
If a SIL-IS is unavailable, a structural analog may be used, but it must be rigorously validated to ensure it adequately tracks the analyte's behavior. Using a deuterated analog of a related flavonoid, like Rutin-d3, can be an effective strategy if a specific SIL-IS for this compound is not available.[12]
Part 2: Troubleshooting Guide
This section provides a structured, problem-and-solution approach to common issues encountered during the LC-MS analysis of this compound.
Problem 1: Inconsistent signal intensity and poor reproducibility for this compound across different samples.
This is a classic symptom of variable matrix effects. The first step is to diagnose the problem systematically.
Diagnostic Workflow: Is It a Matrix Effect?
This workflow will help you confirm if matrix effects are the root cause of your analytical variability.
Caption: A diagnostic workflow to confirm the presence of significant matrix effects.
Problem 2: Confirmed ion suppression is affecting my limit of quantification (LOQ). How do I mitigate it?
Once a matrix effect is confirmed, a multi-pronged mitigation strategy should be employed. The choice of strategy depends on the severity of the effect and the resources available.
Mitigation Strategy Decision Tree
Use this decision tree to select the most appropriate method for reducing matrix effects.
Caption: A decision tree for selecting a matrix effect mitigation strategy.
Detailed Mitigation Protocols
Protocol 1: Advanced Sample Preparation for Plasma
Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a primary cause of ion suppression in plasma.[8][13] Solid-Phase Extraction (SPE) or specialized phospholipid removal technologies are highly recommended.[9][14][15]
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Technique | Pros | Cons | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, significant matrix effects remain[16] | Poor (<10%) |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT | Can have low recovery for polar analytes like this compound[16] | Moderate (~50-70%) |
| Solid-Phase Extraction (SPE) | High selectivity, clean extracts | Requires method development | Good to Excellent (>90%)[8] |
| HybridSPE®/Phospholipid Removal Plates | Combines PPT with specific phospholipid removal, simple workflow[14][15] | Higher cost per sample | Excellent (>95%)[14][15] |
Recommended Step-by-Step Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed to effectively remove both phospholipids and other interfering substances from plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of your internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove salts and highly polar interferences.
-
Wash 2: Add 1 mL of methanol to remove phospholipids and other lipids.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Vortex, transfer to an autosampler vial, and inject into the LC-MS system.
Protocol 2: Chromatographic Optimization
If sample preparation alone is insufficient, optimizing the LC method can separate this compound from the interfering matrix components.
-
Extend the Gradient: A common source of ion suppression is the "phospholipid blob" that elutes in the middle of a typical C18 reverse-phase gradient.[8] Lengthening your gradient from a 5-minute run to a 10-15 minute run can provide the necessary resolution.
-
Change Column Selectivity: If co-elution persists on a standard C18 column, switch to a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) phases offer alternative selectivities (e.g., pi-pi interactions) that can effectively separate flavonoids from matrix components.
-
Adjust Mobile Phase pH: Manipulating the pH of the mobile phase can alter the retention time of ionizable matrix components relative to your analyte.[16]
Table 2: Typical LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and peak shape for flavonoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase. |
| Flow Rate | 0.3 mL/min | Suitable for 2.1 mm ID columns. |
| Ionization Mode | ESI Negative | Flavonoid glycosides often show excellent sensitivity in negative ion mode.[17] |
| MRM Transition (Example) | Q1: 435.1 -> Q3: 289.1 | Precursor ion [M-H]⁻ and fragment corresponding to the loss of the rhamnoside moiety. |
| IS MRM Transition (Example) | Q1: 439.1 -> Q3: 293.1 | For a d4-labeled internal standard. |
By systematically diagnosing and addressing matrix effects using these advanced protocols and strategies, you can develop a robust, reliable, and accurate LC-MS method for the quantification of this compound in complex biological matrices.
References
-
HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(23), 2995-2999. Retrieved from [Link]
-
Kruve, A., & Herodes, K. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved from [Link]
-
Díaz, R. (2011). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved from [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC Europe. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Technology Networks. Retrieved from [Link]
-
Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(2), 85-92. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical proteomics, 3(2), 81-94. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of chromatographic science, 45(7), 424-434. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. Retrieved from [Link]
-
An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis. (2018). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2022). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Stankovič, M., et al. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Food chemistry, 135(2), 528-535. Retrieved from [Link]
-
Li, W., et al. (2017). Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. Journal of separation science, 40(24), 4769-4777. Retrieved from [Link]
-
Lee, S., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Molecules, 23(4), 957. Retrieved from [Link]
-
Simultaneous determination of eight flavonoids in plasma using LC–MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats. (2014). Journal of Chromatography B. Retrieved from [Link]
-
Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. Retrieved from [Link]
-
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. Retrieved from [Link]
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Technical Support Center: Stabilizing Catechin 3-Rhamnoside During Extraction
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with flavonoid glycosides. This resource provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge of preventing the degradation of Catechin 3-rhamnoside during extraction procedures. Our goal is to equip you with the scientific understanding and practical protocols necessary to maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so unstable during extraction?
A1: this compound, like other catechins, possesses a chemical structure that is highly susceptible to degradation. The primary drivers of this instability are enzymatic activity, oxidation, pH shifts, heat, and light exposure. The di- or tri-hydroxyl group substitution on the B ring of the catechin structure is particularly prone to oxidation, which can be catalyzed by endogenous plant enzymes or environmental factors.[1]
Q2: How does the rhamnose sugar moiety affect the stability of the catechin?
A2: Generally, the glycosylation of a flavonoid (the attachment of a sugar moiety like rhamnose) tends to increase its stability compared to its aglycone form (the catechin alone).[2][3] The sugar group can offer some protection against enzymatic and oxidative degradation. However, the glycosidic bond itself can be a point of vulnerability, as endogenous glycosidase enzymes (like rhamnosidase) present in the plant material can cleave the rhamnose group, liberating the less stable catechin aglycone.[4][5]
Q3: What is the most critical factor to control during extraction to prevent degradation?
A3: While all factors are interconnected, controlling enzymatic activity from the outset is arguably the most critical step.[6] Endogenous enzymes like polyphenol oxidase (PPO) and glycosidases are released upon cell lysis during homogenization and can rapidly degrade this compound.[1][7] If enzymatic activity is not immediately and effectively neutralized, subsequent optimization of other parameters like pH and temperature will be significantly less effective.
Q4: Can I use a standard catechin extraction protocol for this compound?
A4: While a standard protocol for catechins is a good starting point, it will likely require modification for optimal recovery of this compound. Protocols need to be specifically adapted to inactivate glycosidases and to account for the specific solubility and stability characteristics imparted by the rhamnose group. For instance, the ideal temperature range for preserving glycosides may be lower than for some aglycones.[8]
Q5: Is it better to use fresh or dried plant material for the extraction?
A5: Dried plant material, particularly if it has been freeze-dried (lyophilized) , is often preferred.[9] Freeze-drying effectively inactivates degradative enzymes by removing water, which is essential for their activity, and helps to preserve the integrity of the plant tissue.[10] If fresh material must be used, it should be processed immediately after harvesting and at very low temperatures to minimize enzymatic degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your extraction experiments in a question-and-answer format.
Problem 1: Low yield of this compound in the final extract.
-
Question: My HPLC analysis shows a very low concentration of my target compound. What are the likely causes?
-
Answer & Corrective Actions:
-
Unchecked Enzymatic Activity: This is the most common culprit. Endogenous polyphenol oxidases (PPOs) and glycosidases released during sample preparation can rapidly degrade your target molecule.[1][11]
-
Solution: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen. Subsequently, lyophilize (freeze-dry) the material to inactivate enzymes.[9] If using fresh tissue, conduct all homogenization and initial extraction steps on ice or at 4°C. For some plant materials, a brief blanching step (e.g., 90°C for 3-4 minutes) before extraction can effectively denature these enzymes.[12][13]
-
-
Inappropriate pH of Extraction Solvent: Catechins are significantly more stable in acidic conditions.[14][15] If your solvent is neutral or alkaline, you will experience substantial degradation.
-
High Extraction Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation of flavonoid glycosides.[7][8]
-
Solution: Maintain a low extraction temperature. For glycosides, a range of 45-50°C is often ideal.[8] If using techniques like sonication, perform it in pulses or in an ice bath to prevent heat buildup.
-
-
Problem 2: Presence of catechin aglycone and other degradation products in the extract.
-
Question: My chromatogram shows a significant peak for the catechin aglycone and several other unidentified peaks that I suspect are degradation products. Why is this happening?
-
Answer & Corrective Actions:
-
Enzymatic Hydrolysis: The presence of the catechin aglycone strongly suggests that endogenous glycosidases (e.g., rhamnosidases) are cleaving the rhamnose group from your target molecule.[4][5]
-
Solution: As with PPOs, immediate inactivation of these enzymes is crucial. Freeze-drying is a highly effective method.[9] Alternatively, for certain applications, specific enzyme inhibitors can be used, though this can complicate downstream purification.
-
-
Oxidation and Dimerization: The other unidentified peaks may be oxidation products (quinones) or dimers formed from the degradation of catechins.[2][3] This is often exacerbated by the presence of oxygen and metal ions.
-
Solution 1: Deoxygenate your solvent. Bubble nitrogen or argon gas through your extraction solvent prior to and during the extraction process to displace dissolved oxygen.
-
Solution 2: Incorporate antioxidants and chelating agents. Add ascorbic acid (Vitamin C) to your extraction solvent (e.g., 0.1-0.5% w/v) to act as a sacrificial antioxidant, protecting the this compound.[6] Concurrently, add a chelating agent like EDTA (e.g., 0.1% w/v) to sequester metal ions (like Fe²⁺ and Cu²⁺) that can catalyze oxidation reactions.[17][18]
-
-
Problem 3: The color of my extract changes (e.g., turns brown) during processing.
-
Question: My initially light-colored extract darkens significantly during concentration or storage. What causes this and how can I prevent it?
-
Answer & Corrective Actions:
-
Polyphenol Oxidase (PPO) Activity: This color change is a classic sign of enzymatic browning caused by PPO, which oxidizes phenols into quinones that then polymerize into dark pigments.[7][12]
-
Solution: Ensure complete enzyme inactivation at the very beginning of your workflow (see Problem 1). If you observe this color change, it indicates that your initial enzyme inactivation step was insufficient.
-
-
Light-Induced Degradation: Flavonoids are sensitive to light, particularly UV wavelengths, which can trigger degradation and color changes.[6]
-
Solution: Protect your sample from light at all stages. Use amber glassware or wrap your containers in aluminum foil. Conduct the extraction in a dimly lit area and store the final extract in the dark at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[6]
-
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Key factors and pathways leading to the degradation of this compound.
Optimized Extraction Protocol to Minimize Degradation
This protocol integrates best practices to preserve this compound throughout the extraction process.
1. Plant Material Pre-treatment (Critical First Step):
-
Immediately after harvesting, flash-freeze the fresh plant material in liquid nitrogen to halt all enzymatic activity.
-
Transfer the frozen material to a lyophilizer (freeze-dryer) and dry until a constant weight is achieved (typically 24-48 hours).[9][19] This step is crucial for long-term sample stability and enzyme inactivation.
-
Grind the freeze-dried material into a fine powder (e.g., 180 µm mesh size) to increase the surface area for extraction.[20] Store the powder at -80°C in a sealed, airtight container until use.
2. Preparation of Extraction Solvent:
-
Prepare an aqueous ethanol or methanol solution (e.g., 70-80% v/v). The optimal solvent ratio may need to be determined empirically for your specific plant material.[8][21]
-
To this solvent, add:
-
Adjust the pH of the final solvent mixture to 3.5 using citric or formic acid.[4][15]
-
Before use, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
3. Extraction Procedure:
-
Combine the powdered plant material with the prepared extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).[20]
-
Perform the extraction at a controlled temperature of 45-50°C for 60-90 minutes with continuous stirring.[8][22]
-
Ensure the extraction vessel is protected from light by using amber glass or wrapping it in aluminum foil.
-
If possible, maintain a gentle stream of inert gas over the solvent surface during extraction to prevent oxygen ingress.
4. Post-Extraction Processing:
-
Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a suitable filter paper (e.g., Whatman No. 1).
-
Concentrate the filtrate using a rotary evaporator under reduced pressure. Crucially, maintain a low water bath temperature (≤ 40°C) to prevent thermal degradation.
-
Once the organic solvent is removed and the extract is concentrated, freeze the aqueous residue and lyophilize to obtain a stable, dry powder.
-
Store the final powdered extract at -20°C or -80°C in a sealed, dark container.
Workflow Visualization
Caption: Optimized workflow for the extraction of this compound.
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale |
| Sample Pre-treatment | Freeze-drying (Lyophilization) | Inactivates endogenous enzymes (PPO, glycosidases) and preserves compound integrity.[9][23] |
| Extraction pH | 3.0 - 4.0 | Catechins exhibit maximum stability in acidic conditions, preventing oxidative degradation.[14][15] |
| Extraction Temperature | 45 - 50 °C | Minimizes thermal degradation of the heat-sensitive glycosidic bond and catechin structure.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Removes dissolved oxygen, a key reactant in the oxidative degradation pathway. |
| Light Exposure | Minimal (Use amber glass/foil) | Prevents light-induced degradation of the flavonoid structure.[6] |
| Additives | Ascorbic Acid & EDTA | Scavenges free radicals and chelates catalytic metal ions to prevent oxidation.[6][17][18] |
References
-
Raab, T., et al. (2010). Catechin glucosides: occurrence, synthesis, and stability. PubMed. Available at: [Link]
-
Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Raab, T., et al. (2010). Catechin Glucosides: Occurrence, Synthesis, and Stability. ResearchGate. Available at: [Link]
-
Pinheiro, V. Z., et al. (2015). Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. PMC. Available at: [Link]
-
Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. PubMed. Available at: [Link]
-
Suzuki, H. (1962). Hydrolysis of flavonoid glycosides by enzymes (rhamnodiastase from Rhamnus and other sources). PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Catechin. Wikipedia. Available at: [Link]
- Takino, Y., & Imagawa, H. (1964). Reddish Orange Pigments of Black Tea Structures and Oxidative Formation from Catechins. Agricultural and Biological Chemistry.
-
Shimokoriyama, M. (1949). On the enzymatic hydrolysis seeds of Rliamnus Japonica and Rh. Robinin is a glycoside, originally isolated by C. Zwenger and A. J-Stage. Available at: [Link]
-
Sang, S., et al. (2004). Enzymatic Oxidation of Tea Catechins and Its Mechanism. PMC. Available at: [Link]
-
Azman, N. A., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. PMC. Available at: [Link]
- Sembiring, B., et al. (2024). Extraction and Characterization of Quercetin-3-O-Rhamnoside from Eggplant Peel: Antioxidant Assessment in 3.5% Full-Fat Yogurt. Advanced Journal of Chemistry, Section A.
- Extraction, Purification and Characterization of Poly Phenol Oxidase from Potato and Apple and Inhibition of Enzym
-
Dadi, D. W., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Available at: [Link]
- extraction, characterization and inhibition of polyphenol oxidase in solanum melongena. (n.d.).
-
Rostagno, M. A., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers. Available at: [Link]
-
Sainz Martinez, J., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers. Available at: [Link]
-
Zhang, Y., et al. (2019). Full article: Purification and characterization of polyphenol oxidase (PPO) from water yam (Dioscorea alata). Taylor & Francis Online. Available at: [Link]
-
Papoutsis, K., et al. (2023). Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. MDPI. Available at: [Link]
- Selection and optimisation of extraction technique for the preparation of phenolic. (n.d.). CABI Digital Library.
-
Nguemgo, H. N., et al. (2020). Sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii Schum. leaves. SciSpace. Available at: [Link]
-
Chávez-González, M. L., et al. (2020). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. Available at: [Link]
-
Zhang, H., et al. (2015). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis. PMC. Available at: [Link]
-
Suttirak, W., & Manurakchinakorn, S. (2014). Impact of Drying Processes on Phenolics and In Vitro Health-Related Activities of Indigenous Plants in Thailand. PubMed Central. Available at: [Link]
-
Du, Q., et al. (2005). Isolation of quercetin-3-O-L-rhamnoside from Acer truncatum Bunge by high-speed counter-current chromatography. PubMed. Available at: [Link]
-
Shofian, N. M., et al. (2011). Effect of Freeze-Drying on the Antioxidant Compounds and Antioxidant Activity of Selected Tropical Fruits. PMC. Available at: [Link]
-
Kakran, M., et al. (2012). Long-term stability of quercetin nanocrystals prepared by different methods. PubMed. Available at: [Link]
- CN111588859B - Freeze-drying protective agent and application thereof, freeze-dried seedling and preparation method thereof - Google Patents. (n.d.).
- The Impact of Freeze Drying on Bioactivity and Physical Properties of Food Products. (2024).
- Isolation and phytochemical studies of quercetin and quercetin 3-O-rhamnoside. (n.d.).
- Synergistic effects of ascorbic acid, low methoxy pectin, and EDTA on stabilizing the natural red colors in acidified beverages. (2021).
- Light emission from the Fe2+–EDTA–ascorbic acid–H2O2 system strongly enhanced by plant phenolic acids. (n.d.).
-
Frank, T., et al. (2016). Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation. PMC. Available at: [Link]
Sources
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- 4. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Method Validation for Catechin 3-rhamnoside Quantification
Welcome to the technical support center for the analytical method validation of Catechin 3-rhamnoside. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for the quantification of this flavonoid glycoside. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. This resource provides in-depth, field-tested insights and step-by-step protocols to navigate the complexities of method validation, ensuring your data is accurate, precise, and compliant with regulatory expectations.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions to establish a strong foundation for your method validation project.
Q1: What are the core parameters I must evaluate for a quantitative HPLC method according to regulatory guidelines?
A1: For a quantitative method intended to measure a major component like this compound, the International Council for Harmonisation (ICH) guideline Q2(R1) is the principal reference.[1][2][3][4][5] The core validation characteristics you must investigate are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Q2: What is a good starting point for developing an HPLC-UV method for this compound?
A2: this compound is a polar flavonoid glycoside. A reversed-phase HPLC method is typically suitable. Here is a scientifically-grounded starting point:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a workhorse for separating moderately polar compounds.[6]
-
Mobile Phase: A gradient elution is often necessary for complex samples (like plant extracts) to ensure good resolution. Start with a binary system of:
-
Solvent A: Water with a pH modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peak shapes by suppressing the ionization of phenolic hydroxyls.
-
Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Detection: Catechins and their glycosides typically have a UV absorbance maximum around 280 nm.[7] A photodiode array (PDA) detector is highly recommended to check for peak purity and confirm the spectral profile.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.
-
Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure retention time reproducibility.
Q3: My this compound reference standard has limited solubility. What is the best practice for preparing stock solutions?
A3: The solubility of flavonoid glycosides can be challenging. While this compound is soluble in methanol and ethanol[8], always start with a small amount to test solubility before committing your entire supply of reference standard.
-
Solvent Choice: Begin with HPLC-grade methanol or a mixture of methanol and water. DMSO can also be used, but be mindful that it can be a strong solvent in reversed-phase chromatography, potentially causing peak distortion if the injection volume is too large.[7]
-
Technique: Use a volumetric flask for accuracy. Aid dissolution with sonication in an ultrasonic bath for 5-10 minutes. Allow the solution to return to room temperature before filling to the final volume, as temperature affects solvent density.
-
Storage: Store stock solutions in amber vials at a low temperature (e.g., 4 °C or -20 °C) to prevent degradation. Stability studies must be performed to determine how long the solution remains viable.
Q4: Where can I source a reliable certified reference standard for this compound?
A4: Obtaining a well-characterized reference standard is non-negotiable for accurate quantification. Look for suppliers that provide a Certificate of Analysis (CoA) detailing purity (typically by HPLC, qNMR), identity (by MS, NMR), and residual solvent content. Reputable sources include:
-
ChemFaces[8]
-
MedchemExpress[9]
-
Specialty chemical suppliers that focus on natural product standards.
Always verify the purity value on the CoA and account for it in your calculations for preparing standard solutions.
Part 2: Troubleshooting Guide
This section is formatted to quickly diagnose and resolve common issues encountered during method validation.
Problem: My chromatographic peak for this compound is tailing or fronting.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Secondary Interactions (Tailing) | The phenolic hydroxyl groups on the catechin structure can interact with active silanol groups on the silica backbone of the C18 column, causing peak tailing.[10] Solution: Lower the mobile phase pH to 2.5-3.5 with formic or phosphoric acid to suppress silanol ionization. Using a modern, end-capped column can also minimize these interactions. |
| Column Overload (Fronting) | Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing the characteristic "shark-fin" or fronting peak shape.[11][12] Solution: Reduce the concentration of your sample or standard. Dilute your highest calibration standard and re-inject; if the peak shape improves, overload was the issue. |
| Sample Solvent Mismatch (Splitting/Broadening) | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile in a 95% aqueous mobile phase), it can cause the sample band to spread improperly at the column head. Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is needed for solubility, minimize the injection volume. |
| Column Contamination or Void | Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing bed can distort the flow path, affecting all peaks.[10][13] Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, replace the column frit or the entire column. Using guard columns and filtering all samples/mobile phases is critical preventative maintenance.[13] |
Problem: My retention times are shifting between injections.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inadequate Column Equilibration | If running a gradient, the column must return to the initial mobile phase composition and stabilize before the next injection. Insufficient equilibration time will lead to drifting retention times, usually to earlier elution. Solution: Ensure your gradient program includes an equilibration/post-run time of at least 5-10 column volumes. |
| Mobile Phase Composition Change | The organic solvent component (e.g., methanol, acetonitrile) is volatile. Evaporation can alter the mobile phase composition and its elution strength over a long analytical run. Solution: Keep mobile phase bottles loosely capped to allow for helium sparging or vacuum degassing, but not so open that evaporation is rapid. Prepare fresh mobile phase daily. |
| Pump Malfunction or Leaks | Inconsistent flow from the HPLC pump, often due to air bubbles, worn pump seals, or faulty check valves, will cause pressure fluctuations and retention time variability. Solution: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Check for leaks at all fittings. If pressure fluctuations persist, service the pump seals and check valves. |
| Temperature Fluctuations | Chromatography is a temperature-dependent process. Changes in ambient lab temperature can affect mobile phase viscosity and partitioning kinetics, leading to retention time shifts.[11] Solution: Use a thermostatically controlled column compartment. This is essential for reproducible chromatography. |
Part 3: Core Validation Protocols (Step-by-Step)
These protocols provide detailed workflows for evaluating the key validation parameters.
Protocol 1: Specificity (Stability-Indicating Properties)
The goal is to prove that the method can accurately measure this compound without interference from degradants. This is often achieved through forced degradation studies.[14][15]
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Expose aliquots of this solution to a range of stress conditions as mandated by ICH guidelines.[15] Target 5-20% degradation for optimal results.[14]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 1 hour.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 4 hours.
-
Thermal Degradation: Heat the solid powder or a solution at 105°C for 24 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours).
-
-
Neutralize the acid and base samples before injection.
-
Analyze the unstressed sample, a blank (diluent), and each stressed sample by your proposed HPLC-PDA method.
-
Evaluate the Results:
-
Peak Purity: Use the PDA detector's peak purity analysis function to assess the main this compound peak in all chromatograms. The purity angle should be less than the purity threshold.
-
Resolution: Calculate the resolution between the this compound peak and the closest eluting degradation peak.
-
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Peak Purity Index | Pass (e.g., > 990) | Demonstrates spectral homogeneity, indicating no co-eluting impurities under the peak. |
| Resolution (Rs) | > 2.0 | Ensures baseline separation from the nearest degradation product, allowing for accurate integration. |
Protocol 2: Linearity and Range
This protocol establishes the concentration range over which the method is accurate, precise, and linear.
Methodology:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial dilutions to prepare at least five calibration standards. A typical range might be 50% to 150% of the expected working concentration (e.g., 5, 10, 25, 50, 75 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Coefficient of Determination (r²) | ≥ 0.999 |
| y-intercept | Should be minimal relative to the response of the lowest standard. |
| Residual Plot | Points should be randomly scattered around the x-axis. |
Protocol 3: Accuracy and Precision
Accuracy (% recovery) and precision (% RSD) are evaluated together using samples at different concentration levels.
Methodology:
-
Prepare samples at a minimum of three concentration levels (low, medium, high) across the linear range (e.g., 80%, 100%, 120% of the target concentration).
-
Repeatability (Intra-assay precision): Analyze a minimum of three preparations at each concentration level, or nine determinations across the three levels (e.g., 3 concentrations x 3 replicates each) on the same day, with the same analyst and instrument.[3]
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. This assesses the impact of random events on the method's precision.[3]
-
Calculate Results:
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the replicate measurements at each concentration level for both repeatability and intermediate precision.
-
Accuracy: Calculate the percent recovery for each sample by comparing the measured concentration to the theoretical (spiked) concentration.
-
Acceptance Criteria:
| Parameter | Concentration Level | Acceptance Limit |
| Precision (%RSD) | Low, Med, High | ≤ 2.0% |
| Accuracy (% Recovery) | Low, Med, High | 98.0% - 102.0% |
Protocol 4: LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower limits of the method's performance.
Methodology (Based on Standard Deviation of the Response and the Slope):
This is the most common and statistically robust method recommended by ICH.[16]
-
Use the data from your Linearity study.
-
Calculate LOD and LOQ using the following formulas:[16][17]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = The standard deviation of the y-intercepts of the regression line (often provided as "Standard Error" in regression output from software like Excel).[16]
-
S = The slope of the calibration curve.
-
-
-
Experimental Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them multiple times (n=6). The LOQ concentration must yield results with acceptable precision and accuracy.
Alternative Method (Signal-to-Noise Ratio):
This method involves comparing the signal height of low-concentration samples to the baseline noise.[18][19]
-
LOD: Determined at a signal-to-noise ratio of 3:1.[18]
-
LOQ: Determined at a signal-to-noise ratio of 10:1.[18]
Part 4: Visualizations & Workflows
Diagrams help visualize complex processes and relationships within method validation.
Caption: Overall workflow for analytical method validation.
Caption: Troubleshooting decision tree for poor peak shape.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Arcanjo, P. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Al-Shorbagy, A. (2016, December 14).
- Reynolds, D. W., et al. (2002, February 1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- LCGC International. (n.d.). The Limit of Detection.
- Restek Corporation. (2024, February 28).
- IEEE Xplore. (2007, May 23). The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves.
- PubMed Central. (n.d.). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection.
- PubMed Central. (2020, October 16). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen.
- ResearchGate. (2025, August 6). Simultaneous characterisation and quantitation of flavonol glycosides and aglycones in noni leaves using a validated HPLC-UV/MS method.
- PubChem. (n.d.). Catechin 3-O-alpha-L-rhamnoside.
- NMPPDB. (n.d.). Catechin-3-O-rhamnoside.
- MedchemExpress.com. (n.d.). Catechin 3-O-α-L-rhamnopyranoside.
- Journal of Chromatographic Science. (2015, December 28). Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts. Oxford Academic.
- ChemFaces. (n.d.). This compound | CAS:103630-03-1.
- Cayman Chemical. (2022, December 13). PRODUCT INFORMATION - (+)-Catechin (hydrate).
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Quantitative HPLC Method for Catechin 3-Rhamnoside
In the landscape of pharmaceutical development and natural product analysis, the integrity of quantitative data is paramount. For researchers, scientists, and drug development professionals, a robust and reliable analytical method is the bedrock upon which product quality, safety, and efficacy are built. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for Catechin 3-rhamnoside, a flavonoid glycoside of significant interest for its potential therapeutic properties.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, offering a self-validating framework grounded in the authoritative standards of the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Imperative: Choosing the Right Tool for the Job
This compound, like many flavonoids, possesses a chromophore that makes it an ideal candidate for quantification by HPLC with Ultraviolet (UV) detection. This technique offers a balance of sensitivity, specificity, and cost-effectiveness that is well-suited for routine quality control and stability testing.
While more advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offer higher sensitivity and structural confirmation, a well-validated HPLC-UV method is often the workhorse of choice for quantitative analysis due to its robustness and wider availability. The objective of validation is to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[2][3][4] This guide will focus on validating a reversed-phase HPLC-UV method, a common and effective approach for flavonoid analysis.[5][6][7][8]
The Validation Master Plan: A Workflow for Confidence
Method validation is not a single event but a systematic process of demonstrating that an analytical method is reliable and reproducible for its intended use. The workflow below outlines the critical stages, each of which will be detailed in the subsequent sections.
Caption: A streamlined workflow for analytical method validation, from initial system checks to final reporting.
System Suitability Testing (SST): The Daily Health Check
Expertise & Experience: Before any validation experiments commence, and indeed before any routine analysis, we must confirm that the chromatographic system is performing adequately.[9][10][11] SST is not a validation parameter itself, but a prerequisite to ensure the validity of the results obtained on any given day.[9][10][12] It's the system's "health check."
Experimental Protocol for SST
-
Prepare a System Suitability Solution: This is typically a standard solution of this compound at a concentration that reflects the midpoint of the expected analytical range.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively.[12]
-
Evaluate Key Parameters: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.[12] Also, determine chromatographic parameters from a representative chromatogram.
Data Presentation & Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Retention Time %RSD | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition.[10] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, which can be affected by column degradation or sample matrix effects.[10] |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency, ensuring sharp and well-defined peaks.[10] |
These criteria are typical starting points and should be formally defined in the validation protocol.
Specificity: Proving You're Measuring Only What You Intend To
Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] For a stability-indicating method, this is paramount. The most rigorous way to demonstrate this is through forced degradation studies.[13][14][15]
Expertise & Experience: The goal of forced degradation is not to destroy the molecule completely but to achieve a modest level of degradation (typically 5-20%).[13] This creates a sample containing the parent analyte and its potential degradation products, which is then used to challenge the specificity of the HPLC method.
Experimental Protocol for Forced Degradation
Prepare solutions of this compound and subject them to the following stress conditions as per ICH Q1A(R2) guidelines:[13][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C (dry heat) for 48 hours.
-
Photolytic Degradation: Expose the solution to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.[14][16]
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze them alongside an unstressed control sample.
Data Presentation & Acceptance Criteria
The primary acceptance criterion is the demonstration of peak purity for the this compound peak in the stressed samples. This is typically achieved using a Diode Array Detector (DAD) to assess the peak purity index.
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Rs) from Nearest Degradant |
| Acid Hydrolysis | 12.5% | > 0.999 | 2.1 |
| Base Hydrolysis | 18.2% | > 0.999 | 1.8 |
| Oxidation | 8.9% | > 0.999 | 2.5 |
| Thermal | 5.4% | > 0.999 | N/A (No major degradants) |
| Photolytic | 15.7% | > 0.999 | 1.9 |
Linearity & Range
Authoritative Grounding: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol
-
Prepare a Stock Solution: Accurately weigh a reference standard of this compound to prepare a high-concentration stock solution.
-
Create Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.
-
Analyze and Plot: Inject each concentration level in triplicate. Plot the average peak area against the known concentration.
Data Presentation & Acceptance Criteria
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Average Area |
| 80 | 450123 | 452345 | 449876 | 450781 |
| 90 | 505678 | 507890 | 506123 | 506564 |
| 100 | 560123 | 562345 | 561456 | 561308 |
| 110 | 615678 | 617890 | 616234 | 616601 |
| 120 | 670123 | 672345 | 671567 | 671345 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be minimal and not statistically significant.
-
Visual Inspection: The data points should not show any significant deviation from the line of best fit.
Accuracy: Closeness to the True Value
Trustworthiness: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix.[17]
Experimental Protocol
-
Prepare Spiked Samples: Spike a placebo or sample matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare Each Level in Triplicate: This results in a total of nine determinations.
-
Analyze and Calculate Recovery: Analyze the spiked samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Data Presentation & Acceptance Criteria
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0% at each concentration level.
Precision: Agreement Between Measurements
Authoritative Grounding: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment.[3]
Experimental Protocol
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.[3]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. An experimental matrix design is encouraged.[3]
Data Presentation & Acceptance Criteria
| Precision Level | Analyst | Day | Instrument | n | Mean Assay (%) | %RSD |
| Repeatability | 1 | 1 | HPLC-1 | 6 | 99.8 | 0.85% |
| Intermediate | 2 | 2 | HPLC-2 | 6 | 100.1 | 0.92% |
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience: These parameters are not always required for a quantitative assay of a major component but are critical for impurity determination.[4]
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
Determination Methods
-
Based on Signal-to-Noise Ratio: This is a common approach where the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined experimentally.[12]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Data Presentation & Acceptance Criteria
| Parameter | Value (µg/mL) | Method |
| LOD | 0.05 | Signal-to-Noise (3:1) |
| LOQ | 0.15 | Signal-to-Noise (10:1) |
Acceptance Criteria: For the LOQ, it is essential to demonstrate that at this concentration, the method exhibits acceptable accuracy and precision.
Robustness: Reliability During Normal Use
Trustworthiness: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage and should be considered during the development phase.[17]
Experimental Protocol
Deliberately vary critical method parameters one at a time and assess the impact on the results, particularly system suitability parameters.
-
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min for a 1.0 mL/min method).
-
Column Temperature: ± 5°C.
-
Mobile Phase Composition: ± 2% absolute for the organic component.
-
Detection Wavelength: ± 2 nm.
Data Presentation & Acceptance Criteria
The system suitability parameters (retention time, tailing factor, etc.) should remain within the acceptance criteria for all tested variations. The assay results of a standard solution should not deviate significantly from the nominal value.
Comparison with Alternative Methods
While a validated HPLC-UV method is a powerful tool, it's important to understand its position relative to other technologies.
| Feature | HPLC-UV (Validated Method) | UPLC-MS/MS | HPTLC |
| Primary Use | Routine QC, stability testing, content uniformity | Low-level impurity identification, metabolite studies, bioanalysis | Rapid screening, raw material identification |
| Specificity | Good; demonstrated by peak purity and forced degradation | Excellent; based on mass-to-charge ratio (m/z) | Moderate; based on Rf and color, susceptible to interference |
| Sensitivity | Moderate (µg/mL range) | High to Very High (ng/mL to pg/mL range) | Low to Moderate |
| Quantitation | Excellent; high precision and accuracy | Good; can be affected by matrix effects and ion suppression | Semi-quantitative to quantitative; higher variability |
| Cost & Complexity | Moderate cost, widely available, routine operation | High cost, requires specialized expertise | Low cost, simple operation |
Final Validation Report and Method Lifecycle
The culmination of these activities is the final validation report. This comprehensive document should detail the protocols used, present all the data and statistical analyses, and conclude whether the method is fit for its intended purpose.
It is crucial to remember that method validation is part of a continuous lifecycle.[18] Any significant changes to the method, synthesis of the drug substance, or formulation of the drug product may necessitate revalidation or method verification.
Caption: The analytical method lifecycle, emphasizing validation as a key step before routine implementation.
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Techniques for Catechin 3-rhamnoside
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Catechin 3-rhamnoside, a bioactive flavonoid glycoside, is paramount for quality control, pharmacokinetic analysis, and the development of novel therapeutics.[1] The selection of an appropriate analytical method is a critical decision that necessitates a comprehensive understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of prevalent analytical methods for this compound quantification, substantiated by experimental data and detailed protocols to inform method selection and ensure rigorous cross-validation.
The process of cross-validation is fundamental to verifying that an analytical method is fit for its intended purpose, guaranteeing the reliability and consistency of results across different laboratories, instruments, or even different analytical techniques.[2][3] This evaluation hinges on key performance parameters defined by the International Council for Harmonisation (ICH) guidelines, such as accuracy, precision, specificity, linearity, and robustness.[4][5][6][7]
Introduction to Analytical Techniques for Flavonoid Glycosides
This compound, a glycoside of catechin, possesses a flavan-3-ol structure, making it amenable to several analytical techniques.[8] The choice among these methods often involves a trade-off between speed, sensitivity, cost, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most widely used technique for flavonoid analysis due to its high resolution, sensitivity, and relatively low cost. When coupled with a UV-Vis or Diode Array Detector (DAD), HPLC allows for both quantification and tentative identification by comparing retention times and UV spectra with standards.[9]
-
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS): This technique offers superior speed and resolution compared to conventional HPLC.[10] Coupling with a tandem mass spectrometer (MS/MS) provides exceptional sensitivity and selectivity, allowing for definitive structural confirmation and quantification even at very low concentrations.[11][12][13]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it highly efficient for screening and quality control.[14][15] Densitometric scanning enables quantitative analysis.[16]
The Principle of Cross-Validation
Cross-validation serves to demonstrate the equivalency of two or more analytical procedures.[2] This is critical when transferring a method between labs or when a new method (e.g., a rapid UHPLC-MS/MS method) is intended to replace an established one (e.g., a compendial HPLC-UV method). The process involves analyzing the same set of samples with both methods and statistically comparing the results to ensure there are no significant differences.[3][17]
Figure 1: Conceptual workflow of the cross-validation process comparing two analytical methods.
Comparative Analysis of Analytical Techniques
The performance of each technique is evaluated based on standard validation parameters. The data presented below is a synthesis of typical performance characteristics reported for the analysis of catechins and flavonoid glycosides in various matrices.
| Parameter | HPLC-UV | UHPLC-MS/MS | HPTLC |
| Specificity | Good; based on retention time and UV spectrum. Potential interference from co-eluting compounds. | Excellent; based on retention time and specific mass transitions (MRM).[11] | Moderate to Good; based on Rf value and densitometric spectrum. |
| Linearity (R²) | > 0.999[18][19] | > 0.999[12] | > 0.99[14] |
| Precision (%RSD) | < 2.0%[18] | < 5% | < 3%[16] |
| Accuracy (Recovery %) | 98-102%[18] | 95-105%[12] | 97-103% |
| Limit of Quantitation (LOQ) | ~100-200 ng/mL | < 25 ng/mL[12] | ~50-100 ng/spot |
| Typical Run Time per Sample | 15-30 minutes[20] | < 5 minutes[12] | N/A (simultaneous analysis) |
| Cost (Instrument/Operation) | Moderate / Low | High / High | Low / Low |
Expert Insights:
-
HPLC-UV is the workhorse for routine quality control. Its robustness and cost-effectiveness make it ideal for established products where high throughput is not the primary concern. The key is to develop a method with sufficient resolution to separate this compound from structurally similar compounds.
-
UHPLC-MS/MS is the gold standard for bioanalysis (e.g., plasma samples) and for complex herbal matrices where specificity is a major challenge. The short run times are highly advantageous for analyzing large batches of samples, although the initial investment and operational complexity are higher.[12][13]
-
HPTLC offers a high-throughput, cost-effective alternative for screening raw materials and finished products.[14] It is particularly useful when comparing multiple samples side-by-side, such as in stability studies or for detecting adulteration.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Matrix
The goal of sample preparation is the efficient and complete extraction of the analyte from the matrix.[21][22] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are often preferred over traditional methods for being faster and more efficient.[23][24]
Ultrasound-Assisted Extraction (UAE) Protocol:
-
Material Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.
-
Solvent Addition: Add 20 mL of 80% methanol. The slightly acidic condition (e.g., adding 0.1% formic acid) can improve the stability and recovery of phenolic compounds.[23]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[25]
Protocol 2: Quantification by HPLC-UV
This protocol describes a validated reversed-phase HPLC method suitable for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 20% B
-
10-20 min: 20% to 35% B
-
20-25 min: 35% to 70% B
-
25-30 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[26]
-
Column Temperature: 40°C.[26]
-
Injection Volume: 10 µL.[26]
-
Detection: UV at 280 nm (a common wavelength for catechins).[20]
Method Validation (as per ICH Q2(R1) Guidelines[4][27]):
-
Specificity: Analyze a blank (matrix without analyte), the standard, and the sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of a certified reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[26][28]
-
Accuracy: Perform a recovery study by spiking a known amount of standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicates of the same sample on the same day. The Relative Standard Deviation (%RSD) should be < 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[20]
Figure 2: Detailed experimental workflow for the quantification of this compound by HPLC-UV.
Conclusion and Recommendations
The choice of an analytical technique for this compound must be guided by the specific application, required sensitivity, sample matrix complexity, and available resources.
-
For routine quality control of raw materials and finished products, a validated HPLC-UV method offers the best balance of performance, reliability, and cost.
-
For bioanalytical studies, analysis of trace impurities, or characterization of complex extracts, the superior sensitivity and specificity of UHPLC-MS/MS are indispensable.
-
HPTLC serves as an excellent high-throughput screening tool, especially when a large number of samples need to be compared qualitatively and semi-quantitatively.
Regardless of the primary method chosen, performing a cross-validation against an orthogonal method (e.g., HPLC vs. LC-MS/MS) is a hallmark of robust scientific practice.[13] It provides the ultimate confidence in the accuracy and reliability of the generated data, ensuring that the analytical results are defensible and meet the stringent requirements of regulatory bodies and scientific publication.
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Liu, A., et al. (2020). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Molecules, 25(17), 3848. [Link]
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Lu, Y., et al. (2024). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry, 452, 139414. [Link]
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Catechin 3-O-alpha-L-rhamnoside. PubChem, National Institutes of Health. [Link]
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A Comparative Analysis of the Anti-inflammatory Potential of Catechin 3-rhamnoside and Epicatechin 3-rhamnoside: A Guide for Researchers
In the landscape of drug discovery and development, natural flavonoids have emerged as a promising reservoir of bioactive compounds with therapeutic potential. Among these, catechins and their derivatives are of significant interest due to their well-documented antioxidant and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the anti-inflammatory effects of two structurally related flavan-3-ols: Catechin 3-rhamnoside and Epithis compound. While direct comparative studies on these specific glycosides are limited, this document synthesizes available data on their aglycone forms—catechin and epicatechin—and related flavonoid glycosides to offer a predictive comparison of their potential mechanisms and efficacy.
The Inflammatory Cascade: A Primer
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] It is a crucial component of the innate immune system, orchestrating the removal of injurious agents and initiating the healing process. However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3]
The inflammatory response is mediated by a complex network of signaling pathways and cellular players. Key molecular pathways involved include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4] Activation of these pathways leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5] Therefore, the inhibition of these pathways and the reduction of these mediators are primary targets for anti-inflammatory therapies.
Catechin vs. Epicatechin: The Stereochemical Nuance
Catechin and epicatechin are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the C3 position of the C-ring. This subtle structural difference can influence their biological activity. While both are recognized for their anti-inflammatory properties, the precise impact of this stereoisomerism on the efficacy of their glycosylated forms, such as the 3-rhamnosides, warrants investigation.
The Influence of Glycosylation: A Double-Edged Sword?
The addition of a sugar moiety, such as rhamnose, to a flavonoid backbone can significantly alter its pharmacokinetic and pharmacodynamic properties. Glycosylation generally increases the water solubility of flavonoids, which can affect their absorption and distribution in the body. However, it can also impact their interaction with molecular targets. Some studies on other flavonoids, like kaempferol, have shown that the aglycone form exhibits more potent anti-inflammatory activity compared to its glycoside derivatives.[6][7] This suggests that the rhamnoside group may need to be cleaved for optimal activity, or that the glycoside itself interacts differently with cellular targets.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Based on extensive research on catechin, epicatechin, and other flavonoid glycosides, the primary anti-inflammatory mechanisms of this compound and Epithis compound are likely to involve the modulation of the NF-κB and MAPK signaling pathways.[4][8]
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes. Catechin and epicatechin have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[4][9] It is plausible that their 3-rhamnoside derivatives exert a similar effect, potentially after enzymatic hydrolysis to their aglycone forms.
Modulation of the MAPK Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[8] Their activation by pro-inflammatory stimuli leads to the downstream activation of transcription factors that control the expression of inflammatory genes. Both catechin and epicatechin have been demonstrated to suppress the phosphorylation of MAPK proteins, thereby mitigating the inflammatory response.[4][8] This is another likely mechanism through which their 3-rhamnoside derivatives could exert anti-inflammatory effects.
Comparative Efficacy: A Predictive Assessment
In the absence of direct comparative data for this compound and Epithis compound, we can extrapolate from studies on their aglycones and similar glycosides. A study on (-)-Epicatechin-3-O-β-d-allopyranoside, a structurally related compound, demonstrated significant anti-inflammatory and anti-arthritic effects in a mouse model of collagen-induced arthritis. This compound was shown to reduce paw edema, decrease the severity of arthritis, and protect against joint erosion. Furthermore, it suppressed the production of pro-inflammatory cytokines TNF-α and IL-17, while increasing the levels of the anti-inflammatory cytokine IL-10. In vitro, it also inhibited nitric oxide (NO) production in LPS-activated macrophages.
Given the structural similarity, it is reasonable to hypothesize that Epithis compound would exhibit a comparable, if not identical, anti-inflammatory profile. The stereochemistry of epicatechin may confer a more favorable interaction with certain enzymes or receptors involved in the inflammatory cascade. However, without direct experimental evidence, this remains speculative.
| Parameter | Predicted Effect of this compound | Predicted Effect of Epithis compound | Supporting Evidence for Prediction |
| NO Production | Inhibition | Inhibition | Studies on aglycones and related glycosides show inhibition of NO production. |
| TNF-α Secretion | Reduction | Reduction | Both catechin and epicatechin aglycones, as well as related glycosides, reduce TNF-α levels.[10] |
| IL-6 Secretion | Reduction | Reduction | Flavonoids, including catechins, are known to decrease IL-6 production.[10] |
| IL-1β Secretion | Reduction | Reduction | Inhibition of the NF-κB pathway by catechins leads to reduced IL-1β expression.[10] |
| NF-κB Activation | Inhibition | Inhibition | A primary mechanism of action for catechins and epicatechins.[4][9] |
| MAPK Phosphorylation | Inhibition | Inhibition | Both parent compounds are known to suppress MAPK signaling.[4][8] |
Table 1: Predicted Comparative Anti-inflammatory Effects
Experimental Protocols for In Vitro Evaluation
To empirically determine and compare the anti-inflammatory effects of this compound and Epithis compound, a series of well-established in vitro assays are recommended. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), provides a robust and widely accepted model for studying inflammation.
General Experimental Workflow
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A Researcher's Guide to Catechin 3-rhamnoside: Bridging the Gap Between In Vitro Promise and In Vivo Reality
This guide provides a critical comparison of the in vitro and in vivo efficacy of Catechin 3-rhamnoside, a naturally occurring flavonoid glycoside. Derived from various plant sources, this compound has garnered interest for its therapeutic potential, primarily attributed to its potent antioxidant and antimicrobial properties.[1] However, translating promising laboratory results into tangible biological effects presents a significant challenge. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's performance in different experimental contexts, supported by experimental data and detailed protocols. We will dissect the causality behind the observed efficacy, highlighting the critical factors of bioavailability and metabolism that create the divide between in vitro and in vivo outcomes.
The In Vitro Profile: Direct and Potent Activity
In a controlled laboratory setting, isolated from the complexities of a biological system, this compound demonstrates significant and directly measurable efficacy. These assays reveal the compound's inherent chemical properties.
Potent Antioxidant and Radical Scavenging Activity
The primary mode of action observed in vitro is the compound's ability to directly neutralize free radicals, thereby mitigating oxidative stress.[1] This is a hallmark of the catechin family, whose polyphenolic structure is key to its free-radical scavenging and metal chelating activities.[2][3]
One of the standard methods to quantify this effect is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A study on this compound isolated from Lannea kerstingii reported a strong radical scavenging activity with an EC₅₀ (half-maximal effective concentration) of 46.87 µg/ml.[4] Another investigation found high antioxidant potential when compared to the standard, ascorbic acid.[5] This direct antioxidant action is foundational to its potential therapeutic benefits.
Caption: Direct radical scavenging by this compound in vitro.
Broad-Spectrum Antimicrobial Efficacy
In vitro assays, such as agar diffusion and broth dilution methods, have confirmed the antimicrobial capabilities of this compound.[4] It has shown activity against a range of pathogenic microbes, including Methicillin-Resistant Staphylococcus aureus (MRSA), E. coli, K. pneumoniae, and the fungus Candida albicans.[4][6] This broad-spectrum activity is significant, especially in the context of rising antibiotic resistance.
The quantitative data from these studies provide a clear measure of its potency.
| Microorganism | Zone of Inhibition (mm) [4] | MIC (µg/ml) [4] | MBC/MFC (µg/ml) [4] |
| S. aureus | 35.0 ± 0.2 | 6.25 | 12.5 |
| MRSA | 28.0 ± 0.2 | 6.25 | 12.5 |
| E. coli | 25.0 ± 0.1 | 12.5 | 25.0 |
| K. pneumoniae | 22.0 ± 0.1 | 12.5 | 50.0 |
| C. albicans | 25.0 ± 0.2 | 12.5 | 25.0 |
| MIC: Minimum Inhibitory Concentration; MBC/MFC: Minimum Bactericidal/Fungicidal Concentration. |
The In Vivo Reality: A More Complex Picture
When this compound is introduced into a living organism, its efficacy is no longer a simple matter of direct chemical interaction. The journey through absorption, distribution, metabolism, and excretion (ADME) profoundly alters its activity.
The Bioavailability and Metabolism Hurdle
A critical point of divergence between in vitro and in vivo studies is bioavailability. Catechins are known for being rapidly and extensively metabolized, which often leads to low plasma concentrations of the parent compound.[2] It is crucial to recognize that the concentrations used in many in vitro experiments are often significantly higher than those achievable in plasma.[7][8][9]
Once ingested, this compound likely undergoes hydrolysis of the rhamnoside group and subsequent metabolic transformations, including methylation, glucuronidation, and sulfation.[2] Therefore, the biological effects observed in vivo may be attributable to a complex mixture of metabolites rather than the original molecule, a fact that complicates direct comparisons to in vitro data.[2]
Indirect Antioxidant and Anti-inflammatory Mechanisms
While direct radical scavenging may still occur, a significant portion of the in vivo antioxidant and anti-inflammatory activity of catechins is believed to be indirect.[10] Instead of just neutralizing existing radicals, catechins can modulate endogenous defense systems.
They achieve this by influencing key signaling pathways:
-
Nrf2 Pathway Activation: Catechins can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[11][12] This leads to the upregulation of the body's own protective antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[2][10]
-
NF-κB Pathway Inhibition: Chronic inflammation is a driver of many diseases.[13] Catechins have been shown to block the activation of NF-κB (nuclear factor-kappa B), a master regulator of the inflammatory response.[2][11][12] This inhibition down-regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][15]
Caption: Indirect antioxidant and anti-inflammatory pathways in vivo.
Comparative Analysis: Reconciling the Data
The transition from a petri dish to a preclinical model introduces biological complexity that redefines efficacy. The potent, direct action seen in vitro gives way to a more nuanced, indirect, and systemic effect in vivo.
| Parameter | In Vitro Efficacy | In Vivo Efficacy | Causality of Difference |
| Primary Mechanism | Direct radical scavenging, direct antimicrobial contact.[4] | Indirect modulation of signaling pathways (Nrf2, NF-κB), upregulation of endogenous enzymes.[2][11] | Metabolism and bioavailability. The active agents in vivo are often metabolites, not the parent compound.[2] |
| Effective Concentration | High concentrations (µg/ml range) are used to demonstrate a direct effect.[4] | Lower plasma concentrations are achieved, necessitating indirect, potent biological amplification.[7][8] | Rapid metabolism and clearance prevent the accumulation of high concentrations of the parent compound in vivo. |
| Key Outcome | Measurement of direct chemical interactions (e.g., EC₅₀, MIC).[4][5] | Measurement of physiological changes (e.g., reduced edema, altered enzyme levels, changes in gene expression).[14] | The endpoint reflects the difference between a chemical reaction and a complex biological response. |
| Translational Relevance | Demonstrates inherent potential and provides a basis for mechanism-of-action studies. | Provides a more realistic assessment of therapeutic potential but is confounded by ADME properties. | The gap highlights the necessity of pharmacokinetic and pharmacodynamic (PK/PD) studies. |
Key Experimental Protocols
To ensure reproducibility and validity, the methodologies used to assess efficacy must be robust and well-defined.
Protocol: In Vitro DPPH Radical Scavenging Assay
This protocol provides a self-validating system by comparing the activity of the test compound to a known standard.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for a standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to respective wells. Add 100 µL of the DPPH solution to all wells. A blank well should contain only 200 µL of methanol, and a control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Data Analysis: Plot the percentage of scavenging against the concentration and determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally or via intraperitoneal injection.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: Calculate the percentage of inhibition of edema for each group at each time point using the formula: Inhibition (%) = [(V_control - V_treated) / V_control] x 100, where V is the average increase in paw volume.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines.
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A Comparative Guide to the Biological Activity of Synthetic vs. Natural Catechin 3-rhamnoside
For researchers, scientists, and drug development professionals, the choice between naturally derived and synthetically produced compounds is a critical decision point in experimental design and therapeutic development. This guide provides an in-depth technical comparison of the biological activities of natural versus synthetic Catechin 3-rhamnoside, a flavonoid glycoside of significant interest for its potential pharmacological properties. While direct comparative studies are nascent, this document synthesizes the available experimental data for the natural compound and provides a scientifically grounded perspective on the expected characteristics and performance of its synthetic counterpart.
Introduction to this compound: A Flavonoid of Interest
This compound is a glycosylated flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Catechins, the parent compounds, are well-documented for their potent antioxidant, anti-inflammatory, and anticancer properties[1][2]. The addition of a rhamnose sugar moiety at the 3-position of the catechin backbone can significantly alter its physicochemical properties, including solubility, stability, and bioavailability, which in turn influences its biological activity[3]. This guide will delve into the known biological activities of naturally sourced this compound and explore the potential attributes of its synthetic analogue.
Sourcing and Purity: The Natural vs. Synthetic Divide
A fundamental distinction between natural and synthetic compounds lies in their origin and inherent purity. This difference is a crucial determinant of their biological activity and reproducibility in experimental settings.
Natural this compound: Isolation and Characterization
Natural this compound is typically isolated from plant sources through a multi-step extraction and purification process. One documented source is the stem bark of Lannea kerstingii[4]. The isolation process involves solvent extraction followed by chromatographic techniques, such as vacuum liquid chromatography and preparative thin-layer chromatography, to yield the pure compound[4].
The identity and purity of the isolated natural compound are confirmed through rigorous spectroscopic analysis. A study on Catechin-3-o-rhamnoside isolated from Lannea kerstingii reported its characterization using 1H-NMR, 13C-NMR, and 2D NMR spectroscopy[4].
Synthetic this compound: A Path to Purity and Scalability
The synthesis would likely involve the following key steps:
-
Protection of Hydroxyl Groups: The reactive hydroxyl groups on the catechin molecule, other than the one at the 3-position, would be protected to ensure site-selective glycosylation.
-
Activation of Rhamnose Donor: A rhamnose derivative with a suitable leaving group (e.g., a trichloroacetimidate or a halide) is prepared to act as the glycosyl donor.
-
Glycosylation Reaction: The protected catechin is reacted with the activated rhamnose donor in the presence of a promoter to form the glycosidic bond.
-
Deprotection: The protecting groups are removed to yield the final this compound.
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A Senior Application Scientist's Guide to Confirming the Identity of Catechin 3-rhamnoside Using High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals working with natural products, the unambiguous identification of phytochemicals is a critical first step in any investigation. Catechin 3-rhamnoside, a flavonoid glycoside with potential biological activities, presents a common analytical challenge: confirming its identity with a high degree of certainty, especially in complex matrices. This guide provides an in-depth comparison of analytical approaches, focusing on the definitive power of high-resolution mass spectrometry (HRMS) and offering practical, field-proven insights into the experimental workflow.
The Analytical Imperative: Beyond Retention Time Matching
Traditional methods for identifying natural products, such as co-chromatography with an authentic standard using HPLC with UV detection, can be a useful starting point. However, this approach is not definitive. Co-elution can occur with isomeric or isobaric compounds, leading to misidentification. Nuclear Magnetic Resonance (NMR) spectroscopy, while the gold standard for structural elucidation, requires a significant amount of pure compound, which is often not feasible in the early stages of discovery or when dealing with trace components.[1][2]
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers a powerful solution. It provides two key pieces of information with exceptional precision:
-
Accurate Mass Measurement: HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically <5 ppm).[3] This allows for the determination of the elemental composition of the molecule, significantly narrowing down the potential candidates.
-
Tandem Mass Spectrometry (MS/MS): By isolating the ion of interest and subjecting it to fragmentation, MS/MS provides a "fingerprint" of the molecule's structure. The resulting fragment ions are characteristic of the parent molecule and can be used to piece together its structural components, such as the aglycone and the glycosidic moiety.
This guide will walk you through the process of confirming the identity of this compound using LC-HRMS, from sample preparation to data interpretation, and compare its performance against other analytical techniques.
Experimental Workflow for the Confirmation of this compound
The following is a detailed, step-by-step methodology for the analysis of this compound using a typical LC-HRMS system. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
I. Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix while minimizing interferences. A generic protocol for a plant extract is provided below.
-
Extraction:
-
Weigh approximately 1 gram of the dried, powdered plant material.
-
Add 20 mL of 80% methanol in water. Methanol is a common solvent for extracting moderately polar compounds like flavonoid glycosides.
-
Sonicate for 30 minutes in a water bath. Sonication aids in the disruption of cell walls, improving extraction efficiency.
-
Centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
-
Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be beneficial to remove highly polar or non-polar interferences. A C18 SPE cartridge is a good starting point.
-
Condition the cartridge with methanol followed by water.
-
Load the extract.
-
Wash with water to remove polar impurities.
-
Elute the target analyte with methanol.
-
-
Final Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS system. This is a critical step to prevent clogging of the LC system and the mass spectrometer's ion source.
-
II. Liquid Chromatography (LC) Parameters
The chromatographic separation is crucial for resolving this compound from other components in the extract, especially isomers. A reversed-phase C18 column is a workhorse for the analysis of flavonoids.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A shorter column with a smaller particle size provides good resolution and fast analysis times. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the ionization of the analyte in the mass spectrometer. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often used with smaller internal diameter columns to maintain chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is used to avoid overloading the column. |
III. High-Resolution Mass Spectrometry (HRMS) Parameters
The mass spectrometer is the heart of the identification process. The following are typical parameters for a Q-TOF or Orbitrap instrument.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Flavonoids readily form deprotonated molecules [M-H]⁻ in negative ion mode. |
| Capillary Voltage | 3.5 kV | This voltage is applied to the ESI needle to generate a fine spray of charged droplets. |
| Drying Gas Flow | 10 L/min | This heated gas aids in the desolvation of the charged droplets. |
| Gas Temperature | 350 °C | The temperature of the drying gas. |
| Nebulizer Pressure | 45 psi | This gas helps to form a stable spray. |
| Full Scan MS Range | m/z 100-1000 | This range will cover the expected mass of this compound and its potential fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | CID uses an inert gas to fragment the precursor ion. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using a range of collision energies helps to generate a comprehensive fragmentation pattern. |
Data Interpretation: The Path to Confident Identification
Confident identification of this compound relies on a systematic evaluation of the acquired data.
Accurate Mass and Elemental Composition
The first step is to extract the accurate mass of the potential this compound peak from the full scan chromatogram.
-
Expected Monoisotopic Mass: The chemical formula for this compound is C₂₁H₂₄O₁₀. Its expected monoisotopic mass is 436.1369 g/mol . In negative ion mode, we would expect to see the deprotonated molecule [M-H]⁻ at an m/z of 435.1297 .
-
Mass Accuracy Calculation: The measured m/z should be compared to the theoretical m/z, and the mass error should be calculated in parts per million (ppm). A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.
Fragmentation Pattern Analysis (MS/MS)
The MS/MS spectrum provides the structural fingerprint. For this compound, we expect to see a characteristic fragmentation pattern involving the loss of the rhamnoside moiety and subsequent fragmentation of the catechin aglycone.
-
Loss of the Rhamnoside Moiety: The primary fragmentation event will be the cleavage of the glycosidic bond, resulting in the loss of a rhamnose residue (C₆H₁₀O₄, neutral loss of 146.0579 Da). This will produce a fragment ion corresponding to the deprotonated catechin aglycone at an m/z of 289.0718 .
-
Fragmentation of the Catechin Aglycone: The catechin aglycone will then undergo further fragmentation. Common fragmentation pathways for catechins include Retro-Diels-Alder (RDA) fission of the C-ring, leading to characteristic fragment ions.
The following table summarizes the expected key ions for this compound in negative ion mode MS/MS.
| m/z (Theoretical) | Elemental Composition | Description |
| 435.1297 | C₂₁H₂₃O₁₀⁻ | [M-H]⁻ (Precursor Ion) |
| 289.0718 | C₁₅H₁₃O₆⁻ | [M-H - rhamnoside]⁻ (Catechin Aglycone) |
| 137.0244 | C₇H₅O₃⁻ | Fragment from RDA fission |
| 125.0244 | C₆H₅O₃⁻ | Fragment from the A-ring |
The presence of these characteristic fragment ions, all with high mass accuracy, provides strong evidence for the identity of this compound.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the fragmentation of this compound, the following diagrams are provided.
Caption: Experimental workflow for the identification of this compound.
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
Comparison with Alternative Techniques
To underscore the advantages of HRMS, a comparison with other common analytical techniques is presented below.
| Feature | High-Resolution MS (HRMS) | HPLC-UV | Low-Resolution MS (LRMS) | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High | Low to Medium | Medium | Very High |
| Confidence of Identification | High | Low (unless with authentic standard) | Medium | Definitive |
| Sensitivity | Very High (pg-fg range) | Low (ng-µg range) | High (pg-ng range) | Low (mg range) |
| Sample Requirement | Very Low | Low | Very Low | High (requires pure compound) |
| Information Provided | Elemental Composition, Structural Fragments | Retention Time, UV Spectrum | Nominal Mass, Structural Fragments | Complete 3D Structure |
| Key Advantage | High confidence in identification with low sample amounts. | Simple, robust, and widely available. | More structural information than UV. | Unambiguous structure elucidation. |
| Key Limitation | Does not provide stereochemical information. | Prone to misidentification due to co-elution. | Cannot determine elemental composition. | Requires a significant amount of pure sample. |
Conclusion: The Power of Certainty
In the realm of natural product research and drug development, the confident identification of lead compounds is paramount. While other analytical techniques have their place, high-resolution mass spectrometry stands out for its ability to provide a high degree of certainty in the identification of compounds like this compound, even in complex mixtures and at low concentrations. By leveraging the power of accurate mass measurements and detailed fragmentation analysis, researchers can move forward with their investigations, confident in the identity of their molecule of interest. This guide provides a robust framework for achieving that confidence, empowering scientists to make informed decisions based on reliable and defensible data.
References
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Blunder, M., Orthaber, A., Bauer, R., Bucar, F., & Kunert, O. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. Phytochemical Analysis, 27(5), 269-277. Available at: [Link]
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Morales-Ruiz, M., et al. (2023). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 13(2), 265. Available at: [Link]
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Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass spectrometry reviews, 29(1), 1–16. Available at: [Link]
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Sánchez-de-Marcos, J. I., et al. (2023). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. ResearchGate. Available at: [Link]
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Simirgiotis, M. J., et al. (2015). Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS. Journal of AOAC International, 98(5), 1258-1266. Available at: [Link]
-
da Silva, G. D. F., et al. (2021). Identification of flavonoid-3-O-glycosides from leaves of Casearia arborea (Salicaceae) by UHPLC-DAD-ESI-HRMS/MS combined with molecular networking and NMR. Phytochemical Analysis, 32(6), 940-951. Available at: [Link]
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Kokanova-Nedialkova, Z., et al. (2021). A validated UHPLC-HRMS method for simultaneous quantification of flavonoid contents in the aerial parts of Chenopodium bonus-henricus L. Semantic Scholar. Available at: [Link]
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Blunder, M., et al. (2017). Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Semantic Scholar. Available at: [Link]
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Rizk, M., et al. (2022). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Antioxidants, 11(9), 1635. Available at: [Link]
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ResearchGate. (n.d.). Partial fragmentation pathway of quercetin 3-O-(2″-rhamnosyl)-robinobioside (2). Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways of monomer catechin in positive-ion mode. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma. Retrieved from [Link]
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Simmler, C., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 96(5), 969-982. Available at: [Link]
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Gstöttner, C., et al. (2018). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry, 56(8), 759-766. Available at: [Link]
-
ResearchGate. (n.d.). The main fragmentation pathways of the catechin derivatives. Retrieved from [Link]
-
Nhu-Trang, T.-T., et al. (2024). A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry. Food Chemistry, 443, 138541. Available at: [Link]
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Agilent Technologies. (2011). Rapid Tea Analysis on Poroshell 120 SB-C18 with LC/MS. Available at: [Link]
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Lee, M.-J., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis, 154, 1-8. Available at: [Link]
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Shimadzu. (n.d.). Simultaneous Analysis of Catechins and Theaflavins in Tea Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]
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Andas, A. R. J., et al. (2019). Qualitative analysis of catechins from green tea GMB-4 clone using HPLC and LC-MS/MS. Pharmacognosy Journal, 11(4). Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of narcissin (isorhamnetin-3-O-rutinoside). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Catechin 3-rhamnoside
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Catechin 3-rhamnoside, a flavonoid glycoside utilized in various research applications. As laboratory professionals, our responsibility extends beyond experimental execution to include the entire lifecycle of a chemical, culminating in its proper disposal. This protocol is designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in modern laboratory management.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This compound, like many flavonoid compounds, is not classified as an acutely toxic or environmentally hazardous substance under major regulatory frameworks such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). However, safety data sheets (SDS) for structurally similar compounds, such as (+)-Catechin and (-)-Epicatechin gallate, indicate that they should be handled as potential irritants.
-
Physical State: Typically a solid powder.
-
Solubility: Soluble in solvents like Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.[1]
-
Primary Hazards: While not acutely toxic, related catechins are classified as causing skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.[2][3]
Therefore, all waste streams containing this compound must be treated as non-acute hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[4]
Part 2: Segregated Waste Disposal Protocols
The cornerstone of effective laboratory waste management is rigorous segregation.[5][6] Different forms of waste require distinct disposal pathways. The following step-by-step procedures detail the correct handling for each waste stream.
Protocol 2.1: Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical in its original container or as residue in a weighing vessel.
-
Designation: Designate the material as "Solid Chemical Waste."
-
Containment:
-
If possible, leave the chemical in its original, clearly labeled container. Do not mix it with other waste.
-
If transferring is necessary (e.g., from a broken container), use a new, clean, chemically compatible container with a secure screw-top lid.
-
-
Labeling: Affix a "Hazardous Waste" label to the container.[4] The label must include:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage location. Ensure it is stored away from incompatible materials.[4]
Protocol 2.2: Solutions of this compound
This protocol covers solutions of the compound in common laboratory solvents (e.g., DMSO, methanol, ethanol).
-
Designation: Designate the solution as "Liquid Chemical Waste." The specific classification depends on the solvent used (e.g., "Flammable Organic Waste," "Halogenated Solvent Waste").
-
Containment:
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical names of all constituents, including solvents and this compound, with their approximate percentages.
-
The relevant hazard(s) based on the solvent (e.g., "Flammable," "Toxic").
-
The physical state: "Liquid."
-
-
Storage: Store the sealed container within secondary containment (such as a spill tray) in your designated SAA.[4][6]
Protocol 2.3: Contaminated Laboratory Ware
This protocol applies to items such as gloves, pipette tips, weighing paper, and glassware that are contaminated with this compound.
-
Grossly Contaminated Items:
-
Procedure: Items with visible powder or significant liquid residue must be disposed of as hazardous waste.[7]
-
Containment: Place these items in a designated, lined container or a sealed, heavy-duty plastic bag clearly labeled as "Solid Chemical Waste."
-
Labeling: The container/bag must have a "Hazardous Waste" label listing the contaminant ("this compound contaminated debris").
-
-
Empty Chemical Containers:
-
Procedure: To be disposed of as non-hazardous waste, the original container must be "empty" by regulatory definition. This is achieved by triple-rinsing.[4]
-
Step 1: Rinse the container three times with a suitable solvent (one that can dissolve the chemical).
-
Step 2: Crucially, collect all rinsate from this process and dispose of it as liquid hazardous waste according to Protocol 2.2. [4]
-
Step 3: After triple-rinsing and air-drying, deface or remove the original label to prevent confusion.[6]
-
Step 4: The clean, defaced container can now be disposed of in the normal trash or glass recycling bin, per your institution's policy.[6][8]
-
-
Contaminated Sharps and Glassware:
-
Procedure: Broken glassware, needles, or other sharps contaminated with the chemical must be handled with extreme care.
-
Containment: Place these items in a designated, puncture-resistant sharps container that is also labeled as "Hazardous Waste" with the chemical contaminant listed.[5]
-
Part 3: Summary of Disposal Procedures
For quick reference, the table below summarizes the key operational details for each waste stream.
| Waste Stream | Container Type | Key Disposal Instructions |
| Solid this compound | Original container or sealed, compatible solid waste container. | Label as "Hazardous Waste" with full chemical name. Do not mix with other chemicals. Store in SAA. |
| Liquid Solutions | Compatible, sealed liquid waste carboy (e.g., HDPE). | Label with all components and percentages. Keep container closed. Store in secondary containment. |
| Contaminated Debris | Lined, sealed container or heavy-duty bag. | Label as "Hazardous Waste" with contaminant name. Segregate from non-contaminated trash. |
| Empty Original Container | N/A | Triple-rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Deface label before placing in normal trash/recycling. |
| Contaminated Sharps | Puncture-resistant sharps container. | Label as "Hazardous Waste" with contaminant name. Never place in regular trash. |
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from the point of generation to final collection.
Caption: Decision workflow for this compound waste management.
Part 5: Final Compliance and Safety Review
The procedures outlined in this guide represent a comprehensive approach to the disposal of this compound. However, it is imperative to recognize that these are guiding principles. Always consult and adhere to your institution's specific Chemical Hygiene Plan and the guidelines provided by your Environmental Health and Safety (EHS) department. Local, state, and national regulations may impose additional requirements.
By following a structured, well-documented, and compliant disposal process, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.
References
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?Link
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Link
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National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Link
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Ace Waste. Properly Managing Chemical Waste in Laboratories. Link
-
Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Link
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Sigma-Aldrich. This compound. Link
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ChemFaces. This compound | CAS:103630-03-1. Link
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - (-)-Epicatechin gallate. Link
-
ResearchGate. (2025). Disposition of Flavonoids Impacts their Efficacy and Safety. Link
-
Fisher Scientific. (2017). SAFETY DATA SHEET - (+)-Catechin hydrate. Link
-
Carl ROTH. Safety Data Sheet: (+) - Catechin. Link
-
TCI Chemicals. (2025). SAFETY DATA SHEET - (+)-Catechin Hydrate. Link
-
EMB Region 3. Classification of Hazardous Wastes. Link
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Link
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Safeguarding Your Research: A Comprehensive Guide to Handling Catechin 3-rhamnoside
For researchers and drug development professionals, ensuring laboratory safety is paramount to groundbreaking discovery. This guide provides an in-depth, experience-driven framework for the safe handling of Catechin 3-rhamnoside, a flavonoid glycoside with notable antioxidant properties.[1] By moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, empowering you to work confidently and securely.
Understanding the Compound: this compound
Core Principles of Safe Handling
The cornerstone of laboratory safety is a multi-layered approach, where Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and potential hazards. The following sections detail the essential PPE and procedural controls for handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. For handling this compound in a powdered form, the following PPE is mandatory.
Eye and Face Protection: Shielding Against the Unseen
-
Rationale: Powdered chemicals can easily become airborne, posing a significant risk to the eyes.[6]
-
Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as when preparing solutions.
Hand Protection: The Critical Barrier
-
Rationale: Direct skin contact with chemical powders should always be avoided to prevent potential irritation or absorption.
-
Recommendation: Nitrile gloves are the standard for handling most laboratory chemicals. Always inspect gloves for any signs of damage before use. Double-gloving is recommended when handling highly potent or unknown compounds.
Body Protection: Minimizing Exposure
-
Rationale: Protective clothing prevents the contamination of personal clothing and minimizes skin exposure.[6]
-
Recommendation: A standard laboratory coat is sufficient for handling small quantities of this compound. For larger quantities or when there is a significant risk of dust generation, a disposable coverall should be considered.
Respiratory Protection: Guarding Your Airways
-
Rationale: The primary route of exposure to powdered chemicals is through inhalation, which can cause respiratory irritation.[3][6]
-
Recommendation: A NIOSH-approved N95 respirator is essential when handling this compound outside of a certified chemical fume hood. If working within a fume hood, a respirator may not be necessary, but a risk assessment should always be performed.
Table 1: Summary of Recommended PPE for Handling this compound
| PPE Component | Standard Operation (e.g., weighing) | High-Risk Operation (e.g., large quantities, potential for aerosolization) |
| Eye Protection | Safety Goggles | Safety Goggles and Face Shield |
| Hand Protection | Single Pair of Nitrile Gloves | Double Pair of Nitrile Gloves |
| Body Protection | Laboratory Coat | Disposable Coverall |
| Respiratory | N95 Respirator (if not in fume hood) | N95 Respirator (even in fume hood, based on risk assessment) |
Procedural Guidance: From Receipt to Disposal
Safe handling of this compound extends beyond PPE. The following procedural steps are critical for minimizing risk throughout the experimental workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
Handling and Use
-
Designated Area: All handling of powdered this compound should occur in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a balance with a draft shield. If a draft shield is unavailable, perform the weighing in a fume hood.
-
Solution Preparation: When preparing solutions, slowly add the powder to the solvent to avoid splashing and aerosol generation.
Spill Management
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Clean-up: For small spills, gently cover the powder with an absorbent material, such as vermiculite, and then carefully sweep it into a designated waste container. Avoid dry sweeping, which can generate dust. For larger spills, follow your institution's hazardous material spill response protocol.
Waste Disposal
-
Segregate: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be collected in a clearly labeled hazardous waste container.
-
Dispose: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain.[8]
Visualizing the Workflow: PPE Selection for this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any laboratory chemical, is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and prioritize safety in all laboratory operations.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- National Center for Biotechnology Information.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Sigma-Aldrich.
- ChemFaces.
- Flinn Scientific. (2018, April 9). (+)
- Fisher Scientific. (2017, April 3).
- Carl ROTH. Safety Data Sheet: (+)
- Sigma-Aldrich. (2021, June 20).
- ResearchGate. chemical structure of catechin-3-O-rhamnoside (1): red powdered crystals.
- National Center for Biotechnology Information. (2016).
- National Center for Biotechnology Information. (2021).
- ResearchGate. (2015, February 17).
- MDPI. (2019, August 20).
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- 2. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Catechin hydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
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- 8. uprm.edu [uprm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
